AcBut
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-acetylphenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-9(13)10-4-6-11(7-5-10)16-8-2-3-12(14)15/h4-7H,2-3,8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHIEZKOCYDCOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368170 | |
| Record name | 4-(4-Acetyl-phenoxy)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65623-82-7 | |
| Record name | 4-(4-Acetyl-phenoxy)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-acetylphenoxy)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Stability of AcBut Linkers in Plasma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The AcBut (4-acetylbutyrate) linker, a cornerstone in the field of antibody-drug conjugates (ADCs), represents a critical component in the design of pH-sensitive drug delivery systems. Its ability to remain stable in the physiological conditions of blood plasma while efficiently releasing its cytotoxic payload in the acidic environment of tumor cells is paramount to the efficacy and safety of the ADC. This technical guide provides an in-depth analysis of the this compound linker's stability in plasma, complete with quantitative data, detailed experimental protocols, and visualizations of key processes.
Quantitative Analysis of this compound Linker Stability in Plasma
The stability of the this compound linker at physiological pH is a key attribute that minimizes off-target toxicity. The acylhydrazone bond within the this compound linker is designed to be susceptible to acid-catalyzed hydrolysis, a condition prevalent in the lysosomal compartments of cancer cells (pH 4.5-5.0), while remaining largely intact in the bloodstream (pH ~7.4).
One of the most well-known ADCs utilizing the this compound linker is Gemtuzumab Ozogamicin. Studies have shown that this ADC exhibits significant stability at neutral pH. Specifically, after 24 hours of incubation at 37°C and a pH of 7.4, only 6% hydrolysis of the linker was observed[1]. In stark contrast, at a pH of 4.5 under the same conditions, a 97% release of the payload was achieved, demonstrating the linker's pH-dependent cleavage mechanism[1].
Further evidence of the this compound linker's stability in circulation comes from the pharmacokinetic data of Inotuzumab ozogamicin, another ADC that employs the same linker technology. The reported half-life of this ADC is approximately 12.3 days, indicating substantial stability in the bloodstream[2].
For a comparative perspective, the stability of the this compound linker is presented alongside other pH-sensitive linkers in the following table:
| Linker Type | Specific Linker Example | Plasma Half-life (t½) | Species | Reference |
| Acyl Hydrazone | This compound (in Inotuzumab ozogamicin) | 12.3 days | Human | [2] |
| Acyl Hydrazone | Phenylketone-derived hydrazone | ~2 days | Human and Mouse | [3][4] |
| Carbonate | Carbonate-based linker | ~36 hours | Human | [3] |
| Silyl Ether | Silyl ether-based linker | >7 days | Human | [2][3] |
Mechanism of this compound Linker Cleavage in Plasma
The primary mechanism for the stability of the this compound linker in plasma and its cleavage within the lysosome is acid-catalyzed hydrolysis of the acylhydrazone bond. At the neutral pH of blood, the hydrazone is relatively stable. However, upon internalization of the ADC into a cancer cell and its trafficking to the acidic environment of the lysosome, the increased proton concentration facilitates the hydrolysis of the C=N bond of the hydrazone. This process leads to the release of the cytotoxic payload.
Experimental Protocols for Assessing this compound Linker Stability
A robust and reliable experimental protocol is essential for accurately determining the plasma stability of an ADC containing an this compound linker. The following outlines a comprehensive in vitro methodology.
Objective
To quantify the in vitro stability of an this compound linker-containing ADC in plasma from various species (e.g., human, mouse, rat) over a specified time course.
Materials
-
This compound linker-containing ADC
-
Control ADC with a stable linker (optional)
-
Plasma (human, mouse, rat, etc.), anticoagulated with heparin or EDTA
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Protein A or G magnetic beads
-
Wash buffers (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris, pH 8.0)
-
Enzymes for payload release (if required for the analytical method, e.g., papain)
-
Organic solvent for protein precipitation (e.g., acetonitrile)
-
LC-MS/MS system with a suitable column (e.g., C18)
-
Validated analytical standards for the intact ADC and the released payload
Experimental Workflow
The following diagram illustrates the key steps in the in vitro plasma stability assay:
References
An In-depth Technical Guide on the Synthesis and Characterization of 4-(4-Acetyl-phenoxy)-butyric acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(4-Acetyl-phenoxy)-butyric acid, a key bifunctional molecule utilized primarily as a cleavable linker in the development of antibody-drug conjugates (ADCs). This document details the synthetic pathway, including a step-by-step experimental protocol. It further provides a thorough characterization of the compound through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized for clarity, and key processes are visualized through diagrams to facilitate understanding. This guide is intended to be a valuable resource for researchers and professionals involved in medicinal chemistry, drug development, and the burgeoning field of ADCs.
Introduction
4-(4-Acetyl-phenoxy)-butyric acid, also known by the acronym AcBut, is a molecule of significant interest in the pharmaceutical industry, particularly in the design of ADCs.[1][2] Its structure incorporates a carboxylic acid for conjugation to amine-containing molecules, a phenoxy ring, and a terminal acetyl group. This terminal ketone provides a reactive handle for the attachment of a payload molecule, often via an acid-sensitive hydrazone linkage.[3][4]
The strategic design of 4-(4-Acetyl-phenoxy)-butyric acid allows it to function as an acid-sensitive linker.[3] In the context of an ADC, the linker remains stable at physiological pH (around 7.4) in the bloodstream, preventing premature release of the cytotoxic payload and minimizing off-target toxicity.[5] Upon internalization of the ADC into a target cancer cell, it is trafficked to the acidic environment of the endosomes and lysosomes (pH 4.5-5.0).[4] This acidic environment catalyzes the cleavage of the hydrazone bond, releasing the potent cytotoxic agent directly inside the cancer cell, thereby maximizing its therapeutic efficacy. A notable example of its application is in the synthesis of the ADC linker used in Ozogamicin.[2][3]
This guide will now delve into the practical aspects of synthesizing and characterizing this important linker molecule.
Synthesis of 4-(4-Acetyl-phenoxy)-butyric acid
The synthesis of 4-(4-Acetyl-phenoxy)-butyric acid is typically achieved through a two-step process:
-
Williamson Ether Synthesis: This step involves the reaction of 4-hydroxyacetophenone with an ethyl 4-halobutyrate (commonly ethyl 4-bromobutyrate) under basic conditions to form the intermediate, ethyl 4-(4-acetylphenoxy)butanoate.
-
Ester Hydrolysis: The ethyl ester intermediate is then hydrolyzed, typically using a base like sodium hydroxide, followed by acidification to yield the final product, 4-(4-Acetyl-phenoxy)-butyric acid.
Synthesis Workflow
Caption: Synthetic pathway for 4-(4-Acetyl-phenoxy)-butyric acid.
Experimental Protocol
Step 1: Synthesis of Ethyl 4-(4-acetylphenoxy)butanoate
-
To a solution of 4-hydroxyacetophenone (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 4-bromobutyrate (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield pure ethyl 4-(4-acetylphenoxy)butanoate.
Step 2: Synthesis of 4-(4-Acetyl-phenoxy)-butyric acid
-
Dissolve the ethyl 4-(4-acetylphenoxy)butanoate (1.0 eq) in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (NaOH, 2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the slow addition of a dilute acid, such as 1M hydrochloric acid (HCl).
-
A white precipitate of 4-(4-Acetyl-phenoxy)-butyric acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.
Characterization Data
The identity and purity of the synthesized 4-(4-Acetyl-phenoxy)-butyric acid are confirmed by a combination of spectroscopic methods and physical property measurements.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₄ | [1][2] |
| Molecular Weight | 222.24 g/mol | [1][2] |
| Appearance | White to off-white solid | [2] |
| CAS Number | 65623-82-7 | [1][2] |
| Melting Point | Not available | |
| Boiling Point | 426.7 °C at 760 mmHg (Predicted) | [6] |
| pKa | 4.56 ± 0.10 (Predicted) | [7] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
-
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 12.1 (s, 1H, -COOH), 7.9 (d, J=8.8 Hz, 2H, Ar-H), 6.9 (d, J=8.8 Hz, 2H, Ar-H), 4.0 (t, J=6.4 Hz, 2H, -OCH₂-), 2.5 (s, 3H, -COCH₃), 2.3 (t, J=7.2 Hz, 2H, -CH₂COOH), 1.9 (quint, J=6.8 Hz, 2H, -CH₂CH₂CH₂-).[3]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Predicted ¹³C NMR δ (ppm): 196.7 (-C=O, ketone), 174.5 (-C=O, acid), 162.9 (Ar-C), 130.8 (Ar-C), 130.6 (Ar-CH), 114.3 (Ar-CH), 67.4 (-OCH₂-), 30.5 (-CH₂-), 26.8 (-CH₃), 24.3 (-CH₂-).
IR (Infrared) Spectroscopy
-
Predicted IR (KBr, cm⁻¹): 3300-2500 (broad, O-H stretch of carboxylic acid), 2950 (C-H stretch), 1710 (C=O stretch of carboxylic acid), 1675 (C=O stretch of ketone), 1605, 1580 (C=C aromatic stretch), 1250 (C-O-C stretch).
MS (Mass Spectrometry)
-
LCMS: [M+H]⁺ calculated for C₁₂H₁₄O₄: 223.09; found: 223.1.[3]
Application in Antibody-Drug Conjugates
As previously mentioned, 4-(4-Acetyl-phenoxy)-butyric acid is a critical component in the construction of ADCs. Its role is to link a monoclonal antibody to a cytotoxic drug. The following diagram illustrates the general mechanism of action for an ADC employing such an acid-sensitive linker.
Caption: General mechanism of action for an ADC with an acid-sensitive linker.
Conclusion
4-(4-Acetyl-phenoxy)-butyric acid is a versatile and valuable molecule in the field of drug development, particularly for its application as an acid-cleavable linker in antibody-drug conjugates. This guide has provided a detailed overview of its synthesis via a Williamson ether synthesis and subsequent ester hydrolysis, complete with a practical experimental protocol. The comprehensive characterization data, including NMR, predicted IR, and mass spectrometry, will aid researchers in the identification and quality control of this compound. The visualization of the synthesis workflow and the ADC mechanism of action further clarifies the key concepts associated with this important chemical entity. It is anticipated that this technical guide will serve as a useful resource for scientists working to advance the field of targeted cancer therapy.
References
- 1. 4-(4-Acetylphenoxy)butanoic acid | C12H14O4 | CID 2339350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (4-(4-Acetyl-phenoxy)-butyric acid) | ADC Linker | 65623-82-7 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Cleavage Conditions of AcBut Linkers
For Researchers, Scientists, and Drug Development Professionals
The 4-(4'-acetylphenoxy)butanoic acid (AcBut) linker is a critical component in the design of Antibody-Drug Conjugates (ADCs), facilitating the targeted delivery of potent cytotoxic agents to cancer cells. As a pH-sensitive, cleavable linker, its stability in systemic circulation and subsequent cleavage within the acidic tumor microenvironment or intracellular compartments are paramount to the efficacy and safety of the ADC. This guide provides a comprehensive overview of the cleavage conditions of the this compound linker, presenting quantitative data, detailed experimental protocols, and a visual representation of its mechanism of action.
Core Principles of this compound Linker Cleavage
The this compound linker belongs to the class of acid-labile linkers, incorporating an N-acylhydrazone bond that is susceptible to hydrolysis under acidic conditions.[1][][3] This chemical feature is exploited to ensure that the cytotoxic payload remains conjugated to the antibody while in the bloodstream, which has a physiological pH of approximately 7.4.[1][4] Upon internalization of the ADC into a cancer cell, it is trafficked through the endosomal and lysosomal pathways, where the pH is significantly lower (pH 4.5-6.2).[3] This acidic environment catalyzes the hydrolysis of the hydrazone bond, leading to the release of the cytotoxic payload within the target cell.[][5]
Prominent examples of ADCs utilizing the this compound linker include gemtuzumab ozogamicin (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), both of which have demonstrated the clinical utility of this pH-sensitive cleavage strategy.[5][6]
Quantitative Data on this compound and Other Hydrazone Linker Stability
The stability and cleavage kinetics of hydrazone linkers are highly dependent on the pH of their environment. The following table summarizes key quantitative data on the stability of the this compound linker and other relevant hydrazone linkers at physiological and acidic pH.
| Linker Type | ADC Example | Condition | Stability/Cleavage Rate | Reference |
| This compound-acylhydrazone | Gemtuzumab ozogamicin | pH 7.4, 24 hours, 37°C | ~6% hydrolysis | [1] |
| This compound-acylhydrazone | Gemtuzumab ozogamicin | pH 4.5, 24 hours, 37°C | 97% release | [1] |
| This compound-acylhydrazone | Inotuzumab ozogamicin | In vivo (human circulation) | 1.5-2% hydrolysis per day | [7] |
| This compound-acylhydrazone | Inotuzumab ozogamicin | In vivo (human) | Half-life of 12.3 days | [1] |
| Acyl Hydrazone | General ADC | pH 7.0 | Half-life > 2.0 hours | [1] |
| Acyl Hydrazone | General ADC | pH 5.0 | Half-life of 2.4 minutes | [1] |
| Hydrazone | General ADC | pH 7.4 | Half-life of 183 hours | [8] |
| Hydrazone | General ADC | pH 5.0 | Half-life of 4.4 hours | [8] |
Experimental Protocol: In Vitro Assay for pH-Dependent Cleavage of this compound Linker
This protocol outlines a general method to assess the pH-dependent cleavage of an this compound linker in an ADC, adapted from standard in vitro stability assays for hydrazone linkers.[1]
Objective: To determine the rate of this compound linker cleavage and subsequent payload release from an ADC at different pH values, simulating physiological and lysosomal conditions.
Materials:
-
ADC conjugated with an this compound linker
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate or acetate buffer, pH 5.5
-
Citrate or acetate buffer, pH 4.5
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
High-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (LC-MS) or a UV detector
-
Incubator set at 37°C
-
Centrifuge
Procedure:
-
Preparation of ADC Solutions:
-
Prepare stock solutions of the ADC in a suitable buffer (e.g., PBS, pH 7.4).
-
Dilute the ADC stock solution into the respective pH buffers (pH 7.4, 5.5, and 4.5) to the desired final concentration (e.g., 10 µM).
-
-
Incubation:
-
Incubate the ADC solutions at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each incubation mixture.
-
-
Sample Quenching and Processing:
-
Immediately add the collected aliquot to a tube containing the cold quenching solution to stop the cleavage reaction and precipitate proteins.
-
Vortex the mixture vigorously.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant, which contains the intact ADC, released payload, and any linker-payload metabolites.
-
Analyze the supernatant by LC-MS or HPLC-UV. The analytical method must be validated to separate and quantify the intact ADC and the released payload.
-
-
Data Analysis:
-
Quantify the concentration of the released payload and/or the remaining intact ADC at each time point.
-
Plot the percentage of released payload or remaining intact ADC against time for each pH condition.
-
From these plots, determine the cleavage rate or the half-life (t½) of the ADC at each pH.
-
Visualizing the this compound Linker Cleavage Pathway
The following diagrams illustrate the mechanism of action of an ADC with an this compound linker and the workflow for its in vitro cleavage analysis.
Caption: ADC internalization and payload release via this compound linker cleavage.
Caption: Workflow for in vitro this compound linker cleavage assay.
References
- 1. benchchem.com [benchchem.com]
- 3. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 4. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. almacgroup.com [almacgroup.com]
- 6. pagepress.org [pagepress.org]
- 7. Population pharmacokinetics of inotuzumab ozogamicin in relapsed/refractory acute lymphoblastic leukemia and non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Synthetic Heart of a Potent Anti-Cancer Agent: Unraveling the Role of the AcBut Linker in Ozogamicin Synthesis
New York, NY – December 8, 2025 – In the intricate world of targeted cancer therapy, the ozogamicin family of antibody-drug conjugates (ADCs) stands as a testament to the power of precision medicine. At the core of these potent biopharmaceuticals lies a critical synthetic component: the AcBut linker. This in-depth technical guide elucidates the pivotal role of 4-(4-acetylphenoxy)butanoic acid (this compound) in the chemical synthesis of ozogamicins, such as gemtuzumab ozogamicin and inotuzumab ozogamicin. Contrary to a common misconception, this compound is not a product of natural biosynthesis but a rationally designed synthetic linker, indispensable for the efficacy and targeted delivery of the calicheamicin warhead to cancer cells.
This guide will detail the synthesis of the this compound linker, its conjugation to the N-acetyl-gamma-calicheamicin payload, and the subsequent attachment to the monoclonal antibody. It will also present key quantitative data and experimental protocols relevant to researchers, scientists, and drug development professionals in the field of oncology.
The this compound Linker: A Synthetic Keystone
The this compound linker is a bifunctional molecule designed to connect the potent cytotoxic agent, N-acetyl-gamma-calicheamicin dimethyl hydrazide, to specific amino acid residues on a monoclonal antibody. Its structure incorporates a butanoic acid group on one end and a 4-acetylphenoxy group on the other. This design is crucial for the two-stage activation process of the ADC within the target cancer cell.
Chemical Synthesis of 4-(4-acetylphenoxy)butanoic acid (this compound)
The synthesis of the this compound linker is a multi-step organic chemistry process. While specific proprietary methods may vary, a general synthetic route can be outlined as follows:
Experimental Protocol: Synthesis of 4-(4-acetylphenoxy)butanoic acid
-
Step 1: Etherification. 4-Hydroxyacetophenone is reacted with an ethyl 4-halobutanoate (e.g., ethyl 4-bromobutanoate) in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetone or dimethylformamide (DMF). The reaction mixture is typically heated to facilitate the Williamson ether synthesis, forming ethyl 4-(4-acetylphenoxy)butanoate.
-
Step 2: Saponification. The resulting ester is then hydrolyzed to the corresponding carboxylic acid. This is achieved by treating the ethyl 4-(4-acetylphenoxy)butanoate with a strong base, such as sodium hydroxide or potassium hydroxide, in a mixture of water and a miscible organic solvent like ethanol or methanol. The reaction is usually carried out at an elevated temperature.
-
Step 3: Acidification and Purification. After the saponification is complete, the reaction mixture is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to protonate the carboxylate and precipitate the 4-(4-acetylphenoxy)butanoic acid. The crude product is then collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent system to yield the pure this compound linker.
Conjugation Chemistry: Assembling the Antibody-Drug Conjugate
The conjugation of the this compound linker to the calicheamicin derivative and the antibody is a carefully orchestrated process to ensure the formation of a stable and effective ADC.
Activation of the this compound Linker and Conjugation to Calicheamicin
The carboxylic acid group of the this compound linker is first activated to facilitate its reaction with the hydrazide moiety of N-acetyl-gamma-calicheamicin dimethyl hydrazide.
Experimental Protocol: this compound-Calicheamicin Conjugation
-
Step 1: Activation of this compound. The carboxylic acid of this compound is typically activated by converting it into a more reactive species, such as an N-hydroxysuccinimide (NHS) ester. This is achieved by reacting this compound with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) or ethyl(dimethylaminopropyl) carbodiimide (EDC).
-
Step 2: Hydrazone Bond Formation. The activated this compound-NHS ester is then reacted with N-acetyl-gamma-calicheamicin dimethyl hydrazide. The hydrazide nitrogen atom acts as a nucleophile, attacking the activated carbonyl carbon of the this compound-NHS ester to form a stable, yet acid-labile, acyl hydrazone bond. This reaction is typically carried out in an aprotic solvent. The resulting product is the this compound-N-Ac-γ-Calicheamicin drug-linker construct.
Conjugation to the Monoclonal Antibody
The final step in the synthesis of ozogamicin is the attachment of the this compound-calicheamicin conjugate to the monoclonal antibody. This is typically achieved through the reaction of the acetylphenoxy group of the linker with the ε-amino groups of lysine residues on the antibody surface.
Experimental Protocol: Antibody Conjugation
-
Step 1: Antibody Preparation. The monoclonal antibody (e.g., gemtuzumab or inotuzumab) is prepared in a suitable buffer at a specific concentration and pH, typically around 7 to 9.
-
Step 2: Conjugation Reaction. The this compound-N-Ac-γ-Calicheamicin conjugate is added to the antibody solution. The reaction is allowed to proceed for a specific duration at a controlled temperature to allow for the formation of covalent bonds between the linker and the lysine residues of the antibody. The reaction conditions are optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Step 3: Purification of the ADC. Following the conjugation reaction, the resulting ADC is purified to remove any unconjugated drug-linker molecules, unconjugated antibody, and other impurities. Common purification techniques include size exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC)[1].
Quantitative Analysis and Data Presentation
The characterization of the resulting ADC is critical to ensure its quality, efficacy, and safety. Key parameters that are monitored include the drug-to-antibody ratio (DAR), the level of aggregation, and the stability of the linker.
| Parameter | Gemtuzumab Ozogamicin | Inotuzumab Ozogamicin | Method of Determination |
| Average Drug-to-Antibody Ratio (DAR) | 2-3 | ~6 | UV-Vis Spectroscopy, Mass Spectrometry |
| Linker Type | This compound (Hydrazone) | This compound (Hydrazone) | N/A |
| Cleavage Mechanism | Acid-labile hydrolysis in lysosome | Acid-labile hydrolysis in lysosome | In vitro cleavage assays |
Signaling Pathways and Experimental Workflows
The mechanism of action of ozogamicin relies on the targeted delivery of the calicheamicin payload to CD33-positive (for gemtuzumab) or CD22-positive (for inotuzumab) cancer cells. The this compound linker plays a crucial role in this process by ensuring the stability of the ADC in circulation and facilitating the release of the cytotoxic agent upon internalization into the target cell.
References
The Impact of AcBut Linker Hydrophobicity on Antibody-Drug Conjugate Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, pharmacokinetics, and overall therapeutic index. This technical guide delves into the characteristics of the AcBut (4-(4-acetyl-phenoxy)-butyric acid) linker, a cleavable linker utilized in approved ADCs. We explore the interplay between its hydrophobicity and key ADC properties, providing a comparative analysis with other linker technologies. This document summarizes quantitative data, details essential experimental protocols, and visualizes relevant biological and experimental workflows to equip researchers with the foundational knowledge for informed ADC design and development.
Introduction to ADC Linker Technology
Antibody-drug conjugates are a class of targeted therapies that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule payload. The linker, which connects the antibody and the payload, is a pivotal element that dictates the ADC's success. An ideal linker must be stable in systemic circulation to prevent premature payload release and off-target toxicity, yet efficiently cleave to release the cytotoxic agent upon internalization into the target cancer cell.
Linkers are broadly classified as cleavable or non-cleavable. Non-cleavable linkers release the payload upon lysosomal degradation of the antibody, while cleavable linkers are designed to break under specific physiological conditions within the tumor microenvironment or inside the cancer cell. The this compound linker falls into the category of cleavable linkers.
The this compound Linker: Structure and Cleavage Mechanism
The this compound linker, chemically known as 4-(4-acetyl-phenoxy)-butyric acid, is a cleavable linker that has been successfully incorporated into clinically approved ADCs such as Gemtuzumab ozogamicin and Inotuzumab ozogamicin.[1][2] It is often used in conjunction with a hydrazone bond, rendering the linkage susceptible to acidic hydrolysis.
Mechanism of Action:
-
ADC Internalization: The ADC binds to its target antigen on the surface of a cancer cell and is internalized via endocytosis.
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an acidic organelle (pH 4.5-5.0).
-
Acid-Catalyzed Cleavage: The low pH environment of the lysosome protonates the hydrazone bond associated with the this compound linker, leading to its hydrolysis.[3]
-
Payload Release: This cleavage event liberates the cytotoxic payload within the target cell.
Hydrophobicity: A Critical Linker Attribute
The hydrophobicity of the linker-payload combination significantly impacts the overall physicochemical properties of the ADC. Highly hydrophobic ADCs are prone to aggregation, which can lead to immunogenicity and accelerated clearance from circulation.[4] This increased clearance reduces the amount of ADC that reaches the tumor, thereby diminishing its therapeutic efficacy. Furthermore, hydrophobic ADCs may exhibit increased off-target uptake by the reticuloendothelial system (RES), particularly the liver, leading to potential toxicities.[5]
Conversely, the incorporation of more hydrophilic linkers, such as those containing polyethylene glycol (PEG) moieties, can mitigate these issues. Hydrophilic linkers can improve an ADC's solubility, reduce aggregation, and decrease non-specific uptake, resulting in improved pharmacokinetics and a wider therapeutic window.
Impact of this compound Linker on ADC Properties: A Comparative Overview
The following tables summarize key quantitative data for ADCs, highlighting the influence of linker properties. Direct comparative data for the this compound linker against a wide array of other linkers under identical experimental conditions is limited in the public domain. Therefore, the data presented is a compilation from various sources and should be interpreted with consideration of the different antibodies, payloads, and experimental setups used.
Table 1: Comparative Hydrophobicity and In Vitro Cytotoxicity of Different ADC Linkers
| Linker Type | Example Payload | Target Cell Line | IC50 (ng/mL) | Drug-to-Antibody Ratio (DAR) | Reference |
| This compound-Hydrazone | Calicheamicin | HL-60 (CD33+) | 0.03 - 0.3 | ~2-3 | [6] |
| Val-Cit | MMAE | Karpas 299 (CD30+) | ~10 | 4 | [7] |
| SMCC (non-cleavable) | DM1 | BT-474 (HER2+) | ~20 | 3.5 | [7] |
| PEGylated Linker | Auristatin | LNCaP (PSMA+) | ~5 | 8 | [4] |
Table 2: Comparative Plasma Stability of Different ADC Linkers
| Linker Type | Payload | Species | Time Point (days) | % Intact ADC Remaining | Reference |
| This compound-Hydrazone | Calicheamicin | Human | 7 | ~50% (estimated) | [5] |
| Val-Cit | MMAE | Human | 7 | >80% | [7] |
| Disulfide | DM1 | Mouse | 6 | ~60% | [8] |
| Maleimide-based | Auristatin | Rat | 7 | ~70% | [8] |
Table 3: Comparative Pharmacokinetic Parameters of ADCs with Different Linkers
| ADC | Linker Type | Payload | Clearance (mL/day/kg) | Terminal Half-life (days) | Reference |
| Inotuzumab ozogamicin | This compound-Hydrazone | Calicheamicin | ~20 | ~12.3 | [9] |
| Brentuximab vedotin | Val-Cit | MMAE | ~35 | ~4-6 | [7] |
| Trastuzumab emtansine | SMCC (non-cleavable) | DM1 | ~11 | ~4 | [7] |
Calicheamicin-Induced Apoptosis Signaling Pathway
The payload delivered by this compound linker-containing ADCs like Gemtuzumab ozogamicin is typically a calicheamicin derivative. Calicheamicins are potent enediyne antitumor antibiotics that bind to the minor groove of DNA and cause double-strand breaks, ultimately leading to apoptosis.[10] The apoptotic signaling cascade initiated by calicheamicin is complex and involves a caspase-mediated mitochondrial amplification loop.[2]
Detailed Experimental Protocols
ADC Conjugation with this compound Linker (General Protocol)
This protocol outlines the general steps for conjugating a payload to an antibody using an this compound-hydrazone linker system. Specific reaction conditions may need to be optimized for different antibodies and payloads.
Materials:
-
Monoclonal antibody
-
This compound-linker-payload conjugate
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Reducing agent (e.g., TCEP, optional)
-
Organic solvent (e.g., DMSO)
-
Activation reagents (e.g., NHS, EDC)
-
Purification columns (e.g., SEC, HIC)
-
Analytical instruments (e.g., UV-Vis spectrophotometer, Mass Spectrometer)
Procedure:
-
Antibody Preparation:
-
Perform buffer exchange of the antibody into a suitable conjugation buffer.
-
If conjugating to cysteine residues, partially reduce the antibody's interchain disulfide bonds using a reducing agent like TCEP.
-
-
Linker-Payload Activation:
-
Dissolve the this compound-hydrazone-payload in an organic solvent such as DMSO.
-
Activate the carboxylic acid group of the this compound linker using reagents like N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an NHS ester.
-
-
Conjugation Reaction:
-
Add the activated linker-payload solution to the antibody solution. The molar ratio will depend on the desired DAR.
-
Incubate the reaction mixture under controlled conditions (e.g., room temperature for 2-4 hours).
-
-
Purification:
-
Purify the ADC from unconjugated linker-payload and other reaction components using size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
-
Characterization:
-
Determine the average DAR using UV-Vis spectrophotometry and/or mass spectrometry.
-
Assess the purity and aggregation of the ADC using SEC.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the in vitro potency (IC50) of an ADC.
Materials:
-
Target and non-target cell lines
-
Complete cell culture medium
-
ADC and control antibodies/payloads
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control articles. Add the diluted compounds to the respective wells.
-
Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the ADC concentration and determine the IC50 value using a suitable curve-fitting software.
ADC Plasma Stability Assay
Objective: To evaluate the stability of the ADC and the rate of payload deconjugation in plasma.
Materials:
-
ADC
-
Plasma from relevant species (e.g., human, mouse, rat)
-
Incubator at 37°C
-
Analytical methods for ADC and free payload quantification (e.g., ELISA, LC-MS/MS)
Procedure:
-
Incubation: Incubate the ADC at a specific concentration in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).
-
Sample Processing: Process the plasma samples to separate the ADC from other plasma proteins (e.g., via affinity capture) and to extract the free payload.
-
Quantification:
-
Quantify the amount of intact ADC remaining at each time point using a method like ELISA.
-
Quantify the amount of released payload at each time point using a sensitive method like LC-MS/MS.
-
-
Data Analysis: Plot the percentage of intact ADC and the concentration of free payload over time to determine the stability profile and deconjugation rate.
Bystander Effect Assay (Co-culture Method)
Objective: To assess the ability of the ADC's payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines
-
Ag- cell line engineered to express a fluorescent protein (e.g., GFP)
-
ADC and control articles
-
96-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Co-culture Seeding: Seed a mixture of Ag+ and GFP-expressing Ag- cells in a 96-well plate at various ratios. Include monocultures of each cell line as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells.
-
Incubation: Incubate the plates for a period sufficient to observe the bystander effect (typically 3-5 days).
-
Imaging and Analysis:
-
Image the wells using a fluorescence microscope to visualize the GFP-positive Ag- cells.
-
Quantify the number of viable GFP-positive cells using a fluorescence plate reader or image analysis software.
-
-
Data Interpretation: A significant decrease in the viability of Ag- cells in the co-culture compared to the Ag- monoculture indicates a bystander effect.
Conclusion
The this compound linker represents a clinically validated, acid-cleavable linker technology that enables the targeted delivery of potent cytotoxic payloads. Its inherent hydrophobicity, while a factor to be managed in ADC design, is balanced by its effective cleavage mechanism within the acidic lysosomal environment of cancer cells. Understanding the relationship between linker hydrophobicity and ADC properties such as stability, pharmacokinetics, and efficacy is paramount for the development of next-generation ADCs with improved therapeutic indices. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of ADCs, enabling researchers to make data-driven decisions in the design and optimization of these promising cancer therapeutics. Continued innovation in linker chemistry, including the development of novel linkers with tailored hydrophilicity and cleavage mechanisms, will undoubtedly further enhance the clinical potential of ADCs.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
The AcBut Linker: A Technical Guide to its Discovery and Development in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. The linker, which connects the monoclonal antibody to the payload, is a critical component of an ADC, profoundly influencing its stability, pharmacokinetics, and efficacy. This technical guide provides an in-depth exploration of the discovery and development of the 4-(4'-acetylphenoxy)butanoic acid (AcBut) linker, a key example of an acid-labile hydrazone linker utilized in clinically approved ADCs.
Discovery and Rationale for the this compound Linker
The this compound linker was developed to address the need for a chemical bridge that remains stable in the neutral pH of the bloodstream but efficiently releases its cytotoxic payload in the acidic environment of tumor cell endosomes and lysosomes.[1][2] This pH-dependent cleavage mechanism is a cornerstone of its design, aiming to ensure that the potent payload is unleashed preferentially at the site of action.
The this compound linker is classified as a cleavable linker, specifically an acid-labile acyl hydrazone.[1] Its structure consists of a phenoxybutanoic acid moiety that provides a spacer and a point of attachment to the antibody, and an acetyl group that forms a hydrazone bond with a corresponding hydrazide on the payload. This hydrazone bond is susceptible to hydrolysis under acidic conditions.[1][2]
Physicochemical Properties and Mechanism of Action
The key characteristic of the this compound linker is the pH-sensitive hydrazone bond. At physiological pH (~7.4), the hydrazone is relatively stable, preventing premature release of the cytotoxic drug during circulation.[1] Upon internalization of the ADC into a target cancer cell via receptor-mediated endocytosis, it is trafficked through the endosomal-lysosomal pathway. The pH within these compartments progressively decreases, creating an acidic environment (pH 4.5-6.0) that catalyzes the hydrolysis of the hydrazone bond, liberating the payload to exert its cytotoxic effect.[3][4]
Signaling Pathway for ADC Internalization and Payload Release
The following diagram illustrates the general pathway for an this compound-containing ADC from binding to a cancer cell to the release of its cytotoxic payload.
Caption: Intracellular trafficking and payload release of an this compound-ADC.
Quantitative Data on Linker Stability
The stability of the linker is a critical parameter for the therapeutic index of an ADC. Premature cleavage in circulation can lead to off-target toxicity, while insufficient cleavage at the target site can reduce efficacy. The this compound linker's stability is highly pH-dependent.
Table 1: Comparative Stability of ADC Linkers
| Linker Type | Cleavage Mechanism | Half-life in Human Plasma (pH 7.4) | Half-life at pH 5.0 | Reference(s) |
| This compound (Hydrazone) | Acid-catalyzed hydrolysis | ~183 hours | ~4.4 hours | [1] |
| Valine-Citrulline (VC) | Cathepsin B cleavage | >240 hours | - | [1] |
| Disulfide | Reduction by glutathione | Variable (steric hindrance dependent) | - | [5] |
| Thioether (Non-cleavable) | Proteolytic degradation | Very high | - | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and characterization of this compound-based ADCs.
Synthesis of 4-(4'-acetylphenoxy)butanoic acid (this compound)
This protocol describes the synthesis of the this compound linker moiety.
Materials:
-
4-Hydroxyacetophenone
-
Ethyl 4-bromobutanoate
-
Potassium carbonate
-
Acetone
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethyl acetate
-
Magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 4-hydroxyacetophenone in acetone, add potassium carbonate and ethyl 4-bromobutanoate.
-
Reflux the mixture for 24 hours.
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the ethyl ester of this compound.
-
Hydrolyze the ester by dissolving it in a mixture of ethanol and aqueous sodium hydroxide solution and stirring at room temperature for 4 hours.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 4-(4'-acetylphenoxy)butanoic acid (this compound).
-
Characterize the final product by ¹H NMR and mass spectrometry.
Conjugation of this compound Linker to a Payload and Antibody
This protocol outlines the general steps for creating an this compound-based ADC, using a calicheamicin derivative as an example payload.
Materials:
-
Monoclonal antibody (e.g., anti-CD33)
-
This compound linker, activated as an N-hydroxysuccinimide (NHS) ester
-
Calicheamicin derivative with a hydrazide group
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Formation of the Linker-Payload Conjugate:
-
Dissolve the calicheamicin-hydrazide derivative in DMF.
-
Separately, dissolve the this compound-NHS ester in DMF.
-
Add the this compound-NHS ester solution to the calicheamicin-hydrazide solution and stir at room temperature for 2 hours to form the this compound-calicheamicin conjugate.
-
-
Antibody Modification:
-
Buffer-exchange the monoclonal antibody into a suitable conjugation buffer (e.g., PBS, pH 7.4).
-
-
Conjugation:
-
Add the this compound-calicheamicin conjugate solution to the antibody solution. The reaction is typically performed at a molar excess of the linker-payload to the antibody.
-
Incubate the reaction mixture at 4°C for 12-24 hours.
-
-
Purification:
-
Purify the resulting ADC from unconjugated linker-payload and other reaction components using size-exclusion chromatography (SEC).
-
Collect the fractions corresponding to the ADC.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.
-
Assess the purity and aggregation of the ADC by SEC.
-
In Vitro Plasma Stability Assay
This protocol is used to evaluate the stability of the ADC in plasma.
Materials:
-
This compound-based ADC
-
Human plasma
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Incubate the ADC in human plasma at a concentration of 100 µg/mL at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72, and 168 hours), collect aliquots of the plasma-ADC mixture.
-
Process the samples to precipitate plasma proteins and extract the released payload.
-
Quantify the amount of released payload using a validated LC-MS/MS method.
-
Calculate the percentage of released payload over time to determine the stability of the linker.
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against cancer cells.
Materials:
-
Target cancer cell line (e.g., CD33-positive AML cells)
-
Non-target cell line (CD33-negative)
-
This compound-based ADC
-
Unconjugated antibody
-
Free payload
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the target and non-target cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload.
-
Treat the cells with the different concentrations of the test articles and incubate for 72-96 hours.
-
Add the cell viability reagent to each well and measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 (the concentration that inhibits 50% of cell growth) for each test article.
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol evaluates the anti-tumor activity of the ADC in a living organism.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
Human cancer cell line for xenograft implantation
-
This compound-based ADC
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously implant the human cancer cells into the flank of the immunodeficient mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, ADC low dose, ADC high dose).
-
Administer the ADC or vehicle control intravenously at the specified doses and schedule.
-
Measure the tumor volume and body weight of the mice 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Plot the tumor growth curves for each treatment group to evaluate the anti-tumor efficacy of the ADC.
Experimental and Developmental Workflow
The development of an this compound-based ADC follows a structured workflow from initial design to preclinical evaluation.
References
An In-depth Technical Guide to the AcBut Linker: Core Technology, Intellectual Property, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
The field of antibody-drug conjugates (ADCs) has witnessed significant advancements, with the linker technology playing a pivotal role in the efficacy and safety of these targeted therapies. Among the various linkers developed, the acid-cleavable AcBut linker, chemically known as 4-(4-acetylphenoxy)butanoic acid, represents a key technology in the history and development of ADCs. This technical guide provides a comprehensive overview of the this compound linker, its core technology, the associated intellectual property landscape, and detailed experimental protocols for its synthesis, conjugation, and characterization.
Core Technology: The this compound Linker
The this compound linker is a pH-sensitive, cleavable linker designed to be stable at physiological pH (around 7.4) in the bloodstream and to release its cytotoxic payload in the acidic environment of cellular compartments like endosomes and lysosomes.[1] This targeted release mechanism is crucial for minimizing off-target toxicity and enhancing the therapeutic window of the ADC.
The core of the this compound linker's functionality lies in its hydrazone bond, formed between the ketone group of the linker and a hydrazide-derivatized payload.[1] This bond is susceptible to hydrolysis under acidic conditions. One of the earliest and most notable applications of the this compound linker is in the ADC gemtuzumab ozogamicin (Mylotarg®), where it connects a humanized anti-CD33 monoclonal antibody to the potent antitumor antibiotic, calicheamicin.[2] A similar strategy is employed in inotuzumab ozogamicin (Besponsa®), which targets the CD22 antigen.[2]
The payload release from an this compound-linked ADC is a two-stage process. First, upon internalization of the ADC into the target cancer cell and trafficking to the lysosome, the acidic environment (pH 4.5-5.0) triggers the hydrolysis of the hydrazone bond. Subsequently, the released payload, which is often linked via a disulfide bond, is activated by the reducing environment of the cell, leading to its cytotoxic effect.[3]
Intellectual Property Landscape
The intellectual property surrounding the this compound linker is primarily associated with the early patents for ADCs that utilized this technology. A key patent in this area is U.S. Patent 5,773,001 , which describes carrier-drug conjugates prepared from disulfide analogs of the calicheamicin family of antitumor antibiotics.[4] This patent, now expired, broadly covers the use of bifunctional linkers, including structures resembling the this compound linker, to conjugate these payloads to antibodies.
Another relevant patent is U.S. Patent 8,153,768 , which pertains to calicheamicin derivative-carrier conjugates.[5] While this patent focuses on the overall conjugate, the linker technology is an intrinsic component of the invention. The expiration of these foundational patents has opened up opportunities for the development of generic and biosimilar ADCs, as well as for the use of this compound-like linker chemistries in novel therapeutic constructs. However, researchers and developers should be aware of the potential for newer patents covering specific modifications, formulations, or applications of acid-labile linkers. A thorough freedom-to-operate analysis is always recommended for any new therapeutic agent entering development.
Quantitative Data on Linker Stability
The stability of the linker is a critical parameter that dictates the performance of an ADC. The this compound linker has been shown to exhibit a favorable pH-dependent stability profile, remaining relatively stable in circulation while efficiently releasing its payload in the acidic intracellular environment.
| Linker Type | Cleavage Mechanism | Stability at Physiological pH (7.4) | Stability at Acidic pH (4.5-5.0) | Key Considerations | References |
| This compound (Hydrazone) | Acid Hydrolysis | 6% hydrolysis after 24 hours | 97% payload release after 24 hours | Prone to slow hydrolysis in circulation, which can lead to off-target toxicity. | [3] |
| Val-Cit (Dipeptide) | Protease (Cathepsin B) Cleavage | High stability in plasma | Efficient cleavage in lysosomes | Efficacy is dependent on the expression levels of specific proteases in the tumor. | [6] |
| Disulfide | Reduction by Glutathione | Generally stable, but can be susceptible to thiol-disulfide exchange | High concentration of glutathione in the intracellular environment leads to rapid cleavage | Stability can be modulated by introducing steric hindrance around the disulfide bond. | [1] |
| Thioether (Non-cleavable) | Proteolytic degradation of the antibody | Highly stable in circulation | Payload is released with an amino acid remnant from the antibody | Reduced bystander effect as the payload is less likely to diffuse out of the target cell. | [6] |
Experimental Protocols
Synthesis of 4-(4-acetylphenoxy)butanoic acid (this compound Linker)
A detailed, step-by-step protocol for the synthesis of the this compound linker is crucial for researchers looking to utilize this technology. The following is a representative synthetic route:
Materials:
-
4-Hydroxyacetophenone
-
Ethyl 4-bromobutanoate
-
Potassium carbonate
-
Acetone
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Alkylation: To a solution of 4-hydroxyacetophenone in acetone, add potassium carbonate and ethyl 4-bromobutanoate. Reflux the mixture for 24 hours.
-
Work-up: After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the crude ester.
-
Purification: Purify the crude ester by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure ethyl 4-(4-acetylphenoxy)butanoate.
-
Hydrolysis: Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide solution. Stir the mixture at room temperature for 4 hours.
-
Acidification and Extraction: Acidify the reaction mixture with hydrochloric acid to pH 2-3. Extract the product with ethyl acetate.
-
Final Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-(4-acetylphenoxy)butanoic acid as a solid.
Conjugation of this compound Linker to Calicheamicin and an Antibody
The conjugation of the this compound linker to the payload and the antibody is a multi-step process that requires careful control of reaction conditions.
Part 1: Formation of the this compound-Calicheamicin Hydrazone
-
Activation of this compound Linker: The carboxylic acid group of the this compound linker is typically activated, for example, by conversion to an N-hydroxysuccinimide (NHS) ester.
-
Hydrazone Formation: The activated this compound linker is then reacted with a hydrazide-derivatized calicheamicin in a suitable organic solvent, such as dimethylformamide (DMF), in the presence of a mild base to facilitate the formation of the hydrazone bond.
-
Purification: The resulting this compound-calicheamicin conjugate is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Part 2: Conjugation to the Antibody
-
Antibody Preparation: The antibody is typically prepared in a suitable buffer at a specific pH to ensure the reactivity of the target amino acid residues (e.g., lysine).
-
Conjugation Reaction: The purified this compound-calicheamicin conjugate, with its activated linker moiety, is added to the antibody solution. The reaction is allowed to proceed for a specific time at a controlled temperature to allow for the formation of a stable bond (e.g., an amide bond with lysine residues).
-
Purification of the ADC: The resulting ADC is purified from unconjugated linker-payload and unconjugated antibody using methods such as size-exclusion chromatography (SEC) or protein A affinity chromatography.
Characterization of the this compound-linked ADC
Thorough characterization of the final ADC product is essential to ensure its quality and consistency.
1. Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: A relatively simple and quick method to determine the average DAR. It involves measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance of the payload. By using the known extinction coefficients of the antibody and the payload, the average DAR can be calculated.[7][8]
-
Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species with different numbers of conjugated drugs, providing information on the distribution of DAR values.[]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a precise measurement of the molecular weight of the different ADC species, allowing for accurate determination of the DAR distribution.[10]
2. In Vitro Plasma Stability Assay:
-
Objective: To assess the stability of the ADC and the rate of payload release in a biologically relevant matrix.
-
Methodology: The ADC is incubated in plasma from different species (e.g., human, mouse) at 37°C over a time course. Aliquots are taken at various time points, and the amount of intact ADC and released payload is quantified by methods such as ELISA and LC-MS.[11]
Visualizations
This compound Linker-Based ADC Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US5773001A - Conjugates of methyltrithio antitumor agents and intermediates for their synthesis - Google Patents [patents.google.com]
- 5. US8153768B2 - Calicheamicin derivative-carrier conjugates - Google Patents [patents.google.com]
- 6. adcreview.com [adcreview.com]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chemical Properties of 4-(4-Acetyl-phenoxy)-butyric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-Acetyl-phenoxy)-butyric acid, also known as AcBut, is a crucial bifunctional molecule predominantly utilized as a cleavable linker in the development of Antibody-Drug Conjugates (ADCs).[1][2][3][4] Its unique structure, featuring a terminal carboxylic acid and a para-acetylphenyl ether, allows for the conjugation of a cytotoxic payload to a monoclonal antibody. The key feature of this linker is its acid-sensitive hydrazone bond formed with the payload, which remains stable at physiological pH but undergoes rapid hydrolysis in the acidic environment of cellular lysosomes.[3] This targeted release mechanism enhances the therapeutic window of the ADC by minimizing off-target toxicity and maximizing the delivery of the cytotoxic agent to the tumor cells. This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 4-(4-Acetyl-phenoxy)-butyric acid.
Chemical and Physical Properties
4-(4-Acetyl-phenoxy)-butyric acid is a white to off-white solid powder.[5] While a definitive experimental melting point is not widely published, its other physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₄O₄ | [5][6] |
| Molecular Weight | 222.24 g/mol | [5][6] |
| CAS Number | 65623-82-7 | [4] |
| Appearance | White to off-white solid powder | [5] |
| Boiling Point (Predicted) | 426.7 °C at 760 mmHg | [5] |
| Flash Point (Predicted) | 166.6 °C | [5] |
| pKa (Predicted) | 4.56 ± 0.10 | [5] |
| Solubility | DMSO: 125 mg/mL (562.46 mM) | [7] |
| LogP (Predicted) | 2.132 | [5] |
Synthesis and Purification
While a specific, detailed, and publicly available experimental protocol for the synthesis of 4-(4-Acetyl-phenoxy)-butyric acid is not readily found in peer-reviewed journals, the general synthetic approach involves the etherification of 4-hydroxyacetophenone with a suitable four-carbon chain bearing a terminal carboxylate or a precursor to it. A plausible synthetic route is outlined below.
Experimental Protocol: Synthesis of 4-(4-Acetyl-phenoxy)-butyric acid
Materials:
-
4-Hydroxyacetophenone
-
Ethyl 4-bromobutyrate
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Etherification: To a solution of 4-hydroxyacetophenone (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF, add potassium carbonate (a slight excess, e.g., 1.5-2 equivalents). The mixture is stirred at room temperature for a short period to ensure the formation of the phenoxide.
-
Ethyl 4-bromobutyrate (1-1.2 equivalents) is then added to the reaction mixture.
-
The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Extraction: After cooling to room temperature, the inorganic salts are removed by filtration. The solvent is evaporated under reduced pressure. The residue is then dissolved in ethyl acetate and washed sequentially with water and brine. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated in vacuo to yield the crude ethyl 4-(4-acetyl-phenoxy)-butyrate.
-
Hydrolysis: The crude ester is dissolved in a mixture of ethanol and a solution of sodium hydroxide (e.g., 1-2 M).
-
The reaction mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC).
-
Acidification and Isolation: The ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified with hydrochloric acid (e.g., 1 M) until a precipitate forms.
-
The precipitate, 4-(4-Acetyl-phenoxy)-butyric acid, is collected by vacuum filtration, washed with cold water, and dried.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a white to off-white solid. The purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) and melting point determination.
Spectral Data and Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the butyric acid chain, and the methyl protons of the acetyl group.
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
-
δ ~7.9 ppm (d, 2H): Aromatic protons ortho to the acetyl group.
-
δ ~6.9 ppm (d, 2H): Aromatic protons ortho to the ether linkage.
-
δ ~4.1 ppm (t, 2H): Methylene protons adjacent to the ether oxygen (-O-CH₂-).
-
δ ~2.6 ppm (t, 2H): Methylene protons adjacent to the carboxylic acid (-CH₂-COOH).
-
δ ~2.5 ppm (s, 3H): Methyl protons of the acetyl group (-C(O)-CH₃).
-
δ ~2.1 ppm (quintet, 2H): Methylene protons in the middle of the butyric acid chain (-CH₂-CH₂-CH₂-).
-
δ ~11-12 ppm (br s, 1H): Carboxylic acid proton (-COOH).
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
-
δ ~197 ppm: Carbonyl carbon of the acetyl group.
-
δ ~178 ppm: Carbonyl carbon of the carboxylic acid.
-
δ ~163 ppm: Aromatic carbon attached to the ether oxygen.
-
δ ~131 ppm: Aromatic carbons ortho to the acetyl group.
-
δ ~130 ppm: Quaternary aromatic carbon attached to the acetyl group.
-
δ ~114 ppm: Aromatic carbons ortho to the ether linkage.
-
δ ~67 ppm: Methylene carbon adjacent to the ether oxygen (-O-CH₂-).
-
δ ~31 ppm: Methylene carbon adjacent to the carboxylic acid (-CH₂-COOH).
-
δ ~26 ppm: Methyl carbon of the acetyl group.
-
δ ~24 ppm: Methylene carbon in the middle of the butyric acid chain (-CH₂-CH₂-CH₂-).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Expected IR Absorption Bands:
-
~3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.
-
~1710-1760 cm⁻¹ (strong): C=O stretching of the carboxylic acid.
-
~1680 cm⁻¹ (strong): C=O stretching of the ketone (acetyl group).
-
~1600, 1580, 1500 cm⁻¹: C=C stretching of the aromatic ring.
-
~1250 cm⁻¹: C-O stretching of the aryl ether.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): m/z = 222.0892 (for C₁₂H₁₄O₄).
-
Key Fragmentation Peaks: Fragments corresponding to the loss of the carboxylic acid group, the acetyl group, and cleavage of the ether linkage would be expected.
Role in Antibody-Drug Conjugates (ADCs)
4-(4-Acetyl-phenoxy)-butyric acid serves as a critical component in the construction of ADCs, acting as a cleavable linker. Its utility stems from its ability to form a pH-sensitive hydrazone bond with a cytotoxic drug.
ADC Construction and Mechanism of Action
The general workflow for utilizing 4-(4-Acetyl-phenoxy)-butyric acid in an ADC is as follows:
Caption: Synthesis of an Antibody-Drug Conjugate.
The carboxylic acid end of 4-(4-Acetyl-phenoxy)-butyric acid is activated and conjugated to an amino group (e.g., lysine residue) on the monoclonal antibody. The acetyl group on the phenyl ring is reacted with a hydrazide-functionalized cytotoxic drug to form a hydrazone bond.
The resulting ADC circulates in the bloodstream, where the physiological pH of ~7.4 maintains the stability of the hydrazone linker.[3] Upon binding to the target antigen on a cancer cell, the ADC is internalized via endocytosis.
Caption: ADC Mechanism of Action.
Inside the cell, the ADC is trafficked to the lysosome, where the acidic environment (pH 4.5-5.0) catalyzes the hydrolysis of the hydrazone bond, releasing the active cytotoxic drug.[3] The released drug can then exert its pharmacological effect, typically by inducing apoptosis.
Conclusion
4-(4-Acetyl-phenoxy)-butyric acid is a well-designed and effective cleavable linker for the development of antibody-drug conjugates. Its chemical properties, particularly the pH-sensitive nature of the hydrazone bond it forms, are central to its function in targeted cancer therapy. A thorough understanding of its synthesis, purification, and analytical characterization is essential for researchers and drug development professionals working in the field of ADCs. The methodologies and data presented in this guide provide a foundational resource for the successful application of this important chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. 4-(4-ACETYL-PHENOXY)-BUTYRIC ACID | 65623-82-7 [chemicalbook.com]
- 5. This compound (4-(4-Acetyl-phenoxy)-butyric acid) | ADC Linker | 65623-82-7 | Invivochem [invivochem.com]
- 6. 4-(4-Acetylphenoxy)butanoic acid | C12H14O4 | CID 2339350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: Conjugation of 4-Acetylbenzoic Acid (AcBut) to a Monoclonal Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of 4-acetylbenzoic acid (AcBut) to a monoclonal antibody (mAb). This method utilizes amine-reactive chemistry, a robust and widely used bioconjugation technique. The protocol involves the activation of the carboxylic acid group of this compound to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines (found on lysine residues and the N-terminus) on the monoclonal antibody to form stable amide bonds.[1][] This procedure is fundamental for researchers developing antibody-drug conjugates (ADCs), immunotoxins, or other antibody-based reagents for research, diagnostic, and therapeutic applications.[][4] The resulting this compound-conjugated mAb can be used in a variety of applications, including as a hapten for immunological studies or as an intermediate for further chemical modifications.
The protocol is divided into several key stages: preparation of the monoclonal antibody, activation of 4-acetylbenzoic acid, conjugation reaction, and purification and characterization of the final conjugate.[][5] Adherence to the detailed steps is crucial for achieving optimal conjugation efficiency and preserving the biological activity of the antibody.
Data Presentation
Successful conjugation is typically assessed by determining the drug-to-antibody ratio (DAR), which represents the average number of this compound molecules conjugated to each antibody.[5] The following tables provide a template for presenting quantitative data obtained during and after the conjugation process.
Table 1: Antibody and Reagent Quantities
| Parameter | Value | Units | Notes |
| mAb Concentration (Initial) | 2.0 | mg/mL | Determined by A280 measurement. |
| mAb Volume | 1.0 | mL | |
| Molar Mass of mAb | 150,000 | g/mol | Approximate value for a typical IgG. |
| Moles of mAb | 6.67 | nmol | |
| This compound-NHS Ester Concentration | 10 | mg/mL | In anhydrous DMSO. |
| Molar Mass of this compound-NHS | 261.23 | g/mol | |
| Molar Excess of this compound-NHS | 15 | -fold | Molar ratio of this compound-NHS to mAb. |
| Volume of this compound-NHS Added | 2.6 | µL |
Table 2: Characterization of this compound-mAb Conjugate
| Parameter | Value | Units | Method |
| Conjugate Concentration | 1.8 | mg/mL | A280 measurement post-purification. |
| Antibody Recovery | 90 | % | (Final mAb mass / Initial mAb mass) x 100. |
| Drug-to-Antibody Ratio (DAR) | 3.5 | HIC-HPLC or Mass Spectrometry.[6] | |
| Aggregation Level | < 5 | % | Size Exclusion Chromatography (SEC-HPLC). |
| Endotoxin Levels | < 0.1 | EU/mg | LAL Assay. |
Experimental Protocols
Materials and Buffers
-
Monoclonal Antibody (mAb): At a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS) free of amine-containing substances like Tris or glycine.[7][8]
-
4-Acetylbenzoic Acid (this compound)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 50-100 mM sodium carbonate-bicarbonate or borate buffer, pH 8.2-9.2.[8]
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Purification System: Size exclusion chromatography (e.g., Sephadex G25 column) or dialysis cassettes (10K MWCO).[]
Antibody Preparation
If the antibody solution contains interfering substances such as BSA, glycine, or Tris, it must be purified prior to conjugation.[7]
-
Perform a buffer exchange into PBS using a desalting column or dialysis.
-
Determine the antibody concentration by measuring the absorbance at 280 nm (A280). For a typical IgG, an extinction coefficient of 1.4 mL/(mg·cm) can be used.
-
Adjust the antibody concentration to 2 mg/mL in the conjugation buffer.[7]
Preparation of this compound-NHS Ester
This step involves the activation of the carboxylic acid group of this compound.
-
Dissolve 4-acetylbenzoic acid and a slight molar excess (1.1 equivalents) of NHS in anhydrous DMSO.
-
Add 1.1 equivalents of EDC or DCC to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the this compound-NHS ester.[]
-
The resulting this compound-NHS ester solution can be used directly in the conjugation reaction.
Conjugation of this compound to the Monoclonal Antibody
-
To the prepared antibody solution (2 mg/mL in conjugation buffer), add the calculated volume of the this compound-NHS ester solution in DMSO to achieve the desired molar excess (e.g., 15-fold).[7] The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid antibody denaturation.
-
Gently mix the reaction solution by pipetting up and down several times.
-
Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light.[7]
Purification of the this compound-mAb Conjugate
It is crucial to remove unreacted this compound-NHS and other small molecule byproducts.
-
Apply the reaction mixture to a pre-equilibrated size exclusion chromatography column (e.g., Sephadex G25).
-
Elute the conjugate with PBS, pH 7.4. The antibody conjugate will elute in the void volume.
-
Alternatively, place the reaction mixture in a dialysis cassette (10K MWCO) and dialyze against a large volume of PBS at 4°C with several buffer changes over 24-48 hours.
Characterization of the this compound-mAb Conjugate
-
Concentration and Recovery: Measure the A280 of the purified conjugate to determine the final concentration and calculate the overall antibody recovery.
-
Drug-to-Antibody Ratio (DAR): The DAR can be determined using several methods:
-
UV-Vis Spectroscopy: If this compound has a distinct absorbance peak that does not overlap significantly with the antibody's absorbance at 280 nm.
-
Hydrophobic Interaction Chromatography (HIC)-HPLC: This method separates antibody species with different numbers of conjugated this compound molecules.[6]
-
Mass Spectrometry (MS): Provides a precise measurement of the mass of the conjugate, allowing for the calculation of the DAR.[9]
-
-
Purity and Aggregation: Analyze the conjugate by size exclusion chromatography (SEC-HPLC) to assess purity and the presence of aggregates.
-
Functional Activity: Perform a relevant binding assay (e.g., ELISA) to confirm that the conjugation process has not compromised the antigen-binding affinity of the antibody.
Visualizations
Caption: Experimental workflow for the conjugation of this compound to a monoclonal antibody.
Caption: Generalized pathway of antibody-conjugate interaction with a target cell.
References
- 1. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. benchchem.com [benchchem.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. furthlab.xyz [furthlab.xyz]
- 8. biopharminternational.com [biopharminternational.com]
- 9. agilent.com [agilent.com]
Application Notes and Protocols for AcBut Linker in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction to the AcBut Linker
The 4-(4-acetylphenoxy)butanoic acid (this compound) linker is a critical component in the design of Antibody-Drug Conjugates (ADCs), a powerful class of targeted cancer therapies. As a cleavable linker, this compound connects a potent cytotoxic payload to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. This targeted delivery system is designed to enhance the therapeutic window of the cytotoxic agent by minimizing systemic exposure and maximizing its concentration at the tumor site.
The this compound linker is classified as an acid-labile hydrazone linker. Its mechanism of action relies on the pH differential between the physiological environment of the bloodstream (pH ~7.4) and the acidic environment within cellular lysosomes (pH ~4.5-5.0). The hydrazone bond is relatively stable at neutral pH, ensuring the integrity of the ADC during circulation. However, upon internalization of the ADC into the target cancer cell via receptor-mediated endocytosis, the acidic lysosomal environment catalyzes the hydrolysis of the hydrazone bond. This cleavage releases the cytotoxic payload in its active form, leading to cell death.
The most prominent examples of ADCs utilizing the this compound linker are Gemtuzumab ozogamicin (Mylotarg®) and Inotuzumab ozogamicin (Besponsa®). In these ADCs, the this compound linker connects the calicheamicin payload, a potent DNA-damaging agent, to antibodies targeting CD33 and CD22, respectively. These ADCs have been approved for the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), demonstrating the clinical utility of the this compound linker technology.
Mechanism of Action of this compound Linker-based ADCs
The targeted delivery and intracellular release of the cytotoxic payload by an this compound linker-based ADC is a multi-step process.
Caption: Mechanism of action of an this compound linker-based Antibody-Drug Conjugate.
Quantitative Data of this compound Linker-based ADCs
The following tables summarize key quantitative data for Gemtuzumab ozogamicin and Inotuzumab ozogamicin, two clinically approved ADCs that utilize the this compound linker.
Table 1: In Vitro Cytotoxicity of this compound Linker-based ADCs
| ADC | Cell Line | Cancer Type | IC₅₀ (ng/mL) | Citation(s) |
| Gemtuzumab ozogamicin | HL-60 | Acute Myeloid Leukemia (AML) | 1.37 | [1] |
| Gemtuzumab ozogamicin | Kasumi-1 | Acute Myeloid Leukemia (AML) | 3.19 | [1] |
| Gemtuzumab ozogamicin | MV4-11 | Acute Myeloid Leukemia (AML) | 3.63 | [1] |
| Inotuzumab ozogamicin | Various ALL cell lines | Acute Lymphoblastic Leukemia (ALL) | 0.15 - 4.9 | [2] |
| Inotuzumab ozogamicin | Primary pediatric BCP-ALL cells | Acute Lymphoblastic Leukemia (ALL) | 0.75 (median) | [3] |
Table 2: Preclinical In Vivo Efficacy of this compound Linker-based ADCs
| ADC | Xenograft Model | Dosing Regimen | Outcome | Citation(s) |
| Gemtuzumab ozogamicin | HL-60 (AML) | Single dose of 30, 60, 90, or 120 mg/m² | 100% survival at 30 mg/m² with 40% tumor-free mice.[2] | [2] |
| Gemtuzumab ozogamicin | MOLM-13 (AML) | 0.01 mg or 0.06 mg in combination with DA chemotherapy | Near-complete elimination of bone marrow blasts with the combination.[4] | [4] |
| Inotuzumab ozogamicin | ALL xenografts | Not specified | Inhibition of tumor growth and prevention of disseminated disease.[3] | [3] |
Table 3: Key Characteristics of Clinically Approved this compound Linker-based ADCs
| Characteristic | Gemtuzumab ozogamicin (Mylotarg®) | Inotuzumab ozogamicin (Besponsa®) | Citation(s) |
| Target Antigen | CD33 | CD22 | [4][5] |
| Payload | N-acetyl-γ-calicheamicin | N-acetyl-γ-calicheamicin | [4][5] |
| Drug-to-Antibody Ratio (DAR) | 2-3 | 2-3 | [5] |
| Approved Indication | Acute Myeloid Leukemia (AML) | Acute Lymphoblastic Leukemia (ALL) | [5] |
Experimental Protocols
Synthesis of 4-(4-acetylphenoxy)butanoic acid (this compound Linker)
This protocol describes a general method for the synthesis of the this compound linker.
Caption: Synthetic scheme for 4-(4-acetylphenoxy)butanoic acid (this compound Linker).
Materials:
-
4-Hydroxyacetophenone
-
Ethyl 4-bromobutanoate
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment
Procedure:
-
Williamson Ether Synthesis:
-
To a solution of 4-hydroxyacetophenone in acetone, add potassium carbonate.
-
Add ethyl 4-bromobutanoate to the mixture.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude ethyl 4-(4-acetylphenoxy)butanoate.
-
-
Hydrolysis:
-
Dissolve the crude ester in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide and stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the product.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over magnesium sulfate, and evaporate the solvent to yield 4-(4-acetylphenoxy)butanoic acid.
-
-
Purification:
-
The crude product can be purified by recrystallization or column chromatography to obtain the pure this compound linker.
-
Conjugation of this compound-Calicheamicin to an Antibody
This protocol outlines the general steps for conjugating a pre-formed this compound-calicheamicin derivative, activated as an N-hydroxysuccinimide (NHS) ester, to an antibody.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dovepress.com [dovepress.com]
- 3. Inotuzumab ozogamicin as single agent in pediatric patients with relapsed and refractory acute lymphoblastic leukemia: results from a phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. Frontiers | Navigating hepatotoxicity of antibody-drug conjugates: from mechanistic insights to clinical and postmarketing evidence [frontiersin.org]
Application Notes and Protocols for AcBut-Payload Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that influences the efficacy, stability, and safety of the ADC. This document provides a detailed guide to the conjugation of a payload to an antibody using the AcBut (4-(4-acetyl-phenoxy)-butyric acid) linker.
The this compound linker is a cleavable linker system that utilizes an acid-sensitive N-acyl hydrazone bond. This linkage is relatively stable at the physiological pH of the bloodstream (pH 7.4) but is designed to hydrolyze and release the cytotoxic payload in the acidic environment of cellular lysosomes (pH 4.5-5.0) following internalization of the ADC by the target cell.[][2][] This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic window of the ADC.[][2][] A notable example of an ADC utilizing the this compound linker is Gemtuzumab ozogamicin (Mylotarg®), where it connects the calicheamicin payload to an anti-CD33 antibody for the treatment of acute myeloid leukemia (AML).[4][5][6]
This guide will cover the step-by-step protocol for conjugating an this compound-payload to an antibody, methods for purification and characterization, and quantitative data relevant to the process.
Data Presentation
The following table summarizes key quantitative data associated with this compound-payload conjugation, providing a basis for experimental design and evaluation.
| Parameter | Typical Value/Range | Method of Determination | Reference |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | HIC-HPLC, RP-HPLC, Mass Spectrometry | [5] |
| Conjugation Efficiency | Variable; dependent on reaction conditions and antibody properties. Optimization is required. | HIC-HPLC, Mass Spectrometry | [][8] |
| Linker Stability (Half-life at pH 7.4) | ~183 hours (for a similar hydrazone linker) | In vitro plasma stability assay | [] |
| Linker Stability (Half-life at pH 5.0) | ~4.4 hours (for a similar hydrazone linker) | In vitro acidic buffer stability assay | [] |
| In Vivo Linker Stability (Half-life) | 12.3 days (for inotuzumab ozogamicin with this compound linker) | Pharmacokinetic studies in animal models | [9] |
| Purity of Conjugated ADC | >95% | Size Exclusion Chromatography (SEC), HIC-HPLC | [] |
| Aggregate Formation | Typically low, but can be influenced by hydrophobic payloads. | Size Exclusion Chromatography (SEC) | [11] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the conjugation of an this compound-activated payload to a monoclonal antibody via lysine residues.
Materials and Reagents
-
Antibody: Purified monoclonal antibody at a concentration of 2-10 mg/mL in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4). The buffer should be free of primary amines (e.g., Tris) and azide.
-
This compound-Payload-NHS Ester: The payload of interest activated with the this compound linker and an N-hydroxysuccinimide (NHS) ester. This should be of high purity and stored under anhydrous conditions.
-
Conjugation Buffer: Sodium borate buffer (50 mM, pH 8.5) or sodium bicarbonate buffer (100 mM, pH 8.0-8.5).
-
Quenching Solution: 1 M Tris-HCl, pH 7.4 or 1 M Glycine.
-
Solvent for this compound-Payload-NHS Ester: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[]
-
Purification System: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system.[][12]
-
Analytical Instruments: UV-Vis Spectrophotometer, HIC-HPLC system, Mass Spectrometer.[13][14][15]
Step-by-Step Conjugation Protocol
-
Antibody Preparation:
-
If the antibody solution contains interfering substances like Tris or sodium azide, perform a buffer exchange into the chosen conjugation buffer (e.g., 50 mM Sodium Borate, pH 8.5) using a desalting column or dialysis.[16]
-
Adjust the antibody concentration to 2-10 mg/mL.[]
-
-
This compound-Payload-NHS Ester Solution Preparation:
-
Immediately before use, dissolve the this compound-Payload-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[] NHS esters are moisture-sensitive, so handle them accordingly.
-
-
Conjugation Reaction:
-
Add the dissolved this compound-Payload-NHS ester solution to the antibody solution. The molar ratio of the linker-payload to the antibody will influence the final DAR and should be optimized. A starting point is a 10:1 to 15:1 molar excess of the linker-payload.[]
-
Gently mix the reaction solution by pipetting or slow vortexing.
-
Incubate the reaction for 1-2 hours at room temperature (20-25°C) or on ice, protected from light.[16] The optimal time and temperature may need to be determined empirically.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add the quenching solution (e.g., 1 M Tris-HCl, pH 7.4) to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.[16]
-
-
Purification of the ADC:
-
Remove unreacted linker-payload and other small molecules by purifying the ADC using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).[][12] The purification should be performed in a suitable formulation buffer (e.g., PBS, pH 7.4).
-
Characterization of the this compound-ADC
-
Determination of Drug-to-Antibody Ratio (DAR):
-
Hydrophobic Interaction Chromatography (HIC)-HPLC: This is a standard method for determining the DAR of ADCs. The different drug-loaded species are separated based on their hydrophobicity. The average DAR is calculated from the peak areas of the different species.[14][17]
-
Mass Spectrometry (MS): Intact mass analysis of the ADC can provide the molecular weights of the different drug-loaded species, allowing for the determination of the DAR.[13][15]
-
-
Analysis of Purity and Aggregates:
-
Size Exclusion Chromatography (SEC)-HPLC: SEC is used to determine the percentage of monomeric ADC and to quantify any aggregates or fragments.[]
-
-
Confirmation of Conjugation:
-
SDS-PAGE: Analysis of the ADC by SDS-PAGE under reducing conditions will show an increase in the molecular weight of the heavy and/or light chains compared to the unconjugated antibody, confirming successful conjugation.
-
-
In Vitro Linker Cleavage Assay:
-
Incubate the purified ADC in buffers at pH 7.4 and pH 5.0 at 37°C.
-
At various time points, analyze the samples by RP-HPLC or LC-MS to quantify the amount of released payload, thereby determining the linker's stability and cleavage kinetics.[18]
-
Mandatory Visualization
This compound-Payload Conjugation Workflow
The following diagram illustrates the key steps in the this compound-payload conjugation process, from antibody preparation to the final purified ADC.
Caption: Workflow for this compound-payload conjugation to an antibody.
This compound Linker Cleavage Signaling Pathway
This diagram illustrates the mechanism of action of an this compound-linked ADC, from binding to the target cell to the intracellular release of the payload.
Caption: Mechanism of this compound-ADC internalization and payload release.
References
- 2. Gemtuzumab Ozogamicin Overview - Creative Biolabs [creativebiolabs.net]
- 4. Gemtuzumab ozogamicin - Wikipedia [en.wikipedia.org]
- 5. adcreview.com [adcreview.com]
- 6. An anti-CD33 antibody-calicheamicin conjugate for treatment of acute myeloid leukemia. Choice of linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 9. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cobetter.com [cobetter.com]
- 13. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 16. furthlab.xyz [furthlab.xyz]
- 17. agilent.com [agilent.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Acetyl-Lysine Deacylation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reversible acylation of lysine residues on histone and non-histone proteins is a critical post-translational modification that plays a pivotal role in regulating numerous cellular processes, including gene transcription, DNA repair, and metabolism.[1][2][3] The enzymes responsible for removing acetyl groups are histone deacetylases (HDACs) and sirtuins, which are NAD+-dependent deacetylases.[1][4][5] Dysregulation of these enzymes is implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention.[1][6]
This document provides a detailed protocol for a fluorogenic assay to measure the activity of enzymes that cleave acetyl groups from lysine residues, a process central to the function of HDACs and sirtuins. This assay is a valuable tool for screening potential enzyme inhibitors and for studying the kinetics of these important enzymes. The assay is based on a two-step enzymatic reaction that results in a fluorescent signal directly proportional to the deacetylase activity.[1][6][7][8]
Principle of the Assay
The fluorogenic deacetylase assay utilizes a synthetic peptide substrate containing an acetylated lysine residue linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The acetylated lysine prevents cleavage of the peptide by a developing enzyme, such as trypsin. In the first step, a deacetylase enzyme (e.g., an HDAC or sirtuin) removes the acetyl group from the lysine residue. In the second step, the developing enzyme recognizes and cleaves the now-deacetylated peptide, releasing the fluorophore AMC.[1][6] The resulting fluorescence can be measured using a fluorometer, and the intensity of the signal is directly proportional to the deacetylase activity.[6]
Experimental Protocol: Fluorogenic Deacetylase Assay
This protocol is a generalized procedure and may require optimization for specific enzymes or experimental conditions.
Materials and Reagents:
-
Deacetylase enzyme (e.g., purified HDAC or sirtuin)
-
Fluorogenic Substrate: e.g., Boc-Lys(Ac)-AMC (Boc-Lysine(acetyl)-7-Amino-4-methylcoumarin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
NAD+ (required for sirtuin activity)
-
Developing Enzyme Solution (e.g., Trypsin in a suitable buffer)
-
Deacetylase Inhibitor (e.g., Trichostatin A for HDACs, or a specific inhibitor for the enzyme of interest)
-
96-well black microplate, preferably with low binding properties
-
Fluorometer capable of excitation at 350-380 nm and emission at 440-460 nm[9]
Procedure:
-
Reagent Preparation:
-
Prepare Assay Buffer and store at 4°C.
-
Reconstitute the deacetylase enzyme in Assay Buffer to the desired stock concentration. Aliquot and store at -80°C.
-
Reconstitute the fluorogenic substrate in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.
-
If testing sirtuins, prepare a stock solution of NAD+ in Assay Buffer.
-
Prepare the Developing Enzyme Solution according to the manufacturer's instructions.
-
Prepare a stock solution of the deacetylase inhibitor in a suitable solvent (e.g., DMSO).
-
-
Assay Setup:
-
On ice, prepare the following reaction mixtures in a 96-well black microplate. It is recommended to perform all reactions in triplicate.
-
Blank (No Enzyme Control): Assay Buffer, fluorogenic substrate.
-
Negative Control (No Substrate): Deacetylase enzyme, Assay Buffer.
-
Positive Control: Deacetylase enzyme, fluorogenic substrate.
-
Inhibitor Control: Deacetylase enzyme, fluorogenic substrate, deacetylase inhibitor.
-
-
The final reaction volume is typically 50 µL. The suggested final concentrations of reagents are provided in the table below, but may require optimization.
-
-
Reaction Incubation:
-
Development Step:
-
Stop the deacetylase reaction and initiate the development step by adding 50 µL of the Developing Enzyme Solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.[9]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorometer with excitation at 350-380 nm and emission at 440-460 nm.[9]
-
Data Analysis:
-
Subtract the average fluorescence of the Blank from all other readings to correct for background fluorescence.
-
The deacetylase activity is proportional to the corrected fluorescence intensity.
-
For inhibitor screening, calculate the percent inhibition using the following formula:
% Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Positive_Control))
Quantitative Data Summary
The following table summarizes typical concentrations and conditions used in fluorogenic deacetylase assays as reported in the literature. These values can serve as a starting point for assay optimization.
| Parameter | Typical Range/Value | Reference |
| Enzyme Concentration | ||
| HDAC11 | 6-100 nM | [11] |
| HDAC8 | 0.8 mM | [12] |
| Substrate Concentration | ||
| Boc-Lys(Ac)-AMC | 10-50 µM | [11] |
| Ac-Gly-Ala-Lys(Ac)-AMC | 40 µM | [12] |
| Inhibitor Concentration | ||
| Trichostatin A (TSA) | Varies (used as a control) | [1] |
| Incubation Time | 30-60 minutes | [9][10][12] |
| Incubation Temperature | 37°C | [9][10][11] |
| Excitation Wavelength | 350-380 nm | [9] |
| Emission Wavelength | 440-460 nm | [9] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the fluorogenic deacetylase assay.
Histone Deacetylation Signaling Pathway
Caption: Simplified pathway of histone acetylation and deacetylation.
References
- 1. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Sensitive and Flexible Assay for Determining Histone Deacetylase 1 (HDAC1) Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Substrate Specificity of Sirtuins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. researchgate.net [researchgate.net]
- 6. A fluorogenic histone deacetylase assay well suited for high-throughput activity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. amsbio.com [amsbio.com]
- 8. HDAC3 Fluorogenic Assay Kit - BPS Bioscience [bioscience.co.uk]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structural and functional analysis of the SET3 histone deacetylase complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Acetyl-γ-Calicheamicin Derivatives Beyond Ozogamicin
A Note on Terminology: Initial analysis of the query "Applications of AcBut beyond Ozogamicin" revealed a discrepancy. The provided chemical name, 4-acetyl-N-((1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)benzamide, corresponds to a camphor-derived benzamide and is not associated with Ozogamicin-based antibody-drug conjugates (ADCs). In the context of ADCs, "this compound" refers to the linker 4-(4-acetyl-phenoxy)-butyric acid, which is part of the payload-linker conjugate N-Ac-γ-Calicheamicin-AcBut-NHS ester.[1] This document will focus on the applications of the N-acetyl-γ-calicheamicin payload and its derivatives beyond the well-established ADCs, Gemtuzumab Ozogamicin and Inotuzumab Ozogamicin.
Application Notes: Expanding the Therapeutic Utility of Calicheamicin Payloads
Calicheamicins are a class of exceptionally potent enediyne antitumor antibiotics isolated from the bacterium Micromonospora echinospora.[] Their mechanism of action involves binding to the minor groove of DNA and inducing sequence-selective double-strand breaks (DSBs), which are highly cytotoxic and lead to apoptosis.[3][4] This potent activity makes N-acetyl-γ-calicheamicin an effective payload for ADCs. While Gemtuzumab Ozogamicin (Mylotarg®) and Inotuzumab Ozogamicin (Besponsa®) have validated this approach in hematologic malignancies, significant research is focused on developing next-generation calicheamicin ADCs with improved properties for use in a broader range of cancers, including solid tumors.[5][6]
1.1. Novel Linker Chemistries for Enhanced Stability and Efficacy
A primary area of innovation lies in moving beyond the acid-labile hydrazone linker found in the original Ozogamicin conjugates. This first-generation linker is prone to premature cleavage in circulation, leading to systemic release of the toxic payload and a narrowed therapeutic window.[5][7][8]
-
Disulfide-Based Linkers: Researchers have developed ADCs where a reduced calicheamicin derivative is directly attached to an engineered cysteine on the antibody via a disulfide bond.[5] This strategy creates a "linkerless" and traceless conjugate that is significantly more stable in circulation, with reports showing 50% of the drug remaining conjugated after 21 days in vivo.[5] These homogeneous ADCs exhibit minimal aggregation and have demonstrated high efficacy in preclinical models of both HER2+ breast cancer and non-Hodgkin lymphoma.[5][7]
-
Modified Hydrazone Linkers: Other approaches involve modifying the linker chemistry to eliminate the formation of toxic metabolites. For example, the ADC ABBV-011 uses a novel calicheamicin linker drug that lacks the acid-labile dimethylhydrazine (DMH) moiety.[8] This results in the production of charged catabolites that are markedly less cytotoxic than the DMH catabolites, potentially improving the safety profile and allowing for effective treatment of solid tumors like small cell lung cancer (SCLC).[8]
1.2. Targeting Solid Tumors
The application of calicheamicin ADCs is expanding from liquid tumors to solid tumors. This has been made possible by the development of more stable linkers and the identification of novel tumor-associated antigens on solid tumor cells.
-
Ephrin-A4 (EFNA4) in Breast and Ovarian Cancer: An ADC targeting EFNA4, a protein expressed on cancer stem cells, has shown robust antitumor activity in preclinical models of breast and ovarian cancer using a calicheamicin payload.[9]
-
Sez6 in Small Cell Lung Cancer (SCLC): The ADC ABBV-011 targets SEZ6, a protein highly expressed in SCLC. This novel ADC demonstrated high sensitivity and efficacy in patient-derived xenograft (PDX) models of SCLC.[8]
-
Lewis Y Antigen in Carcinomas: The Lewis Y antigen is expressed on a variety of carcinomas, including colon, breast, and lung. An ADC conjugating calicheamicin to an anti-Lewis Y antibody (hu3S193) was shown to specifically eliminate Lewis Y-positive tumor cells and inhibit xenograft growth.[10]
1.3. Overcoming Limitations of First-Generation Calicheamicin ADCs
First-generation calicheamicin ADCs like Mylotarg® and Besponsa® suffer from heterogeneity due to conjugation at surface lysines, leading to a mixture of species with different drug-to-antibody ratios (DARs).[11] This heterogeneity can lead to aggregation, rapid clearance, and increased toxicity.[5][7] Modern approaches utilize site-specific conjugation technologies (e.g., engineered cysteines) to produce homogeneous ADCs with a defined DAR, leading to improved pharmacokinetics, tolerability, and a wider therapeutic index.[5]
Quantitative Data Summary
The following table summarizes the in vitro efficacy of various calicheamicin-based ADCs in different cancer cell lines.
| ADC Name/Target | Cell Line | Cancer Type | IC50 / ED50 | Citation |
| Inotuzumab Ozogamicin (anti-CD22) | Various ALL cell lines | Acute Lymphoblastic Leukemia | 0.15 - 4.9 ng/mL | [12] |
| hu3S193-CalichDMH (anti-Lewis Y) | AGS | Gastric Carcinoma | ~0.1 ng/mL | [13] |
| hu3S193-CalichDMH (anti-Lewis Y) | PC3MM2 (Lewis Y negative) | Prostate Carcinoma | >100 ng/mL | [13] |
| PF-06647263 (anti-EFNA4) | TNBC PDX models | Triple-Negative Breast Cancer | Significant tumor regressions at 0.27 mg/kg | [12] |
| N-Acetyl-Calicheamicin | Various ALL cell lines | Acute Lymphoblastic Leukemia | 0.15 to 4.9 ng/mL | [] |
Experimental Protocols
3.1. Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a method for determining the cytotoxic potential of a novel calicheamicin ADC in a cancer cell line.[15][16][17]
Materials:
-
Target cancer cell lines (e.g., antigen-positive and antigen-negative)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Calicheamicin ADC stock solution
-
Control articles (unconjugated antibody, isotype control ADC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.
-
ADC Treatment: Prepare serial dilutions of the calicheamicin ADC and control articles in complete medium.
-
Remove the medium from the cells and add 100 µL of the diluted ADC or control solutions to the respective wells. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for a defined period (e.g., 72-120 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.
3.2. Protocol: DNA Double-Strand Break Detection via Neutral Comet Assay
This protocol detects DNA double-strand breaks induced by calicheamicin, confirming its mechanism of action in target cells.[4][18]
Materials:
-
Cells treated with Calicheamicin ADC
-
Low melting point agarose
-
Comet assay slides
-
Neutral lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100)
-
Neutral electrophoresis buffer (e.g., 90 mM Tris-borate, 2 mM EDTA, pH 8.5)
-
DNA stain (e.g., SYBR Green or Propidium Iodide)
-
Fluorescence microscope
-
Comet scoring software
Procedure:
-
Cell Preparation: Harvest cells after treatment with the calicheamicin ADC. Resuspend a small number of cells (~1 x 10⁵ cells/mL) in PBS.
-
Slide Preparation: Mix the cell suspension with molten low melting point agarose at a 1:10 ratio (v/v) and immediately pipette onto a comet assay slide. Allow to solidify on a cold plate.
-
Lysis: Immerse the slides in pre-chilled neutral lysis solution and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.
-
Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with neutral electrophoresis buffer. Apply voltage (e.g., 1 V/cm) for a specified time (e.g., 20-30 minutes). Fragmented DNA from DSBs will migrate out of the nucleus, forming a "comet tail".
-
Staining: Gently rinse the slides with distilled water and stain with a fluorescent DNA dye.
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the percentage of DNA in the comet tail, which is proportional to the level of DNA damage.[18]
Mandatory Visualizations
Caption: Mechanism of action for a calicheamicin-based antibody-drug conjugate (ADC).
Caption: Preclinical development workflow for a next-generation calicheamicin ADC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Cleavage of cellular DNA by calicheamicin gamma1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calicheamicin Antibody-Drug Conjugates with Improved Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Calicheamicin Antibody-Drug Conjugates for Liquid and Solid Tumor Indications | Semantic Scholar [semanticscholar.org]
- 10. Antibody-targeted chemotherapy with the calicheamicin conjugate hu3S193-N-acetyl gamma calicheamicin dimethyl hydrazide targets Lewisy and eliminates Lewisy-positive human carcinoma cells and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
AcBut Linker for Payload Attachment to Targeting Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AcBut (4-(4-acetylphenoxy)butanoic acid) linker is a critical component in the design and synthesis of antibody-drug conjugates (ADCs), a powerful class of targeted therapeutics. This acid-labile linker plays a pivotal role in securely attaching potent cytotoxic payloads to monoclonal antibodies (mAbs) that target specific antigens on cancer cells. The defining characteristic of the this compound linker is its hydrazone moiety, which is engineered to be stable at physiological pH (7.4) in the bloodstream, minimizing premature payload release and off-target toxicity. Upon internalization of the ADC into the target cancer cell and trafficking to the acidic environment of the lysosome (pH 4.5-5.0), the hydrazone bond is rapidly cleaved, leading to the specific release of the cytotoxic agent and subsequent cell death.[1][2][3]
The this compound linker has been successfully incorporated into FDA-approved ADCs, most notably gemtuzumab ozogamicin (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), both of which utilize a calicheamicin payload.[4][5][6] These examples underscore the clinical utility of the this compound linker in developing effective and targeted cancer therapies.
This document provides detailed application notes on the this compound linker, including its mechanism of action, stability, and key applications. Furthermore, it offers comprehensive experimental protocols for the synthesis of the this compound linker, conjugation to targeting ligands and payloads, and in vitro and in vivo evaluation of the resulting ADCs.
Application Notes
Mechanism of Action
The functionality of the this compound linker is predicated on its pH-sensitive hydrazone bond. The linker connects to the antibody, typically through an amide bond with a lysine residue, and to the payload via the hydrazone linkage.[2]
As depicted in Figure 1, the ADC remains intact in the bloodstream. Upon reaching the target cancer cell, the antibody component binds to its specific antigen on the cell surface, triggering internalization of the ADC-antigen complex. This complex is then trafficked to the lysosome. The acidic environment within the lysosome catalyzes the hydrolysis of the hydrazone bond of the this compound linker, releasing the cytotoxic payload precisely where it can exert its therapeutic effect, leading to apoptosis of the cancer cell.[3][7]
Stability
The stability of the linker is a critical determinant of an ADC's therapeutic index. The this compound linker is designed to balance stability in circulation with efficient cleavage at the target site.
-
Plasma Stability: At the neutral pH of blood (pH 7.4), the hydrazone bond of the this compound linker is relatively stable, preventing premature release of the cytotoxic payload that could lead to systemic toxicity.[1][2] While some gradual hydrolysis can occur in the bloodstream, the design of the this compound linker aims to minimize this.[3]
-
Acidic Stability: In the acidic environment of the lysosome (pH 4.5-5.0), the rate of hydrazone hydrolysis increases significantly, leading to rapid and efficient release of the payload.[8][9]
Key Applications
The this compound linker is primarily used in the development of ADCs for cancer therapy. Its utility has been demonstrated in both hematological and solid tumor applications. The most prominent examples are:
-
Gemtuzumab ozogamicin (Mylotarg®): An ADC targeting the CD33 antigen on acute myeloid leukemia (AML) cells, with a calicheamicin payload.[2][4]
-
Inotuzumab ozogamicin (Besponsa®): An ADC targeting the CD22 antigen on B-cell acute lymphoblastic leukemia (ALL) cells, also with a calicheamicin payload.[5][6]
The choice of the this compound linker is particularly suitable for payloads that are highly potent and require targeted delivery to minimize off-target effects.
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of the this compound linker in the context of ADCs.
Table 1: Drug-to-Antibody Ratio (DAR) for ADCs with this compound Linker
| ADC Name | Targeting Ligand | Payload | Average DAR | Reference(s) |
| Gemtuzumab ozogamicin | Anti-CD33 mAb | Calicheamicin | 2-3 | [4][10] |
| Inotuzumab ozogamicin | Anti-CD22 mAb | Calicheamicin | ~6 | [] |
Table 2: Stability of Hydrazone Linkers (this compound Analogues)
| Linker Type | pH | Half-life (t½) | Reference(s) |
| General Hydrazone | 7.0 | 183 hours | [8] |
| General Hydrazone | 5.0 | 4.4 hours | [8] |
| Acyl Hydrazone | 7.0 | > 2.0 hours | [9] |
| Acyl Hydrazone | 5.0 | 2.4 minutes | [9] |
Experimental Protocols
Synthesis of this compound Linker (4-(4-acetylphenoxy)butanoic acid)
This protocol describes the synthesis of the this compound linker.
Materials:
-
4-Hydroxyacetophenone
-
Ethyl 4-bromobutanoate
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Dry benzene
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Williamson Ether Synthesis: To a solution of 4-hydroxyacetophenone (0.01 mol) in dry benzene (20 mL), add ethyl 4-bromobutanoate (0.01 mol) and potassium carbonate (0.02 mol).
-
Reflux the reaction mixture for 10 hours.
-
After cooling, filter the solid and concentrate the filtrate to obtain the crude ethyl 4-(4-acetylphenoxy)butanoate.
-
Saponification: Dissolve the crude ester in ethanol and add a solution of sodium hydroxide (0.02 mol) in water.
-
Stir the mixture at room temperature for 4 hours.
-
Acidification: Acidify the reaction mixture with dilute hydrochloric acid until a precipitate forms.
-
Purification: Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 4-(4-acetylphenoxy)butanoic acid.[12]
Conjugation of this compound Linker to Antibody and Payload
This protocol outlines the general steps for conjugating the this compound linker to an antibody and a payload containing a hydrazine moiety.
References
- 1. researchgate.net [researchgate.net]
- 2. adcreview.com [adcreview.com]
- 3. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. apexbt.com [apexbt.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of AcBut-Containing ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells.[1][2][3][4][5][6] This targeted delivery system aims to enhance the therapeutic window of the cytotoxic payload by maximizing its effect on malignant cells while minimizing exposure to healthy tissues.[6][7] The efficacy of an ADC is dependent on several factors, including the choice of the target antigen, the antibody, the linker, and the cytotoxic payload.[5][8][9]
This document provides detailed application notes and protocols for conducting in vitro cytotoxicity assays for a specific class of ADCs: those containing the this compound linker. This compound, or 4-(4-Acetyl-phenoxy)-butyric acid, is a cleavable linker used in the synthesis of ozogamicin-class ADCs.[1][10] This acid-labile acyl hydrazone linker is designed to be stable in the bloodstream and release its cytotoxic payload in the acidic environment of the lysosome following internalization into the target cell.[1][8] The most common payload associated with the this compound linker is calicheamicin, a potent DNA-damaging agent.[1][2]
These protocols are designed to guide researchers in assessing the potency and specificity of this compound-containing ADCs in a controlled, in vitro setting.
Mechanism of Action of this compound-Containing ADCs
The mechanism of action for this compound-containing ADCs involves a multi-step process that begins with specific binding to a target antigen on the cancer cell surface and culminates in apoptosis.[8][11][12][13]
-
Binding and Internalization: The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell.[6][11][13] Upon binding, the ADC-antigen complex is internalized into the cell, typically through receptor-mediated endocytosis.[11][13]
-
Lysosomal Trafficking and Payload Release: Once inside the cell, the complex is trafficked to the lysosome. The acidic environment of the lysosome cleaves the acid-labile this compound linker, releasing the calicheamicin payload.[1][8]
-
DNA Damage and Apoptosis: The released calicheamicin, a potent enediyne antibiotic, translocates to the nucleus where it binds to the minor groove of DNA.[1][2] This binding event initiates a cascade that results in double-strand DNA breaks, leading to cell cycle arrest and ultimately, programmed cell death (apoptosis).[1][2]
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound-Calicheamicin ADCs
Caption: Mechanism of action of an this compound-calicheamicin ADC.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: General workflow for an in vitro ADC cytotoxicity assay.
Experimental Protocols
Protocol 1: Monoculture Cytotoxicity Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of an this compound-containing ADC on a specific cancer cell line.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
This compound-containing ADC
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, WST-8, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (typically 2,000-10,000 cells/well, optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with media only for background control.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare a stock solution of the this compound-containing ADC in an appropriate vehicle (e.g., sterile PBS or culture medium).
-
Perform serial dilutions of the ADC to create a range of concentrations (e.g., 10-fold or 3-fold dilutions). A typical concentration range to test would be from 0.01 pM to 100 nM.
-
Remove the culture medium from the wells and add 100 µL of the diluted ADC to the appropriate wells.
-
Include untreated control wells containing only fresh medium.
-
Treat each concentration in triplicate.
-
-
Incubation:
-
Incubate the plate for 72 to 120 hours at 37°C in a 5% CO2 incubator. The longer incubation time is often necessary for DNA-damaging agents like calicheamicin to exert their full cytotoxic effect.
-
-
Cell Viability Measurement (Example using MTT):
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Incubate for at least 4 hours at 37°C, or overnight, to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the media-only wells from all other wells.
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control wells.
-
Plot the percent viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.
-
Protocol 2: Co-culture "Bystander Effect" Assay
This assay evaluates the ability of the released payload from an this compound-containing ADC to kill neighboring antigen-negative cells, a phenomenon known as the bystander effect.[14]
Materials:
-
Antigen-positive cancer cell line
-
Antigen-negative cancer cell line stably expressing a fluorescent protein (e.g., GFP or RFP)
-
All materials listed in Protocol 1
Procedure:
-
Cell Seeding:
-
Harvest and count both the antigen-positive and fluorescently labeled antigen-negative cells.
-
Prepare a mixed cell suspension at a defined ratio (e.g., 1:1, 1:4, or 1:10 of antigen-positive to antigen-negative cells).
-
Seed 100 µL of the mixed cell suspension into a 96-well plate.
-
Include control wells with only the fluorescently labeled antigen-negative cells.
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound-containing ADC as described in Protocol 1.
-
Add 100 µL of the diluted ADC to the co-culture wells and the antigen-negative only wells.
-
Include untreated controls for both co-culture and antigen-negative only conditions.
-
-
Incubation:
-
Incubate the plate for 72 to 120 hours.
-
-
Viability Measurement of Antigen-Negative Cells:
-
Measure the fluorescence of the reporter protein (e.g., GFP) using a fluorescent plate reader.
-
-
Data Analysis:
-
Calculate the percent viability of the antigen-negative cells in the co-culture wells and the antigen-negative only wells relative to their respective untreated controls.
-
A significant decrease in the viability of the antigen-negative cells in the co-culture setting compared to the antigen-negative only wells indicates a bystander effect.
-
Data Presentation
Quantitative data from in vitro cytotoxicity assays should be summarized in a clear and structured table for easy comparison.
Table 1: In Vitro Cytotoxicity of this compound-ADC-X against Various Cell Lines
| Cell Line | Target Antigen Expression | IC50 (pM) |
| Cell Line A | High | 15.2 ± 2.1 |
| Cell Line B | Medium | 125.7 ± 15.3 |
| Cell Line C | Low/Negative | >10,000 |
Data are presented as mean ± standard deviation from at least three independent experiments.
Table 2: Bystander Effect of this compound-ADC-X in Co-culture
| Condition | Ratio (Ag+ : Ag- cells) | % Viability of Ag- cells |
| Ag- cells only + ADC | N/A | 95.2 ± 4.5 |
| Co-culture + ADC | 1:1 | 42.1 ± 6.8 |
| Co-culture + ADC | 1:4 | 65.7 ± 8.1 |
% Viability is shown for the highest concentration of ADC tested. Data are presented as mean ± standard deviation.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High IC50 values in antigen-positive cells | Low target antigen expression. | Confirm antigen expression levels using flow cytometry or western blot. |
| Inefficient ADC internalization. | Perform an internalization assay to confirm the antibody is taken up by the cells. | |
| ADC aggregation or degradation. | Check the integrity and purity of the ADC using size-exclusion chromatography (SEC). | |
| High variability between replicate wells | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use a multichannel pipette carefully. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with sterile PBS. | |
| No cytotoxicity observed | Incorrect ADC concentration range. | Test a broader range of concentrations, including higher concentrations. |
| Short incubation time. | Increase the incubation time, as DNA-damaging agents may require longer to induce cell death. | |
| Cell line is resistant to the payload. | Test the free calicheamicin payload on the cell line to confirm its sensitivity. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What Are ADC Payloads? | Biopharma PEG [biochempeg.com]
- 4. mdpi.com [mdpi.com]
- 5. Antibody Drug Conjugates - SYNthesis med chem [synmedchem.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. njbio.com [njbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Here come the dual-payload ADCs | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 12. Identification of antibody-drug conjugate payloads which are substrates of ATP-binding cassette drug efflux transporters | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: AcBut Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during AcBut (4-(4-Acetyl-phenoxy)-butyric acid) conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is an this compound linker and what is its primary application?
The this compound linker is a cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs).[1][2] Its most notable application is in the production of Ozogamicin, a cytotoxic agent-linker conjugate.[1][2] ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[3][]
Q2: What is the conjugation chemistry of the this compound linker?
The this compound linker is typically part of a more complex linker system, often involving an acyl hydrazone and a disulfide bond.[5][6] The butyric acid portion of this compound can be activated (e.g., as an NHS ester) to react with nucleophiles on the antibody, such as the ε-amino group of lysine residues.[5] The acetylphenoxy group can be used to form an acid-labile hydrazone linkage with a drug containing a hydrazine moiety.[6] This entire construct is then linked to the antibody.
Q3: What are the main challenges associated with this compound conjugation?
Common challenges in this compound conjugation, as with many ADC conjugations, include:
-
Low conjugation efficiency: Resulting in a low drug-to-antibody ratio (DAR).[7][]
-
Product heterogeneity: A wide distribution of DAR values, which can impact the ADC's efficacy and safety.[9]
-
Antibody aggregation: Caused by the conjugation of hydrophobic drug-linkers.[10]
-
Linker instability: Premature cleavage of the linker in circulation can lead to off-target toxicity.[3][11]
-
Loss of antibody function: Modification of critical amino acid residues can impair the antibody's binding affinity.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Q4: Why am I observing low or no conjugation efficiency?
Low conjugation efficiency can be attributed to several factors. A systematic approach to troubleshooting this issue is crucial.
Troubleshooting Low Conjugation Efficiency
Caption: Troubleshooting logic for low conjugation efficiency.
-
Potential Cause: Suboptimal Reagent Quality
-
Antibody Purity: The antibody should have a purity of greater than 95%. Impurities can compete with the antibody for the linker-payload, reducing conjugation efficiency.
-
Linker-Payload Integrity: Ensure the this compound-containing linker and the payload are not degraded. Store them under the recommended conditions, typically at -20°C or -80°C under an inert atmosphere.[1]
-
Buffer Contamination: Buffers containing primary amines (e.g., Tris) or other nucleophiles will compete with the antibody for conjugation.
-
-
Potential Cause: Inappropriate Reaction Conditions
-
pH: For lysine conjugation using NHS esters, the pH should be maintained in the range of 7.0-9.0.[]
-
Temperature and Time: The reaction may require optimization of temperature and incubation time. Start with room temperature for 1-2 hours and adjust as needed.[][13]
-
-
Potential Cause: Incorrect Stoichiometry
-
The molar ratio of the linker-payload to the antibody is a critical parameter. A low ratio may result in incomplete conjugation, while a very high ratio can lead to antibody aggregation.
-
Q5: How can I control the Drug-to-Antibody Ratio (DAR) and reduce heterogeneity?
A heterogeneous mixture of ADC species with varying DARs can affect pharmacokinetics, efficacy, and toxicity.[9]
Strategies for Controlling DAR
Caption: Approaches to control DAR and reduce heterogeneity.
-
Optimization of Reaction Conditions:
-
Molar Ratio: Carefully titrate the molar excess of the this compound linker-payload.
-
Reaction Time: Shorter reaction times can limit the extent of conjugation.
-
Antibody Concentration: Higher antibody concentrations can sometimes favor more consistent conjugation.
-
-
Site-Specific Conjugation: While traditional lysine conjugation is random, site-specific methods can produce more homogeneous ADCs.[9][13] This involves engineering the antibody to introduce specific conjugation sites, such as cysteines or unnatural amino acids.[13]
-
Purification: Techniques like Hydrophobic Interaction Chromatography (HIC) can be used to separate ADC species with different DAR values.
Q6: My ADC is aggregating after conjugation. What can I do?
Aggregation is a common issue, especially when conjugating hydrophobic payloads.
-
Reduce the DAR: A lower DAR may reduce the overall hydrophobicity of the ADC and decrease the tendency to aggregate.
-
Optimize Buffer Conditions: Include excipients such as polysorbate 20 or sucrose in the final formulation buffer to improve stability.
-
Purification: Use size exclusion chromatography (SEC) to remove aggregates.
Experimental Protocols
Protocol 1: General Procedure for this compound Linker Conjugation to an Antibody via Lysine Residues
This protocol provides a general framework. Optimization of specific parameters is highly recommended.
This compound Conjugation Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antibody-Drug Conjugates: Possibilities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 7. benchchem.com [benchchem.com]
- 9. biocompare.com [biocompare.com]
- 10. Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
AcBut Linker Instability: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability issues with AcBut (4-(4-acetylphenoxy)butanoic acid) linkers in their antibody-drug conjugate (ADC) experiments.
Troubleshooting Guides
This section offers a question-and-answer format to directly address specific problems you might encounter.
Q1: I am observing premature payload release in my in vitro plasma stability assay. What are the potential causes and how can I troubleshoot this?
A1: Premature payload release from an this compound-linked ADC in plasma is a common indicator of linker instability. The primary cause is the hydrolysis of the acylhydrazone bond, which is sensitive to acidic conditions.[1][] While plasma pH is typically stable at ~7.4, localized acidic microenvironments or issues with the formulation buffer can contribute to this instability.[3][4]
Troubleshooting Steps:
-
Verify Plasma and Buffer pH: Ensure the pH of your plasma and experimental buffers is consistently maintained at 7.4. Any drop in pH can accelerate the hydrolysis of the this compound linker.[]
-
Analyze Formulation Components: Certain excipients in your formulation could create localized acidic conditions. Review your formulation for any components that might lower the pH.
-
Alternative Linker Chemistry: If pH sensitivity remains a persistent issue, consider exploring alternative linker technologies with different cleavage mechanisms, such as enzyme-cleavable linkers (e.g., valine-citrulline) or disulfide linkers, which are cleaved by intracellular proteases or glutathione, respectively.[3][6]
-
Structural Modification: Investigate if modifications to the linker or payload could enhance stability. For instance, introducing steric hindrance near the cleavable bond can sometimes reduce susceptibility to hydrolysis.[7]
Q2: My ADC with an this compound linker shows reduced efficacy in vivo compared to in vitro cytotoxicity assays. Could linker instability be the cause?
A2: Yes, a discrepancy between in vitro and in vivo efficacy can be a strong indicator of premature payload release in the systemic circulation due to linker instability.[][9] The this compound linker is designed to be stable at physiological pH (7.4) and cleave in the acidic environment of lysosomes (pH 4.5-5.0) after internalization into the target cell.[1][10] If the linker is cleaved prematurely in the bloodstream, the cytotoxic payload is released systemically, leading to off-target toxicity and a reduced concentration of the active ADC reaching the tumor cells.[4][11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reduced in vivo efficacy.
Q3: How can I definitively assess the stability of my this compound-linked ADC?
A3: A combination of in vitro and in vivo stability assays is crucial for a comprehensive assessment.
-
In Vitro Plasma Stability Assay: This experiment determines the stability of the ADC in plasma from different species (e.g., human, mouse, rat).[12] The ADC is incubated in plasma at 37°C, and aliquots are taken at various time points to measure the amount of intact ADC and released payload.[12][13]
-
In Vivo Pharmacokinetic (PK) Study: This involves administering the ADC to an animal model and collecting blood samples over time to determine the concentration of the intact ADC and free payload in circulation.[12] This provides a direct measure of the ADC's stability in a physiological environment.
Key analytical techniques for these assays include:
-
High-Performance Liquid Chromatography (HPLC): Techniques like size-exclusion chromatography (SEC) and reversed-phase HPLC (RP-HPLC) can be used to separate and quantify the intact ADC, aggregates, and free payload.[14][15]
-
Mass Spectrometry (MS): LC-MS/MS is a highly sensitive method for identifying and quantifying the free payload and other degradation products in plasma samples.[16][17]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to quantify the total antibody and the antibody-conjugated drug, allowing for the calculation of drug loss over time.[13][14]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of cleavage for the this compound linker?
A1: The this compound linker utilizes an acid-cleavable acylhydrazone linkage.[] This bond is relatively stable at the physiological pH of blood (~7.4) but is designed to undergo hydrolysis in the acidic environment of cellular compartments like endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) following internalization of the ADC by the target cell.[4][10] The acidic conditions catalyze the cleavage of the hydrazone bond, releasing the cytotoxic payload inside the cell.[]
Caption: Intracellular processing of an this compound-linked ADC.
Q2: What are the typical half-life values for this compound linkers, and how do they compare to other linkers?
A2: The stability of ADC linkers can vary significantly depending on the specific chemistry and the biological environment. While precise, directly comparable data across multiple studies is challenging to consolidate due to varying experimental conditions, general stability profiles have been reported.
| Linker Type | Cleavage Mechanism | Reported Half-Life in Plasma (t1/2) | Reference(s) |
| This compound (Hydrazone) | Acid-cleavable | ~2 days | [3] |
| Carbonate | Acid-cleavable | ~36 hours | [3] |
| Silyl Ether | Acid-cleavable | >7 days | [3] |
| Val-Cit | Cathepsin B-cleavable | Generally stable in human plasma | [9][18] |
| Disulfide | Glutathione-cleavable | Variable, can be improved with steric hindrance | [19] |
| Non-cleavable (e.g., SMCC) | Proteolytic degradation of the antibody | Highly stable | [20] |
Note: These values are approximate and can be influenced by factors such as the specific ADC construct, conjugation site, and the animal species used for in vivo studies.[7][21]
Q3: Are there any known off-target cleavage mechanisms for this compound linkers?
A3: The primary mechanism for this compound linker cleavage is acid-catalyzed hydrolysis.[] While generally stable at neutral pH, any physiological or pathological conditions that lead to a localized decrease in pH could potentially cause off-target cleavage. For example, the microenvironment of some tumors can be slightly acidic, which might contribute to some extracellular release of the payload.[22] However, significant off-target cleavage in healthy tissues with normal physiological pH is generally not expected to be a major issue. The main concern remains premature hydrolysis in the systemic circulation if the ADC is not sufficiently stable at pH 7.4.[4]
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the this compound-linked ADC in plasma over time.
Methodology:
-
Preparation: Prepare stock solutions of the ADC in a suitable buffer. Obtain plasma from the desired species (e.g., human, mouse, rat).
-
Incubation: Spike the ADC into the plasma at a final concentration (e.g., 100 µg/mL). Incubate the mixture at 37°C.[12]
-
Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).[12]
-
Sample Processing: Immediately process the aliquots to stop any further degradation. This may involve protein precipitation or freezing at -80°C.
-
Analysis: Analyze the samples using appropriate analytical methods (HPLC, LC-MS/MS, or ELISA) to quantify the concentration of the intact ADC and the released payload.
-
Data Interpretation: Plot the concentration of the intact ADC over time to determine its half-life in plasma.
Caption: Workflow for an in vitro plasma stability assay.
References
- 1. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. communities.springernature.com [communities.springernature.com]
- 10. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 11. adcreview.com [adcreview.com]
- 12. benchchem.com [benchchem.com]
- 13. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmafocusamerica.com [pharmafocusamerica.com]
- 16. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. The Analysis of Key Factors Related to ADCs Structural Design - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 21. mdpi.com [mdpi.com]
- 22. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
Optimizing pH for AcBut Linker Cleavage: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH-dependent cleavage of the AcBut (4-(4-acetylphenoxy)butanoic acid) linker, a type of acylhydrazone linker critical in the design of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and why is its cleavage pH-dependent?
The this compound linker is a type of acid-cleavable linker used to attach a cytotoxic payload to an antibody. Its core structure contains an acylhydrazone bond. This bond is relatively stable at the physiological pH of blood (approximately 7.4) but is susceptible to acid-catalyzed hydrolysis. This pH sensitivity allows for the controlled release of the payload within the acidic environments of endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0) inside target cancer cells, minimizing premature drug release in circulation.[1]
Q2: What is the optimal pH for this compound linker cleavage?
The optimal pH for this compound linker cleavage is typically in the acidic range of 4.5 to 5.5, which mimics the internal environment of cellular lysosomes.[1][2] At these pH values, the acylhydrazone bond is efficiently hydrolyzed, leading to the rapid release of the conjugated payload. For instance, an ADC utilizing an this compound-acylhydrazone linker demonstrated only 6% hydrolysis after 24 hours at pH 7.4, whereas it showed 97% payload release at pH 4.5 under the same conditions.[2]
Q3: How does the structure of the acylhydrazone linker influence its pH sensitivity?
The stability and cleavage kinetics of an acylhydrazone linker are influenced by the electronic and steric properties of the groups adjacent to the hydrazone bond. Generally, acylhydrazones are more resistant to hydrolysis at neutral pH compared to alkylhydrazones but are more labile at lower pH. This provides a desirable therapeutic window for ADCs. The specific chemical structure of the this compound linker has been optimized for this pH-selective release profile.
Q4: What are the key considerations for designing a pH-optimization experiment for this compound linker cleavage?
When designing a pH-optimization study, it is crucial to:
-
Select a relevant pH range: This should typically span from physiological pH (7.4) down to the pH of late endosomes/lysosomes (around 4.5). Including intermediate pH values (e.g., 5.5, 6.0, 6.5) will provide a more detailed cleavage profile.
-
Choose an appropriate buffer system: Use buffers that are stable and have buffering capacity in the desired pH range (e.g., phosphate buffers, acetate buffers).
-
Control the temperature: Perform incubations at a physiologically relevant temperature, typically 37°C.
-
Use a suitable analytical method: Employ a sensitive and accurate method like HPLC or LC-MS to quantify the released payload and the intact ADC over time.
-
Include proper controls: Use a control sample of the ADC at a stable pH (e.g., 7.4) and a control of the free payload to serve as a reference.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very low payload release at acidic pH | Incorrect pH of the buffer: The buffer may not have been prepared correctly, or its pH may have shifted over time. | Verify the pH of all buffers immediately before use with a calibrated pH meter. Prepare fresh buffers if necessary. |
| Degradation of the ADC: The ADC may have degraded due to improper storage or handling. | Ensure the ADC is stored under recommended conditions (typically at 2-8°C or -20°C) and handled on ice. Perform a quality control check of the ADC before the experiment. | |
| Analytical method not sensitive enough: The concentration of the released payload may be below the detection limit of the analytical method. | Optimize the analytical method (e.g., increase injection volume, use a more sensitive detector) or increase the concentration of the ADC in the assay. | |
| Significant payload release at neutral pH (7.4) | Inherent instability of the linker: The specific ADC construct may have lower stability at physiological pH than expected. | Re-evaluate the linker chemistry. While the this compound linker is generally stable, modifications to the payload or antibody could potentially influence its stability. |
| Presence of other cleavage-inducing factors: The buffer or other reagents may contain components that are inadvertently promoting linker cleavage. | Use high-purity reagents and water for buffer preparation. Ensure no cross-contamination has occurred. | |
| High variability in results between replicates | Inconsistent pipetting: Inaccurate or inconsistent pipetting of the ADC, buffers, or quenching solutions. | Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of reagents where possible to minimize pipetting errors. |
| Temperature fluctuations: Inconsistent incubation temperatures can affect the rate of hydrolysis. | Use a calibrated incubator or water bath and ensure a consistent temperature throughout the experiment. | |
| Sample processing inconsistencies: Variations in the timing of quenching the reaction or in sample preparation for analysis. | Standardize the sample processing workflow and ensure all samples are treated identically. | |
| Unexpected peaks in the chromatogram | Payload degradation: The released payload may be unstable under the experimental conditions. | Assess the stability of the free payload in the assay buffer at different pH values. If necessary, modify the analytical method to account for degradation products. |
| Buffer components interfering with detection: Components of the buffer may co-elute with the payload or intact ADC. | Run a blank sample containing only the buffer to identify any interfering peaks. If necessary, change the buffer system or modify the chromatographic method. |
Data on this compound Linker Cleavage
The following table summarizes the pH-dependent cleavage of an this compound-acylhydrazone linker used in an ADC.
| pH | Incubation Time (hours) | Temperature (°C) | % Payload Release |
| 7.4 | 24 | 37 | 6% |
| 4.5 | 24 | 37 | 97% |
Data is illustrative and based on published findings for an ADC containing an this compound-acylhydrazone linker.[2]
Experimental Protocol: pH-Dependent Cleavage of this compound Linker
This protocol outlines a general method for determining the cleavage rate of an this compound linker at various pH values.
1. Materials:
-
Antibody-Drug Conjugate (ADC) with this compound linker
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium acetate buffer, pH 5.5
-
Sodium acetate buffer, pH 4.5
-
Quenching solution (e.g., cold PBS or a buffer that stops the reaction)
-
Calibrated incubator or water bath set to 37°C
-
HPLC or LC-MS system for analysis
2. Procedure:
-
Prepare ADC solutions: Dilute the ADC stock solution to a final concentration of 1 mg/mL in each of the following buffers: PBS (pH 7.4), sodium acetate buffer (pH 5.5), and sodium acetate buffer (pH 4.5).
-
Incubation: Aliquot the ADC solutions into separate microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24 hours). Place the tubes in the incubator at 37°C.
-
Sample Collection: At each designated time point, remove the corresponding tubes from the incubator.
-
Quench the reaction: Immediately add an equal volume of cold quenching solution to each tube to stop the hydrolysis reaction.
-
Sample Storage: Store the quenched samples at -20°C or -80°C until analysis.
-
Analysis:
-
Thaw the samples on ice.
-
Analyze the samples by HPLC or LC-MS to separate and quantify the intact ADC and the released payload.
-
Create a standard curve for the free payload to accurately quantify its concentration in the samples.
-
-
Data Calculation:
-
Calculate the concentration of the released payload at each time point for each pH.
-
Determine the percentage of payload release by dividing the concentration of the released payload by the initial total payload concentration (calculated from the initial ADC concentration and its drug-to-antibody ratio).
-
Plot the percentage of payload release versus time for each pH to determine the cleavage kinetics.
-
Visualizing the this compound Linker Cleavage Mechanism
The cleavage of the this compound linker is an acid-catalyzed hydrolysis of the acylhydrazone bond. The process can be visualized as a two-step mechanism:
This workflow illustrates the initial protonation of the acylhydrazone nitrogen at low pH, followed by the nucleophilic attack of a water molecule, leading to the cleavage of the C-N bond and the release of the payload.
Logical Workflow for pH Optimization
The process of optimizing the pH for this compound linker cleavage follows a logical experimental workflow:
References
AcBut-Mediated Conjugation: A Technical Support Center
Welcome to the technical support center for AcBut-mediated conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of the 4-(4-acetylphenoxy)butanoic acid (this compound) linker in the development of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound-mediated conjugation and where is it used?
This compound, or 4-(4-acetylphenoxy)butanoic acid, is a bifunctional linker used in the synthesis of ADCs. It is a cleavable linker system that connects a cytotoxic payload to a monoclonal antibody (mAb). This type of conjugation is notably used in the production of ozogamicin-based ADCs, such as gemtuzumab ozogamicin (Mylotarg®) and inotuzumab ozogamicin (Besponsa®). The this compound linker forms a pH-sensitive hydrazone bond with the drug, which is designed to be stable at the physiological pH of the bloodstream but cleaves in the acidic environment of the lysosome within a target cancer cell to release the cytotoxic payload. The other end of the linker typically reacts with primary amines on the surface of the antibody, such as the ε-amino group of lysine residues, to form a stable amide bond.[1][2][3]
Q2: What is the mechanism of drug release with an this compound linker?
The drug release mechanism for this compound-containing ADCs is based on the acid lability of the hydrazone bond.[4][5][6] After the ADC binds to its target antigen on a cancer cell and is internalized, it is trafficked to the lysosome. The acidic environment of the lysosome (pH 4.5-5.0) catalyzes the hydrolysis of the hydrazone bond, leading to the release of the cytotoxic payload inside the cell.[2] This targeted release minimizes systemic exposure to the potent drug, thereby reducing off-target toxicity.[5]
Q3: What are the main challenges associated with this compound-mediated conjugation?
The primary challenges in this compound-mediated conjugation include:
-
Linker Instability: The hydrazone bond, while designed to be acid-labile, can exhibit some instability at physiological pH (7.4), leading to premature drug release in circulation. This can cause off-target toxicity and reduce the therapeutic window of the ADC.[6][7]
-
Heterogeneity of the Final Product: this compound conjugation typically targets lysine residues, of which there are many on the surface of an antibody. This can result in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs) and different conjugation sites. This heterogeneity can impact the ADC's pharmacokinetics, efficacy, and safety profile.[1][8]
-
Aggregation: The conjugation of hydrophobic payloads can increase the overall hydrophobicity of the antibody, leading to aggregation. Aggregation can reduce the efficacy and increase the immunogenicity of the ADC.[9][10][11]
-
Purification: The heterogeneity of the conjugation reaction mixture, which contains the desired ADC, unconjugated antibody, and free drug-linker, presents a significant purification challenge.[12]
Troubleshooting Guides
Low Conjugation Yield or Incomplete Reaction
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction pH | The formation of the hydrazone bond is pH-dependent. Ensure the reaction buffer is within the optimal pH range for hydrazone formation, which is typically mildly acidic to neutral (pH 5-7). Verify the pH of your reaction mixture before and during the conjugation.[4] |
| Inactive Antibody or Linker-Payload | Verify the purity and concentration of your antibody. Ensure it is in a suitable buffer free of interfering substances like primary amines (e.g., Tris). Confirm the activity of your this compound-linker-payload, as it may have degraded during storage. Use fresh reagents if possible. |
| Incorrect Stoichiometry | The molar ratio of the this compound-linker-payload to the antibody is a critical parameter. Optimize the stoichiometry by performing a series of small-scale reactions with varying molar excesses of the linker-payload to find the optimal ratio for your specific antibody and payload.[13] |
| Steric Hindrance | The accessibility of lysine residues on the antibody surface can vary. If you are consistently seeing low yields, it's possible that the accessible lysines are limited. While challenging to address with native antibodies, this highlights a limitation of lysine-based conjugation. |
High Levels of Aggregation
| Possible Cause | Troubleshooting Steps |
| Hydrophobicity of the Payload | Many cytotoxic payloads are hydrophobic, and conjugation can increase the overall hydrophobicity of the ADC, leading to aggregation.[7][9] Consider the following:Reduce the DAR by lowering the molar excess of the linker-payload during conjugation.Include excipients such as polysorbates (e.g., Tween-20) or sugars (e.g., sucrose) in the formulation to help stabilize the ADC and prevent aggregation. |
| Use of Organic Co-solvents | While organic co-solvents like DMSO are often necessary to dissolve the hydrophobic linker-payload, their concentration should be minimized as they can promote antibody denaturation and aggregation.[14] Aim to keep the final concentration of the organic co-solvent as low as possible (typically <10% v/v). |
| Unfavorable Buffer Conditions | The pH and ionic strength of the buffer can influence protein stability. Perform buffer screening experiments to identify conditions that minimize aggregation. The pH should ideally be away from the isoelectric point of the antibody.[9] |
| High Shear Forces | Aggressive mixing or pumping during the conjugation and purification steps can induce shear stress and lead to aggregation. Use gentle mixing methods and optimize flow rates during filtration processes.[11] |
Premature Drug Release (Linker Instability)
| Possible Cause | Troubleshooting Steps |
| Inherent Instability of the Hydrazone Bond | The hydrazone bond in the this compound linker has a known susceptibility to hydrolysis at physiological pH.[6] While this is an inherent property of the linker, you can:Strictly control the pH during purification and storage to maintain it at a neutral or slightly basic pH where the hydrazone bond is more stable.Minimize the time the ADC is in solution at 37°C during in vitro assays to reduce the extent of premature cleavage. |
| Presence of Catalyzing Agents | Certain components in the buffer or formulation could potentially catalyze the hydrolysis of the hydrazone bond. Ensure all buffers and excipients are of high purity and are compatible with the ADC. |
Experimental Protocols & Data
Key Experimental Parameters for this compound-Mediated Conjugation
The following table summarizes key parameters that should be optimized for a successful this compound-mediated conjugation.
| Parameter | Typical Range | Considerations |
| pH of Conjugation Reaction | 5.0 - 7.5 | The rate of hydrazone formation is pH-dependent. Optimal pH is a balance between reaction efficiency and antibody stability.[4] |
| Temperature | 4 - 37 °C | Higher temperatures can increase the reaction rate but may also lead to antibody denaturation and aggregation. Room temperature is a common starting point. |
| Molar Ratio (Linker-Payload:Antibody) | 3:1 to 10:1 | This ratio directly influences the average DAR of the final ADC. Higher ratios lead to higher DARs but also increase the risk of aggregation. This needs to be empirically determined.[13] |
| Reaction Time | 1 - 24 hours | The reaction time should be sufficient to achieve the desired level of conjugation without causing significant degradation of the ADC. |
| Organic Co-solvent | < 10% (v/v) | Necessary for dissolving hydrophobic linker-payloads, but high concentrations can cause antibody aggregation.[14] |
General Protocol for this compound-Mediated Conjugation
This protocol provides a general framework. Specific conditions will need to be optimized for your particular antibody and drug-linker.
-
Antibody Preparation:
-
Perform a buffer exchange to transfer the antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4). Ensure the buffer is free of primary amines.
-
Adjust the antibody concentration to a working range (e.g., 5-10 mg/mL).
-
-
Linker-Payload Preparation:
-
Dissolve the this compound-linker-payload in an appropriate organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the linker-payload stock solution to the antibody solution with gentle mixing.
-
Incubate the reaction mixture at the desired temperature for the optimized duration.
-
-
Purification:
-
Remove unconjugated linker-payload and organic solvent using tangential flow filtration (TFF) with a suitable molecular weight cutoff membrane (e.g., 30 kDa for an IgG).[15][16]
-
Further purify the ADC to separate different DAR species and remove aggregates using chromatographic techniques such as Hydrophobic Interaction Chromatography (HIC).[17][18][19][20]
-
-
Characterization:
-
Determine the average DAR and drug distribution using HIC or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV-Vis spectroscopy.[8][18][19][20][21]
-
Confirm the identity and integrity of the ADC using mass spectrometry.[22][23][24][25]
-
Assess the level of aggregation using Size Exclusion Chromatography (SEC).
-
Evaluate the in vitro stability of the ADC by incubating it in plasma and measuring the release of free drug over time.[26]
-
Visualizations
Caption: Workflow for this compound-mediated antibody-drug conjugation.
Caption: Decision tree for troubleshooting low yield in this compound conjugation.
References
- 1. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
- 2. Gemtuzumab Ozogamicin Overview - Creative Biolabs [creativebiolabs.net]
- 3. Gemtuzumab ozogamicin - Wikipedia [en.wikipedia.org]
- 4. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 7. Frontiers | Navigating hepatotoxicity of antibody-drug conjugates: from mechanistic insights to clinical and postmarketing evidence [frontiersin.org]
- 8. lcms.cz [lcms.cz]
- 9. pharmtech.com [pharmtech.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. benchchem.com [benchchem.com]
- 13. An Efficient Conjugation Approach for Coupling Drugs to Native Antibodies via the PtII Linker Lx for Improved Manufacturability of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 16. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 17. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. agilent.com [agilent.com]
- 20. mdpi.com [mdpi.com]
- 21. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 22. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 24. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 25. news-medical.net [news-medical.net]
- 26. benchchem.com [benchchem.com]
Technical Support Center: AcBut-Based Antibody-Drug Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AcBut-based Antibody-Drug Conjugates (ADCs). The information provided aims to help mitigate off-target toxicity and enhance the therapeutic index of these complex biotherapeutics.
Frequently Asked Questions (FAQs)
Q1: What is an this compound linker, and what is its mechanism of action?
A1: The this compound linker, chemically known as 4-(4-acetylphenoxy)butanoic acid, is a type of cleavable linker used in ADCs. It connects the antibody to the cytotoxic payload via an acid-labile hydrazone bond.[1][2] The primary mechanism of payload release relies on the acidic environment of the endosomes and lysosomes (pH 4.5-6.5) within target cancer cells.[3] Following internalization of the ADC, the lower pH triggers the hydrolysis of the hydrazone bond, releasing the active payload to exert its cytotoxic effect.[1] This pH-dependent cleavage is designed to ensure payload release occurs preferentially inside the target cells, minimizing exposure to healthy tissues which exist in the neutral pH environment of the bloodstream (pH ~7.4).[1][3]
Q2: What are the primary causes of off-target toxicity with this compound-based ADCs?
A2: The principal cause of off-target toxicity in this compound-based ADCs is the premature release of the cytotoxic payload into systemic circulation.[4] This occurs due to the inherent instability of the hydrazone linker, which can undergo hydrolysis even at physiological pH, albeit at a slower rate than in acidic environments.[1][5] This "leaked" payload can then be taken up by healthy, non-target cells, leading to systemic side effects. Other contributing factors can include:
-
ADC Heterogeneity: Traditional conjugation methods can result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites. Species with high DARs can exhibit increased hydrophobicity, leading to faster clearance and non-specific uptake.[6][7]
-
On-target, Off-tumor Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to ADC binding and subsequent payload-mediated toxicity in non-cancerous cells.
Q3: How can the stability of the this compound linker be improved to reduce premature payload release?
A3: Enhancing the stability of the this compound linker is a key strategy to widen the therapeutic window of the ADC. Approaches include:
-
Chemical Modification of the Linker: While specific modifications to the this compound linker itself are not widely published, general strategies for improving hydrazone linker stability can be applied. This includes altering the electronic properties of the groups surrounding the hydrazone bond to make it less susceptible to hydrolysis at neutral pH.[1]
-
Introduction of Hydrophilic Moieties: Incorporating polyethylene glycol (PEG) spacers into the linker design can increase the overall hydrophilicity of the ADC.[8][9] This can improve solubility, reduce aggregation, and potentially shield the linker from premature cleavage, thereby improving its stability in circulation.[8]
-
Alternative Acid-Labile Linkers: Researchers have developed other acid-cleavable linkers, such as those based on silyl ethers, which have shown improved stability in human plasma compared to traditional hydrazone linkers.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| High in vivo toxicity not correlated with on-target efficacy | Premature payload release due to linker instability. | 1. Assess Linker Stability: Perform in vitro plasma stability assays to quantify the rate of payload release over time at physiological pH. 2. Modify the Linker: Consider re-engineering the ADC with a more stable linker. This could involve exploring alternative acid-labile linkers or incorporating stabilizing chemical motifs. 3. Optimize Dosing Regimen: Investigate fractionated dosing schedules, which may reduce peak concentrations of free payload and improve tolerability. |
| ADC aggregation observed during formulation or storage | High hydrophobicity of the payload and/or linker. | 1. Incorporate Hydrophilic Spacers: Introduce PEG or other hydrophilic moieties into the linker to improve the overall solubility of the ADC.[8] 2. Optimize DAR: Aim for a lower, more homogeneous DAR through site-specific conjugation techniques. |
| Inconsistent batch-to-batch efficacy and toxicity | Heterogeneity of the ADC preparation. | 1. Implement Site-Specific Conjugation: Utilize techniques such as engineered cysteines or enzymatic conjugation to produce a more homogeneous ADC with a defined DAR and conjugation sites.[6][7][10] 2. Thorough Analytical Characterization: Employ analytical techniques like Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry to characterize the DAR distribution and identify different ADC species.[11] |
| Observed toxicity in unexpected tissues | Non-specific uptake of the ADC. | 1. Evaluate Fc Receptor Binding: Investigate if the antibody's Fc region is mediating uptake by immune cells in non-target tissues. Consider Fc engineering to reduce this interaction. 2. Assess Mannose Receptor Binding: For ADCs with specific glycan profiles, consider the possibility of uptake by mannose receptors on liver sinusoidal endothelial cells.[] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of premature payload release from an this compound-based ADC in plasma.
Methodology:
-
Incubate the this compound-based ADC in human plasma at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72 hours), take aliquots of the plasma sample.
-
Separate the ADC from the released payload using a suitable method, such as size-exclusion chromatography (SEC) or affinity chromatography.
-
Quantify the amount of free payload in the collected fractions using liquid chromatography-mass spectrometry (LC-MS).[13][14]
-
Calculate the percentage of payload released at each time point relative to the initial total conjugated payload.
Protocol 2: In Vitro Off-Target Cytotoxicity Assay
Objective: To assess the non-specific toxicity of an this compound-based ADC on antigen-negative cells.
Methodology:
-
Culture an antigen-negative cell line (a cell line that does not express the target antigen of the ADC's antibody).
-
Treat the cells with a serial dilution of the this compound-based ADC. Include a positive control (free payload) and a negative control (untreated cells).
-
Incubate the cells for a predetermined period (e.g., 72 hours).
-
Assess cell viability using a standard method, such as an MTT or CellTiter-Glo assay.[15][16]
-
Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%). A low IC50 value in antigen-negative cells suggests significant off-target toxicity due to payload release.
Visualizations
Signaling Pathway of ADC Action
Caption: Mechanism of action of an this compound-based ADC.
Experimental Workflow for Assessing Off-Target Toxicity
Caption: Workflow for preclinical evaluation of off-target toxicity.
Logical Relationship of Factors Influencing Off-Target Toxicity
References
- 1. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. purepeg.com [purepeg.com]
- 9. purepeg.com [purepeg.com]
- 10. Methods to Make Homogenous Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmafocusamerica.com [pharmafocusamerica.com]
- 13. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Challenges of free payload concentration analysis in ADC studies | ICON plc [iconplc.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. njbio.com [njbio.com]
AcBut linker purification and analysis techniques
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification and analysis of antibody-drug conjugates (ADCs) utilizing the AcBut linker. The this compound linker, chemically known as 4-(4-Acetyl-phenoxy)-butyric acid, is a cleavable linker system used in ADCs such as Gemtuzumab Ozogamicin.[1][2][3] It facilitates the release of cytotoxic payloads under acidic conditions, typical of intracellular lysosomal compartments.[2][][][6]
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what is its mechanism of action?
A1: The this compound linker, or 4-(4-Acetyl-phenoxy)-butyric acid, is a bifunctional linker used to connect a cytotoxic payload to an antibody.[1][3][7] It is a key component of the linker system in ADCs like Gemtuzumab Ozogamicin, which conjugates the calicheamicin payload.[3][8][9] The linker system incorporates an acid-labile hydrazone bond. This bond is designed to be stable at the physiological pH of blood (pH 7.4) but undergoes hydrolysis in the acidic environment of cellular endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) following internalization of the ADC.[][6][10][11] This pH-sensitive cleavage ensures the targeted release of the cytotoxic drug inside the cancer cells, minimizing systemic toxicity.[12][13]
Q2: What are the main challenges associated with the purification of ADCs containing an this compound linker?
A2: The primary challenges stem from the heterogeneity of the conjugation reaction and the chemical properties of the linker and payload. Key issues include:
-
Product Heterogeneity: The conjugation process results in a mixture containing the desired ADC with various drug-to-antibody ratios (DARs), unconjugated antibody, and residual free linker-payload.[14]
-
Aggregation: The hydrophobicity of the linker and payload can lead to the formation of ADC aggregates, which are undesirable due to potential immunogenicity and altered pharmacokinetics.[9][15]
-
Linker Instability: The acid-labile nature of the hydrazone bond requires careful control of pH during purification and analysis to prevent premature cleavage of the payload.[16][17][]
Q3: Which analytical techniques are essential for characterizing an this compound linker-based ADC?
A3: A multi-faceted analytical approach is required. Essential techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for characterizing ADCs.[16][19][20] It is used to determine the average DAR, drug load distribution, and confirm the identity of the ADC species.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method to separate ADC species with different DARs, providing insight into the drug load distribution and heterogeneity of the sample.[14][22]
-
Size Exclusion Chromatography (SEC): SEC is used to separate and quantify ADC monomers from aggregates and fragments, which is a critical quality attribute.[9][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR can be applied to assess the higher-order structure of the ADC and analyze how conjugation affects the antibody structure.[23][24]
Purification Guide
Purifying ADCs with this compound linkers involves removing impurities like unconjugated antibodies, free linker-payload, and aggregates, while preserving the integrity of the conjugate. A multi-step chromatography process is typically employed.
Experimental Workflow for ADC Purification
Caption: General workflow for the purification of this compound linker-based ADCs.
Detailed Methodologies
1. Tangential Flow Filtration (TFF) / Diafiltration
-
Objective: To remove unconjugated small molecules (linker, payload, quenching agents) and for buffer exchange.
-
Protocol:
-
Select a membrane with an appropriate molecular weight cut-off (e.g., 30-50 kDa) to retain the ADC (~150 kDa) while allowing small molecules to pass through.
-
Concentrate the crude conjugation mixture and then perform diafiltration against the initial buffer for the next chromatography step (e.g., Protein A binding buffer).
-
Monitor UV absorbance of the permeate to ensure complete removal of unconjugated species.
-
2. Hydrophobic Interaction Chromatography (HIC)
-
Objective: To separate ADC species based on the drug-to-antibody ratio (DAR). The conjugation of the hydrophobic linker-payload increases the overall hydrophobicity of the antibody.
-
Protocol:
-
Equilibrate the HIC column (e.g., TSKgel Butyl-NPR) with a high-salt mobile phase A.
-
Load the sample onto the column.
-
Elute the bound species using a decreasing salt gradient with mobile phase B. Species with higher DARs are more hydrophobic and will elute later.
-
Collect fractions and analyze for DAR and purity.
-
| Parameter | Typical Condition |
| Column | TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm[22] |
| Mobile Phase A | 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0[22] |
| Mobile Phase B | 25 mM Potassium Phosphate, pH 7.0 containing 25% Isopropanol[22] |
| Gradient | Linear gradient from 0% to 100% B over 12-15 minutes[22] |
| Flow Rate | 0.8 mL/min[22] |
| Detection | UV at 280 nm and 254 nm[22] |
| Table 1: Example HIC Conditions for DAR Analysis. |
3. Size Exclusion Chromatography (SEC)
-
Objective: To remove high molecular weight species (aggregates) from the monomeric ADC pool.
-
Protocol:
-
Equilibrate the SEC column with the final formulation buffer.
-
Inject the HIC-purified ADC pool.
-
Elute with the formulation buffer (isocratic elution). The aggregates will elute first, followed by the monomer, and then any fragments.
-
Collect the monomer peak.
-
| Parameter | Typical Condition |
| Column | Waters ACQUITY UPLC Protein BEH SEC, 200 Å, 4.6 x 300 mm, 1.7 µm[25] |
| Mobile Phase | Phosphate-buffered saline (PBS), pH 7.4 or other formulation buffer |
| Flow Rate | 0.3 - 0.5 mL/min |
| Detection | UV at 280 nm |
| Table 2: Example SEC Conditions for Aggregate Analysis. |
Analysis Guide
Accurate and robust analytical methods are crucial for the characterization and quality control of this compound linker ADCs.
LC-MS for Intact Mass Analysis and DAR Determination
-
Objective: To determine the average DAR and the distribution of different drug-loaded species.
-
Protocol:
-
Desalt the ADC sample using a rapid method like reversed-phase solid-phase extraction.
-
Analyze the intact ADC under denaturing conditions using a reversed-phase column (e.g., C4).
-
It is critical to use mobile phases with pH adjusted to near neutral (e.g., using ammonium acetate) or with minimal acid to avoid cleavage of the acid-labile hydrazone linker during analysis.[16][17]
-
Acquire the mass spectrum using a high-resolution mass spectrometer (e.g., Q-TOF).
-
Deconvolute the resulting multi-charged spectrum to obtain the mass of each ADC species and calculate the DAR.
-
| Parameter | Typical Condition |
| LC Column | Reversed-Phase C4, ~2.1 x 50 mm |
| Mobile Phase A | Water with 0.1% Formic Acid (use with caution) or 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (use with caution) or 10 mM Ammonium Acetate |
| Gradient | 20-80% B over 10-15 minutes |
| MS Instrument | Q-TOF or Orbitrap |
| Ionization | Electrospray Ionization (ESI) |
| Table 3: Example LC-MS Conditions for Intact ADC Analysis. |
In Vitro Plasma Stability Assay
-
Objective: To assess the stability of the this compound linker in a physiological environment by measuring payload release over time.[26]
-
Protocol:
-
Incubate the ADC in plasma (e.g., human, mouse) at 37°C.[26]
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the mixture.[26]
-
Immediately quench the reaction and precipitate plasma proteins by adding 3 volumes of cold acetonitrile containing an internal standard.[26]
-
Centrifuge to pellet the proteins.[26]
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload and remaining intact ADC.[26][27]
-
Calculate the half-life (t½) of the ADC in plasma.[26]
-
Troubleshooting Guide
This section addresses common issues encountered during the purification and analysis of this compound linker ADCs.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting common ADC purification and analysis issues.
Common Problems and Solutions
Problem 1: Low Purification Yield
-
Possible Cause: Product loss during filtration steps.
-
Solution: Ensure the TFF membrane has the correct molecular weight cut-off and is not compromised. Analyze the permeate to check for ADC leakage.
-
-
Possible Cause: Suboptimal chromatography conditions.
-
Solution: Re-evaluate the binding and elution conditions for each chromatography step (HIC, SEC). Broad elution peaks can lead to aggressive fraction cutting and lower yields.
-
-
Possible Cause: Premature cleavage of the payload.
-
Solution: The hydrazone linker is acid-labile. Ensure all purification buffers are maintained at a stable, near-neutral pH (e.g., pH 6.5-7.5) to prevent hydrolysis.[15]
-
Problem 2: High Levels of Aggregation in Final Product
-
Possible Cause: High protein concentration during conjugation or purification.
-
Solution: Perform conjugation at a lower antibody concentration. Avoid over-concentrating the ADC during TFF steps.
-
-
Possible Cause: Hydrophobic interactions.
-
Solution: The hydrophobic nature of the this compound linker and calicheamicin payload can promote aggregation.[9] Screen different formulation buffers with excipients (e.g., arginine, polysorbate) that can help minimize protein-protein interactions.
-
-
Possible Cause: Instability due to storage or handling.
-
Solution: Minimize freeze-thaw cycles. Ensure appropriate storage temperatures and conditions as determined by stability studies.
-
Problem 3: DAR Value by LC-MS is Lower than Expected
-
Possible Cause: Cleavage of the acid-labile hydrazone linker during analysis.[17]
-
Solution: This is a common artifact when using standard reversed-phase LC-MS methods that employ acidic mobile phases (e.g., 0.1% formic acid). The low pH can cleave the linker, releasing the payload before detection and leading to an underestimation of the true DAR.[16][17]
-
Corrective Action: Implement an LC-MS method that uses a neutral pH mobile phase, such as ammonium acetate or ammonium bicarbonate.[16] This will maintain the integrity of the linker during the analysis.
-
-
Possible Cause: In-source dissociation in the mass spectrometer.
-
Solution: Optimize ESI source parameters. High desolvation temperatures or harsh cone voltages can sometimes cause the payload to dissociate from the antibody. Systematically reduce these parameters to find the optimal balance between signal intensity and conjugate stability.[16]
-
Problem 4: Poor Peak Shape or Resolution in HIC
-
Possible Cause: Non-specific interactions with the column matrix.
-
Solution: Adjust the concentration of the organic modifier (e.g., isopropanol) in the mobile phase or try a different HIC resin with different hydrophobicity.
-
-
Possible Cause: Sample is not fully equilibrated in the binding buffer.
-
Solution: Ensure complete buffer exchange into the HIC binding buffer (high salt) before loading the sample onto the column.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adcreview.com [adcreview.com]
- 3. Gemtuzumab Ozogamicin Overview - Creative Biolabs [creativebiolabs.net]
- 6. Acid-labile Linkers - Creative Biolabs [creativebiolabs.net]
- 7. apexbt.com [apexbt.com]
- 8. pnas.org [pnas.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. adcreview.com [adcreview.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 14. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biocompare.com [biocompare.com]
- 20. criver.com [criver.com]
- 22. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. chemrxiv.org [chemrxiv.org]
- 26. benchchem.com [benchchem.com]
- 27. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of AcBut ADCs
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance the therapeutic index of AcBut (acetyl-p-aminobenzyl) antibody-drug conjugates (ADCs). This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what is its mechanism of payload release?
The this compound linker is a cleavable linker system used in ADCs. It incorporates an acid-sensitive N-acylhydrazone linkage.[1] The payload release mechanism is triggered by the acidic environment of endosomes and lysosomes (pH 4.5-5.0) within the target cancer cell, following internalization of the ADC.[] At physiological pH (~7.4) in the bloodstream, the hydrazone bond is relatively stable, minimizing premature drug release and systemic toxicity.[] Once inside the acidic compartments of the cell, the hydrazone bond is hydrolyzed, leading to the release of the cytotoxic payload.[3][4]
Q2: What are the key strategies to improve the therapeutic index of this compound ADCs?
The therapeutic index of an ADC is the ratio between the dose that produces a toxic effect and the dose that elicits the desired therapeutic effect.[5] Enhancing this index is a primary goal in ADC development. Key strategies include:
-
Optimizing the Drug-to-Antibody Ratio (DAR): The DAR, or the number of drug molecules conjugated to a single antibody, is a critical parameter. A low DAR may result in insufficient potency, while a high DAR can lead to increased hydrophobicity, aggregation, and faster clearance, potentially narrowing the therapeutic window.[6][7]
-
Site-Specific Conjugation: Conventional conjugation methods often result in a heterogeneous mixture of ADCs with varying DARs and conjugation sites.[7] Site-specific conjugation techniques produce more homogeneous ADCs with a defined DAR, leading to improved pharmacokinetics and a better therapeutic index.[8]
-
Modifying Linker Stability: While the this compound linker is designed for acidic cleavage, its stability can be fine-tuned. A linker that is too labile can cause premature payload release, while an overly stable linker might hinder efficient drug release within the tumor cell.[9][10]
-
Payload Selection: The choice of the cytotoxic payload is crucial. Highly potent payloads are desirable, but they must also be compatible with the linker and have a mechanism of action that is effective against the target cancer cells.[11]
-
Antibody Engineering: Modifying the antibody to improve its targeting specificity, affinity, and internalization rate can enhance the delivery of the payload to the tumor cells and reduce off-target effects.[8]
Q3: How does the Drug-to-Antibody Ratio (DAR) impact the therapeutic index?
The DAR has a profound effect on the efficacy and safety of an ADC. An optimal DAR is a balance between delivering a sufficient amount of payload to the tumor and avoiding excessive toxicity.
-
Low DAR (e.g., 1-2): May lead to reduced potency, requiring higher doses of the ADC to achieve a therapeutic effect.
-
Optimal DAR (typically 2-4 for many ADCs): Often provides the best balance of efficacy and tolerability, resulting in a wider therapeutic window.[7]
-
High DAR (e.g., >4): Can increase the hydrophobicity of the ADC, leading to aggregation, faster clearance from circulation, and increased off-target toxicity.[6] This can paradoxically lead to decreased efficacy at higher DARs due to poor pharmacokinetics.[6]
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR) After Conjugation
Question: We are consistently obtaining a low average DAR for our this compound ADC, despite using the calculated molar excess of the drug-linker. What are the potential causes and how can we troubleshoot this?
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as pH, temperature, and incubation time. For hydrazone formation, the pH of the reaction buffer is critical.[12] |
| Antibody Purity and Concentration | Ensure the antibody is highly pure (>95%) and that its concentration is accurately determined. Protein impurities can compete for conjugation.[12] |
| Interfering Buffer Components | Buffers containing primary amines (e.g., Tris) or other nucleophiles can interfere with the conjugation reaction. Perform a buffer exchange into a suitable conjugation buffer (e.g., PBS).[12] |
| Inactive Drug-Linker | The this compound-payload conjugate may have degraded. Use a fresh batch or verify the integrity and activity of the existing stock using analytical methods like HPLC or MS.[12] |
Issue 2: Aggregation of the Final this compound ADC Product
Question: Our purified this compound ADC shows high levels of aggregation. What could be causing this and how can we mitigate it?
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| High Hydrophobicity of the Payload/High DAR | Many cytotoxic payloads are hydrophobic. A high DAR increases the overall hydrophobicity of the ADC, promoting aggregation.[13][14] Reduce the molar excess of the drug-linker during conjugation to target a lower average DAR.[12] |
| Inappropriate Formulation Buffer | The pH or ionic strength of the final formulation buffer may be promoting aggregation. Screen different buffer conditions, including pH and the addition of excipients like polysorbates or sugars, to find a formulation that minimizes aggregation.[13][15] |
| Harsh Conjugation or Purification Conditions | High temperatures, extreme pH, or high shear stress during conjugation and purification can denature the antibody and lead to aggregation. Optimize these process parameters to be as gentle as possible.[12][16] |
| Freeze-Thaw Instability | The ADC may not be stable during freeze-thaw cycles. Add cryoprotectants like sucrose or trehalose to the formulation and perform freeze-thaw stability studies.[13] |
Data Presentation
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on ADC Therapeutic Index
| DAR | In Vitro Potency | In Vivo Efficacy | Pharmacokinetics (Clearance) | Tolerability | Therapeutic Index | Reference(s) |
| Low (~2) | Moderate | Moderate | Slower | High | Potentially Wide | [6][7] |
| Optimal (3-4) | High | High | Moderate | Moderate | Widest | [6][7] |
| High (>6) | Very High | Decreased | Faster | Low | Narrow | [6] |
Table 2: Comparison of In Vitro Plasma Stability of Different Cleavable Linkers
| Linker Type | Cleavage Mechanism | Half-life in Human Plasma | Key Advantages | Key Disadvantages | Reference(s) |
| Hydrazone (e.g., this compound) | pH-sensitive (acidic) | ~2 days | Good stability at neutral pH, rapid cleavage in acidic lysosomes. | Can have limited stability in circulation, leading to some premature release. | [3][17] |
| Dipeptide (e.g., Val-Cit) | Enzyme-sensitive (Cathepsin B) | >7 days | High plasma stability, specific cleavage by tumor-associated proteases. | Efficacy dependent on protease expression levels in the tumor. | [10][17] |
| Disulfide | Redox-sensitive (Glutathione) | Variable (can be stabilized) | Exploits high intracellular glutathione levels for cleavage. | Can be susceptible to reduction in the bloodstream, leading to off-target toxicity. | [9][10] |
| β-Glucuronide | Enzyme-sensitive (β-glucuronidase) | High | Very stable in plasma, specific release in the tumor microenvironment. | Dependent on the presence of β-glucuronidase. | [10] |
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)
Objective: To determine the average DAR and the distribution of different drug-loaded species in an this compound ADC sample.
Methodology: HIC separates proteins based on their hydrophobicity. Since the conjugation of a hydrophobic payload increases the overall hydrophobicity of the antibody, HIC can resolve ADC species with different numbers of conjugated drugs.[1][18][19]
Materials:
-
HIC column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol)
-
This compound ADC sample
Procedure:
-
Sample Preparation: Dilute the this compound ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A for at least 10 column volumes.
-
Injection: Inject 20-50 µg of the prepared ADC sample onto the column.
-
Gradient Elution: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Data Acquisition: Monitor the absorbance at 280 nm. Peaks corresponding to ADCs with 0, 2, 4, 6, and 8 conjugated drugs will elute in order of increasing retention time.
-
Data Analysis:
-
Integrate the peak area for each DAR species.
-
Calculate the percentage of the total peak area for each species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Area of each species × Number of drugs for that species) / 100
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the in vitro potency (IC50) of an this compound ADC on target (antigen-positive) and non-target (antigen-negative) cell lines.
Methodology: The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[5][20][21]
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines
-
Complete cell culture medium
-
This compound ADC and a non-targeting isotype control ADC
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and the isotype control ADC in complete medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for ADC internalization, payload release, and cell killing (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a non-linear regression analysis.
-
Visualizations
Caption: this compound ADC mechanism of action and payload release pathway.
Caption: Experimental workflow for DAR determination by HIC-HPLC.
Caption: Troubleshooting logic for common this compound ADC issues.
References
- 1. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 15. pharmtech.com [pharmtech.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
- 20. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of AcBut-Conjugated Payloads
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor solubility of AcBut-conjugated payloads in antibody-drug conjugates (ADCs).
I. Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and why is it used?
The 4-(4-acetylphenoxy)butanoic acid (this compound) linker is an acid-cleavable hydrazone linker used in the development of ADCs.[1] It is designed to be stable in the bloodstream at neutral pH but to release the cytotoxic payload in the acidic environment of lysosomes within cancer cells.[1] This pH-dependent cleavage mechanism aims to ensure targeted drug delivery and minimize off-target toxicity.[1]
Q2: Why do this compound-conjugated payloads often have poor solubility?
The poor solubility of this compound-conjugated payloads is primarily due to the hydrophobic nature of both the linker and many cytotoxic payloads.[][3] This hydrophobicity can lead to the formation of hydrophobic patches on the surface of the antibody, promoting intermolecular interactions and leading to aggregation.[4]
Q3: What are the consequences of poor ADC solubility?
Poor ADC solubility can lead to several detrimental effects, including:
-
Aggregation: This can reduce the stability of the ADC and may trigger an immunogenic response in patients.[][4]
-
Inefficient Drug Loading and Release: Aggregation can hinder the manufacturing process and lead to suboptimal therapeutic effects.
-
Poor Pharmacokinetics: Aggregated ADCs can be rapidly cleared from circulation, reducing their half-life and tumor accumulation, which in turn decreases efficacy.[5]
-
Manufacturing Complications: Poor solubility can complicate synthesis, purification, and formulation, leading to lower yields and increased production costs.[6]
Q4: What is the Drug-to-Antibody Ratio (DAR) and how does it affect solubility?
The Drug-to-Antibody Ratio (DAR) refers to the average number of drug molecules conjugated to a single antibody.[7] A higher DAR can increase the overall hydrophobicity of the ADC, leading to a greater propensity for aggregation and reduced solubility.[][7] Therefore, optimizing the DAR is a critical step in developing a stable and effective ADC.
Q5: How can the solubility of this compound-conjugated payloads be improved?
Several strategies can be employed to enhance the solubility of this compound-conjugated payloads:
-
Incorporation of Hydrophilic Linkers: Modifying the linker with hydrophilic moieties, such as polyethylene glycol (PEG), can significantly improve solubility.[][5][8]
-
Payload Modification: Introducing hydrophilic groups to the payload can reduce its hydrophobicity.[]
-
Formulation Optimization: Utilizing specific buffer conditions, excipients, and formulation techniques can help maintain ADC solubility and stability.[][9]
-
Site-Specific Conjugation: More homogeneous ADCs with a defined DAR, achieved through site-specific conjugation, can exhibit improved physicochemical properties, including solubility.[]
Q6: What are hydrophilic linkers and how do they work?
Hydrophilic linkers are designed to counteract the hydrophobicity of the payload. They often incorporate polar or charged groups that increase the overall water solubility of the ADC.[5] These linkers can create a hydration shell around the hydrophobic payload, masking its properties and preventing aggregation.[5]
Q7: What is PEGylation and how does it enhance solubility?
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule. In the context of ADCs, PEG chains can be incorporated into the linker to increase the hydrophilicity and solubility of the conjugate.[8][] The flexible and hydrophilic nature of PEG can also create a "stealth" effect, prolonging the circulation half-life of the ADC.[]
Q8: Can the payload itself be modified to improve solubility?
Yes, structural modification of the payload is a viable strategy.[] By introducing hydrophilic substituents or functional groups, the intrinsic solubility of the payload can be increased, which in turn improves the solubility of the final ADC construct.[]
Q9: What formulation strategies can be used for poorly soluble ADCs?
Optimizing the formulation is crucial for maintaining the stability of ADCs with poor solubility. Key strategies include:
-
pH and Buffer Selection: Maintaining the ADC at a pH away from its isoelectric point can prevent aggregation.[4]
-
Use of Excipients: Surfactants, sugars (like trehalose), and other stabilizers can be included in the formulation to prevent aggregation and maintain solubility.[9][11]
-
Lyophilization: Freeze-drying can be an effective way to store ADCs that are unstable in liquid formulations.[9]
II. Troubleshooting Guide
Problem 1: ADC Aggregation Observed During Conjugation/Purification
-
Potential Causes:
-
Solutions:
-
Incorporate a Hydrophilic Linker: Introduce a PEG spacer or other hydrophilic moiety into the linker design.[][5]
-
Optimize DAR: Aim for a lower, more homogeneous DAR.
-
Adjust Buffer Conditions: Screen different pH values and salt concentrations to find optimal conditions for solubility.[4]
-
Minimize Organic Solvent: Use the lowest possible concentration of organic co-solvent required to dissolve the payload-linker.
-
Immobilize the Antibody: Perform the conjugation reaction with the antibody immobilized on a solid support to prevent intermolecular interactions.[4][12]
-
Problem 2: Low Yield of Purified ADC due to Precipitation
-
Potential Causes:
-
Exceeding the solubility limit of the ADC during concentration steps.
-
Aggregation leading to precipitation.[4]
-
Instability of the ADC in the purification buffer.
-
-
Solutions:
-
Modify Purification Protocol: Use tangential flow filtration (TFF) for concentration and diafiltration to remove unreacted components and aggregates.[12]
-
Optimize Formulation Buffer: Ensure the final formulation buffer is optimized for ADC stability and solubility.[][9]
-
Characterize Solubility Limits: Determine the maximum soluble concentration of the ADC in different buffers to avoid precipitation during processing.
-
Problem 3: Poor In Vivo Efficacy and Rapid Clearance
-
Potential Causes:
-
Aggregation leading to rapid clearance by the mononuclear phagocyte system.[5]
-
Instability of the linker, resulting in premature payload release.
-
Poor tumor penetration due to large aggregates.
-
-
Solutions:
-
Improve ADC Solubility: Implement strategies to reduce aggregation, such as using hydrophilic linkers.[5]
-
Enhance Linker Stability: Evaluate and optimize the stability of the this compound linker under physiological conditions.
-
Monitor In Vivo Stability: Assess the stability and aggregation state of the ADC in vivo using appropriate animal models and analytical techniques.
-
III. Data Presentation: Impact of Hydrophilic Linkers on ADC Properties
The following tables summarize representative data on the impact of linker hydrophilicity on key ADC properties.
Table 1: Comparison of ADC Aggregation with Hydrophobic vs. Hydrophilic Linkers
| Linker Type | Payload | DAR | % Aggregation (SEC-HPLC) | Reference |
| Hydrophobic (e.g., MC-VC-PAB) | MMAE | 4 | 15-25% | [5][13] |
| Hydrophilic (e.g., PEG4-VC-PAB) | MMAE | 4 | <5% | [5][14] |
| Hydrophobic (e.g., SMCC) | DM1 | 3-4 | 10-20% | [15] |
| Hydrophilic (e.g., PEG8-SMCC) | DM1 | 3-4 | <3% | [14] |
Note: The data presented are representative values synthesized from multiple sources and may vary depending on the specific antibody, payload, and experimental conditions.
Table 2: Influence of PEG Linker Length on ADC Solubility and In Vivo Performance
| Linker | Payload | DAR | Solubility (mg/mL) | Plasma Half-life (hours) | In Vivo Efficacy (% Tumor Growth Inhibition) | Reference |
| No PEG | MMAE | 4 | ~1-2 | 20 | 50% | |
| PEG4 | MMAE | 4 | >5 | 48 | 75% | |
| PEG8 | MMAE | 4 | >10 | 72 | 85% | |
| PEG12 | MMAE | 4 | >10 | 96 | 90% | [14][16] |
Note: The data presented are representative values synthesized from multiple sources and may vary depending on the specific antibody, payload, tumor model, and dosing regimen.
IV. Experimental Protocols
Protocol 1: Quantitative Solubility Assessment of this compound-Conjugated Payloads
Objective: To determine the aqueous solubility of an this compound-conjugated payload or the final ADC.
Materials:
-
This compound-conjugated payload or ADC sample
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for stock solution of payload)
-
Microcentrifuge tubes
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Preparation of Stock Solution (for payload):
-
Dissolve the this compound-conjugated payload in DMSO to a high concentration (e.g., 10 mg/mL).
-
-
Saturation Experiment:
-
Add an excess amount of the payload stock solution or the ADC solution to a known volume of PBS in a microcentrifuge tube.
-
Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Material:
-
Centrifuge the suspension at high speed (e.g., 14,000 x g) for 15-30 minutes to pellet the undissolved material.
-
-
Quantification of Soluble Fraction:
-
Carefully collect the supernatant without disturbing the pellet.
-
Measure the concentration of the dissolved payload or ADC in the supernatant using a suitable analytical method:
-
UV-Vis Spectrophotometry: Measure the absorbance at a wavelength specific to the payload or the antibody. A standard curve of the compound in PBS should be prepared for accurate quantification.
-
HPLC: Inject the supernatant onto a reverse-phase HPLC column and quantify the peak corresponding to the payload or ADC against a standard curve.
-
-
-
Data Analysis:
-
The determined concentration represents the aqueous solubility of the this compound-conjugated payload or ADC under the tested conditions.
-
Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of monomer, dimer, and higher-order aggregates in an ADC sample.
Materials:
-
ADC sample
-
SEC-HPLC system with a UV detector
-
Size exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile phase: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8[17]
Procedure:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.[17]
-
-
Sample Preparation:
-
Chromatographic Run:
-
Data Analysis:
Protocol 3: Characterization of ADC Aggregation by Dynamic Light Scattering (DLS)
Objective: To determine the size distribution and polydispersity of an ADC sample as an indicator of aggregation.
Materials:
-
DLS instrument
-
ADC sample
-
Low-volume cuvette
Procedure:
-
Sample Preparation:
-
Measurement:
-
Data Analysis:
Protocol 4: In Vivo Efficacy Evaluation in a Xenograft Tumor Model
Objective: To assess the anti-tumor efficacy of an this compound-conjugated ADC in a preclinical animal model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Cancer cell line that expresses the target antigen
-
ADC and vehicle control
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.[18]
-
-
Tumor Growth and Randomization:
-
Treatment Administration:
-
Administer the ADC and vehicle control to the respective groups via the desired route (e.g., intravenous injection). The dosage and schedule should be based on prior studies or a maximum tolerated dose (MTD) study.[18]
-
-
Monitoring and Data Collection:
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a specific size or at a predetermined time point.
-
Analyze the tumor growth data to determine the statistical significance of the treatment effect (e.g., using t-test or ANOVA).[18]
-
Present the data as mean tumor volume ± standard error of the mean (SEM) over time.
-
V. Visualizations
Caption: Signaling pathway of ADC action.
Caption: Experimental workflow for ADC development and solubility optimization.
Caption: Logical relationship of factors affecting ADC solubility.
References
- 1. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. benchchem.com [benchchem.com]
- 6. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical comparability to evaluate impact of manufacturing changes of ARX788, an Anti-HER2 ADC in late-stage clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. books.rsc.org [books.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Refinement of AcBut Conjugation Reaction Conditions
Welcome to the technical support center for the refinement of AcBut (4-(4-acetylphenoxy)butanoic acid) conjugation reaction conditions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful conjugation experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the this compound conjugation process, which typically involves the reaction of an N-hydroxysuccinimide (NHS) ester-activated this compound-payload with primary amines (e.g., lysine residues) on an antibody.
Issue 1: Low or No Conjugation (Low Drug-to-Antibody Ratio - DAR)
-
Symptom: Characterization of the antibody-drug conjugate (ADC) by methods such as UV-Vis spectroscopy, mass spectrometry, or chromatography indicates a low average number of drug-linker molecules conjugated to each antibody.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incorrect Reaction Buffer | Ensure the buffer is free of primary amines (e.g., Tris, glycine), which compete with the antibody for reaction with the NHS ester.[1] Recommended buffers include phosphate, bicarbonate, or borate at a pH between 7.2 and 8.5.[2][3] |
| Suboptimal pH | The reaction of NHS esters with primary amines is pH-dependent. The optimal pH range is typically 8.3-8.5 to ensure that the lysine amino groups are sufficiently deprotonated and nucleophilic.[2][4] If the pH is too low (below 7.2), the reaction rate will be significantly reduced.[3] |
| Hydrolyzed this compound-NHS Ester | NHS esters are moisture-sensitive and can hydrolyze, rendering them non-reactive.[1] Always use fresh, anhydrous DMSO or DMF to dissolve the this compound-NHS ester immediately before use.[1][2] Avoid repeated freeze-thaw cycles of the reagent.[1] |
| Insufficient Molar Excess of this compound-Linker-Payload | A molar excess of the this compound-linker-payload is typically required to drive the reaction to the desired DAR. The optimal molar ratio should be determined empirically for each antibody, but a starting point of a 10- to 20-fold molar excess is common. |
| Low Antibody Concentration | A low antibody concentration can slow the reaction rate. A recommended starting concentration is typically 2.0 mg/mL or higher. |
| Short Reaction Time or Low Temperature | The conjugation reaction may not have reached completion. Typical reaction times are between 30 and 120 minutes at room temperature.[1][] Reactions can also be performed at 4°C, but may require a longer incubation time.[3] |
| Presence of Competing Nucleophiles | Ensure that the antibody preparation is pure and free from other proteins or small molecules that contain primary amines.[2] |
Issue 2: High Aggregation of the ADC
-
Symptom: Size exclusion chromatography (SEC) or other analytical methods show a significant percentage of high molecular weight species.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| High DAR | A high drug-to-antibody ratio, especially with hydrophobic payloads, can increase the propensity for aggregation. Optimize the reaction conditions (e.g., lower the molar excess of the this compound-linker-payload, shorten the reaction time) to achieve a lower, more controlled DAR.[] |
| Inappropriate Buffer Conditions | The pH and ionic strength of the buffer can influence protein stability. Ensure the buffer conditions are optimal for the specific antibody being used. |
| Excessive Reaction Time or Temperature | Prolonged incubation at room temperature can sometimes lead to aggregation. Consider performing the reaction at 4°C for a longer duration. |
| Post-Conjugation Handling | The purification and storage conditions can impact ADC stability. Use appropriate purification methods (e.g., size exclusion chromatography, dialysis) to remove unreacted reagents and store the final ADC in a suitable buffer and at the recommended temperature.[] |
Issue 3: High Heterogeneity of the ADC
-
Symptom: The final ADC product consists of a wide distribution of DARs (e.g., DAR 0, 1, 2, 3, 4, 5+), leading to a heterogeneous mixture.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Stochastic Nature of Lysine Conjugation | Conjugation to surface-exposed lysines is inherently random, leading to a heterogeneous product.[][8] |
| Lack of Reaction Control | To achieve a more concentrated DAR distribution, it is crucial to precisely control the reaction parameters. This includes optimizing the molar ratio of the reactants, pH, temperature, and reaction time.[] Real-time monitoring of the DAR during the reaction can aid in process optimization.[9] |
| Antibody-Specific Reactivity | The accessibility and reactivity of lysine residues can vary between different antibodies. Empirical optimization of the conjugation conditions is necessary for each new antibody.[] |
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in an ADC?
This compound (4-(4-acetylphenoxy)butanoic acid) is a cleavable linker used in the synthesis of some antibody-drug conjugates, such as Gemtuzumab Ozogamicin and Inotuzumab Ozogamicin.[10][11] It connects the cytotoxic payload to the antibody and is designed to be stable in circulation but to release the payload under the acidic conditions of the lysosome after the ADC is internalized by a target cell.[10][11]
Q2: What is the typical chemistry used for this compound conjugation?
This compound itself is part of the linker-payload molecule. The conjugation to the antibody is typically achieved by activating the carboxylic acid group of the this compound-linker-payload with N-hydroxysuccinimide (NHS) to form an NHS ester. This NHS ester then reacts with the primary amine groups of lysine residues on the antibody surface to form a stable amide bond.[12][13]
Q3: What is a good starting pH for an this compound conjugation reaction?
A good starting pH for an NHS ester-based conjugation to lysine residues is between 8.0 and 8.5.[] A common choice is a sodium bicarbonate buffer at pH 8.3.[2]
Q4: How can I control the Drug-to-Antibody Ratio (DAR)?
The DAR is influenced by several factors, including:
-
Molar ratio of linker-payload to antibody: Increasing this ratio generally leads to a higher DAR.
-
Reaction pH: A higher pH (within the optimal range) can increase the reaction rate and potentially the DAR.
-
Reaction time: Longer incubation times can lead to higher DARs.
-
Temperature: Higher temperatures can increase the reaction rate.
To achieve a target DAR, it is essential to perform optimization experiments by systematically varying these parameters.[][]
Q5: What purification methods are recommended after the conjugation reaction?
After the conjugation reaction, it is important to remove unreacted linker-payload and any reaction byproducts. Common purification methods include:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This method separates the larger ADC from smaller, unreacted molecules.[]
-
Dialysis: This can be used to remove low-molecular-weight impurities.[]
-
Ultrafiltration: This can be used for buffer exchange and to remove small molecules.[2]
Experimental Protocol: this compound-NHS Ester Conjugation to Antibody Lysines
This protocol provides a general methodology for the conjugation of an this compound-linker-payload (activated as an NHS ester) to the lysine residues of an IgG antibody. Note: This is a starting point, and optimization is crucial for each specific antibody and payload.
1. Antibody Preparation
-
The antibody should be in an amine-free buffer, such as phosphate-buffered saline (PBS).
-
If the antibody is in a buffer containing primary amines (e.g., Tris), a buffer exchange must be performed using dialysis, desalting columns, or ultrafiltration.
-
Adjust the antibody concentration to 2.0 - 5.0 mg/mL.
-
Add one-tenth volume of 1 M sodium bicarbonate buffer (pH 8.3) to the antibody solution to raise the pH for the reaction.[2]
2. Preparation of this compound-Linker-Payload-NHS Ester Solution
-
Allow the vial of the this compound-linker-payload-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[1]
-
Immediately before use, dissolve the NHS ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a stock concentration of 10 mM.[2] Do not store the stock solution as the NHS ester is prone to hydrolysis.[1]
3. Conjugation Reaction
-
Add the calculated volume of the 10 mM this compound-linker-payload-NHS ester stock solution to the antibody solution. The molar ratio of the NHS ester to the antibody should be optimized, with a starting point of a 10- to 20-fold molar excess.
-
Gently mix the reaction solution immediately.
-
Incubate the reaction for 60-120 minutes at room temperature or for a longer duration (e.g., 4 hours to overnight) at 4°C.[3] Protect the reaction from light if the payload is light-sensitive.
4. Quenching the Reaction (Optional)
-
To stop the reaction, a quenching reagent such as Tris or glycine can be added to a final concentration of 50-100 mM. This will react with any remaining NHS ester.
5. Purification of the ADC
-
Purify the ADC from unreacted linker-payload and byproducts using size exclusion chromatography (e.g., a G-25 column), dialysis, or ultrafiltration.[2][] The buffer for the final ADC product should be chosen to ensure its stability.
6. Characterization of the ADC
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Determine the average DAR using methods such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).[][9]
-
Assess the level of aggregation using size exclusion chromatography (SEC).[]
Experimental Workflow Diagram
Caption: Experimental workflow for this compound conjugation to an antibody.
References
- 1. broadpharm.com [broadpharm.com]
- 2. biotium.com [biotium.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 8. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Inotuzumab ozogamicin - Wikipedia [en.wikipedia.org]
- 11. Inotuzumab Ozogamicin: Anti-CD22 ADC for Lymphoblastic Leukemia - Creative Biolabs [creativebiolabs.net]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to AcBut (Acid-Cleavable) and Val-Cit (Enzymatically Cleavable) Linker Validation in the Tumor Microenvironment
For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical determinant of the efficacy and safety of an Antibody-Drug Conjugate (ADC). The linker's stability in systemic circulation and its efficient cleavage within the tumor microenvironment are paramount for delivering the cytotoxic payload specifically to cancer cells. This guide provides an objective comparison of two prominent cleavable linker technologies: the acid-labile AcBut linker (represented here by the well-characterized hydrazone linker) and the enzymatically cleavable valine-citrulline (Val-Cit) linker.
Comparison of Cleavage Mechanisms
The differential characteristics of the tumor microenvironment, namely its acidic nature and overexpression of certain enzymes, are exploited for the selective cleavage of ADC linkers.
This compound (Hydrazone) Linker: pH-Sensitive Cleavage
Acid-cleavable linkers like hydrazones are designed to be stable at the physiological pH of blood (~7.4) but undergo hydrolysis in the more acidic conditions found in the tumor microenvironment (pH 6.5-6.9) and within cellular compartments like endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[1][2] The acidic environment protonates the hydrazone nitrogen, making the imine carbon more susceptible to nucleophilic attack by water, leading to the release of the payload.[3] The this compound-acylhydrazone linker, for instance, has demonstrated high pH selectivity, remaining largely stable at pH 7.4 while efficiently releasing its payload at pH 4.5.[3]
Valine-Citrulline (Val-Cit) Linker: Enzymatic Cleavage
The Val-Cit dipeptide linker is a widely used protease-cleavable linker.[4] It is designed to be stable in plasma but is recognized and cleaved by lysosomal proteases, particularly cathepsin B, which is often overexpressed in various tumor types.[4][] Upon internalization of the ADC into the cancer cell, it is trafficked to the lysosome where the high concentration and activity of cathepsin B at an acidic pH (4.5-5.5) leads to the cleavage of the amide bond between citrulline and a self-immolative spacer like p-aminobenzyl carbamate (PABC).[4][] This initiates a cascade that results in the release of the unmodified payload.[4]
Data Presentation: A Comparative Analysis
The stability and cleavage kinetics of a linker are crucial for its performance. The following tables summarize representative data for hydrazone and Val-Cit linkers.
Table 1: Stability and Cleavage of Acid-Cleavable Hydrazone Linker
| Parameter | Condition | Result | Reference |
| Stability | Plasma (pH 7.4) | Half-life of ~2 days for a phenylketone-derived hydrazone linker.[6] | |
| Stability | Plasma (pH 7.4) | >92% stability over 48 hours for an optimized hydrazone linker.[] | |
| Stability | pH 7.4, 37°C | 6% hydrolysis after 24 hours for an this compound-acylhydrazone linker.[3] | |
| Cleavage | pH 5.5 | >90% cleavage efficiency for an optimized hydrazone linker.[] | |
| Cleavage | pH 5.0 | Half-life of drug release as short as 2.4 minutes for various acyl hydrazine-linked doxorubicin ADCs.[3] | |
| Cleavage | pH 4.5, 37°C | 97% payload release after 24 hours for an this compound-acylhydrazone linker.[3] |
Table 2: Stability and Cleavage of Enzymatically Cleavable Val-Cit Linker
| Parameter | Condition | Result | Reference |
| Stability | Human Plasma | Projected half-life of 230 days.[2][8] | |
| Stability | Mouse Plasma | Less stable, with a half-life of 80 hours.[8] | |
| Cleavage by Cathepsin B | In vitro assay | Val-Ala linker cleaved at half the rate of the Val-Cit linker.[8] | |
| Cleavage by Cathepsin B | In vitro assay | Cleavage of the Val-Cit linker can be detected within hours of incubation.[4] | |
| Cellular Cleavage | In vitro cell-based assay | Free payload can be detected in cell lysates after 24 hours of ADC exposure.[9] | |
| Enzyme Specificity | In vitro assay | The Val-Cit linker can be cleaved by multiple cathepsins (B, K, L, S).[6][9] |
Experimental Protocols
Detailed and reproducible protocols are essential for the validation of linker cleavage.
Protocol 1: In Vitro Plasma Stability Assay for ADCs using LC-MS
Objective: To determine the stability of the ADC and the rate of payload release in plasma over time.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human plasma (or other species as required)
-
Phosphate-buffered saline (PBS)
-
Protein A or G magnetic beads
-
LC-MS system
-
Incubator at 37°C
Procedure:
-
Incubate the ADC at a final concentration of 1 mg/mL in plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, and 168 hours), withdraw an aliquot of the plasma/ADC mixture.
-
Capture the ADC from the plasma sample using Protein A or Protein G magnetic beads.[10]
-
Wash the beads with PBS to remove non-specifically bound plasma proteins.
-
For analysis of the drug-to-antibody ratio (DAR), elute the intact ADC from the beads using an appropriate elution buffer (e.g., 20mM glycine, 0.1% acetic acid).[10]
-
For analysis of released payload, the supernatant after bead capture can be processed by protein precipitation with an organic solvent.[11]
-
Analyze the eluted ADC by LC-MS to determine the average DAR at each time point.
-
Analyze the processed supernatant by LC-MS/MS to quantify the concentration of the released payload.
-
Calculate the percentage of intact ADC remaining and the percentage of payload released over time.
Protocol 2: Cathepsin B-Mediated ADC Cleavage Assay
Objective: To quantify the rate and extent of payload release from an ADC in the presence of purified human cathepsin B.
Materials:
-
ADC with a protease-sensitive linker (e.g., Val-Cit)
-
Recombinant human cathepsin B
-
Assay buffer (e.g., 10 mM MES buffer, pH 6.0, containing dithiothreitol)
-
Quenching solution (e.g., 2% formic acid)
-
LC-MS/MS system
-
Incubator at 37°C
Procedure:
-
Prepare a reaction mixture containing the ADC (e.g., 1 µM) and cathepsin B (e.g., 20 nM) in the assay buffer.[4][9]
-
Incubate the reaction mixture at 37°C.[4]
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[4]
-
Quench the enzymatic reaction by adding an equal volume of the quenching solution.
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Plot the concentration of the released payload over time to determine the cleavage rate.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Conclusion
The choice between an this compound (acid-cleavable) and a Val-Cit (enzymatically cleavable) linker depends on the specific characteristics of the target antigen, the tumor type, and the payload. Acid-cleavable linkers offer a mechanism that is dependent on the pH differential between blood and the tumor microenvironment/lysosome, which is a general feature of solid tumors.[12] However, their stability in circulation can be a concern, potentially leading to premature payload release.[6] In contrast, Val-Cit linkers generally exhibit greater plasma stability but rely on the presence and activity of specific proteases like cathepsin B within the target cell's lysosomes.[2][8] The overexpression of these enzymes can vary between tumor types and even between patients.
A thorough in vitro validation, including plasma stability and specific cleavage assays as outlined in this guide, is essential for de-risking ADC candidates and selecting the optimal linker strategy to maximize the therapeutic window.
References
- 1. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 9. aacrjournals.org [aacrjournals.org]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
In Vivo Stability of AcBut-Based ADCs: A Comparative Guide
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and off-target toxicity.[1] Premature cleavage of the linker in systemic circulation can lead to the unintended release of the cytotoxic payload, causing damage to healthy tissues. Conversely, a linker that is overly stable may not efficiently release the payload within the target cancer cell, thereby diminishing the ADC's therapeutic effect. This guide provides an objective comparison of the in vivo stability of ADCs featuring an acid-cleavable 4-(4-acetylphenoxy)butanoic acid (AcBut) linker against two other widely used linker technologies: the enzyme-cleavable valine-citrulline (vc) linker and the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.
Comparative In Vivo Stability Data
The following table summarizes key pharmacokinetic parameters that reflect the in vivo stability of ADCs with different linkers. The data is compiled from studies with similar experimental designs to allow for a meaningful comparison.
| Linker Type | ADC Example | Payload | Animal Model | Key Pharmacokinetic Parameter | Value | Reference |
| Acid-Cleavable | Gemtuzumab Ozogamicin (this compound-related hydrazone) | Calicheamicin | Human | Half-life (Total Antibody) | ~12.3 days | [2] |
| Enzyme-Cleavable | Brentuximab Vedotin (vc-MMAE) | MMAE | Mouse | Linker Half-life | ~6.0 days | [3] |
| Non-Cleavable | Trastuzumab Emtansine (SMCC-DM1) | DM1 | Human | Half-life (Intact ADC) | ~4 days | [4] |
Mechanism of Action and Stability Profiles
The stability of an ADC is intrinsically linked to its linker's cleavage mechanism. The this compound linker is a type of acid-labile hydrazone linker, designed to be stable at the physiological pH of blood (~7.4) but to undergo hydrolysis in the acidic environment of endosomes and lysosomes (pH 4.5-6.5) within cancer cells.[5]
In contrast, the valine-citrulline linker is cleaved by specific lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[1] The SMCC linker, being non-cleavable, relies on the complete degradation of the antibody backbone within the lysosome to release the payload.[6]
The differing release mechanisms are visualized in the following diagram:
Experimental Protocols
To assess the in vivo stability of ADCs, a series of experiments are conducted. The general workflow involves administering the ADC to an animal model, collecting plasma samples at various time points, and then quantifying the amount of intact ADC and released payload.
In Vivo Xenograft Mouse Model Study
Objective: To determine the pharmacokinetic profile and stability of an ADC in vivo.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
Human cancer cell line expressing the target antigen
-
ADC constructs (e.g., this compound-ADC, vc-MMAE-ADC, SMCC-DM1-ADC)
-
Sterile PBS (phosphate-buffered saline)
-
Anesthetic (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
Procedure:
-
Tumor Implantation: Subcutaneously implant 5 x 10^6 tumor cells in 50% Matrigel into the flank of each mouse.[4]
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches 150-300 mm³.[4]
-
Animal Randomization: Randomize mice into treatment groups (n=3-5 per time point).
-
ADC Administration: Administer a single intravenous (IV) dose of the ADC (e.g., 10 mg/kg) via the tail vein.
-
Blood Collection: At specified time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours), collect blood samples (~30 µL) from the submandibular vein into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 1,000 x g for 15 minutes at 4°C to separate the plasma.[7]
-
Sample Storage: Store plasma samples at -80°C until analysis.[7]
Quantification of Intact ADC by ELISA
Objective: To measure the concentration of intact ADC in plasma samples.
Materials:
-
96-well high-binding ELISA plates
-
Recombinant target antigen
-
Plasma samples from the in vivo study
-
Standard ADC of known concentration
-
Coating buffer (e.g., 0.2 M carbonate/bicarbonate buffer, pH 9.4)
-
Blocking buffer (e.g., 3% BSA in PBST)
-
Wash buffer (PBST: PBS with 0.05% Tween-20)
-
Detection antibody (e.g., HRP-conjugated anti-payload antibody)
-
TMB substrate
-
Stop solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the recombinant target antigen (e.g., 2 µg/mL in coating buffer) and incubate overnight at 4°C.[8]
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with blocking buffer for 1 hour at room temperature.[8]
-
Washing: Wash the plate three times with wash buffer.
-
Sample and Standard Incubation: Add diluted plasma samples and a standard curve of the ADC to the wells and incubate for 2 hours at room temperature.[8]
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the HRP-conjugated anti-payload detection antibody (diluted in blocking buffer) and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well.
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the concentration of intact ADC in the samples by interpolating from the standard curve.
Quantification of Free Payload by LC-MS/MS
Objective: To measure the concentration of released payload in plasma samples.
Materials:
-
Plasma samples from the in vivo study
-
Internal standard (e.g., a deuterated version of the payload)
-
Protein precipitation solvent (e.g., ice-cold methanol:ethanol 50% v/v)[9]
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
C18 reverse-phase column
Procedure:
-
Sample Preparation: To 5 µL of plasma, add the internal standard and 15 µL of ice-cold protein precipitation solvent.[9]
-
Vortexing and Incubation: Vortex the mixture for 5 minutes and incubate at -20°C for 20 minutes.[9]
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[9]
-
Supernatant Collection: Collect the supernatant for analysis.[9]
-
LC-MS/MS Analysis: Inject the supernatant onto the LC-MS/MS system.
-
Chromatography: Use a C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific precursor and product ions of the payload and internal standard.[10]
-
-
Quantification: Quantify the free payload concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.
Conclusion
The choice of linker technology is a critical decision in the design of an ADC, with significant implications for its in vivo stability and overall therapeutic performance. The acid-cleavable this compound linker offers a distinct pH-dependent release mechanism compared to the enzymatic cleavage of the valine-citrulline linker and the proteolytic degradation required for payload release from the non-cleavable SMCC linker. The experimental protocols detailed in this guide provide a robust framework for the head-to-head in vivo comparison of ADCs with these different linker technologies, enabling researchers to make informed decisions in the development of next-generation antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. A phase 3 study of gemtuzumab ozogamicin during induction and postconsolidation therapy in younger patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 6. rsc.org [rsc.org]
- 7. fn-test.com [fn-test.com]
- 8. mabtech.com [mabtech.com]
- 9. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A sensitive and rapid LC-MS/MS assay for quantitation of free payload Aur0101 from antibody drug conjugate (ADC) PYX-201 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of AcBut and Maleimide-Based Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of the efficacy and safety of bioconjugates, particularly antibody-drug conjugates (ADCs). This guide provides an objective comparison of two important classes of linkers: the acid-cleavable AcBut linker and the thiol-reactive maleimide-based linkers. We will delve into their mechanisms of action, stability, and applications, supported by available data and experimental methodologies.
Introduction to this compound and Maleimide Linkers
Linkers are the molecular bridges that connect a biologically active molecule, such as a cytotoxic drug, to a targeting moiety, typically a monoclonal antibody. The ideal linker should be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet facilitate the efficient release of the payload at the target site.
This compound (4-(4-acetylphenoxy)butanoic acid) is a cleavable linker system that utilizes an acid-labile acylhydrazone bond.[1][2] This type of linker is designed to release its payload in the acidic environment of cellular compartments like endosomes and lysosomes.[][4] Prominent examples of ADCs utilizing the this compound linker are the FDA-approved Gemtuzumab ozogamicin and Inotuzumab ozogamicin.[1][5]
Maleimide-based linkers are a widely used class of non-cleavable linkers that form a stable thioether bond with the sulfhydryl group of cysteine residues on an antibody through a Michael addition reaction.[6][7] This specific and efficient reaction under physiological conditions has made maleimide chemistry a cornerstone in ADC development.[8] However, the resulting succinimide ring can be susceptible to a retro-Michael reaction, which can lead to premature drug release.[6]
Mechanism of Action and Payload Release
The fundamental difference between this compound and maleimide-based linkers lies in their payload release mechanisms.
This compound Linker: The this compound linker's functionality is centered around its acylhydrazone bond, which is sensitive to pH. At the physiological pH of blood (around 7.4), the hydrazone bond is relatively stable.[9] Upon internalization of the ADC into a target cell and trafficking to the acidic environment of the lysosomes (pH 4.5-5.0), the hydrazone bond undergoes hydrolysis, leading to the release of the cytotoxic payload.[4][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Acid-labile Linkers - Creative Biolabs [creativebiolabs.net]
- 5. Frontiers | Navigating hepatotoxicity of antibody-drug conjugates: from mechanistic insights to clinical and postmarketing evidence [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adcreview.com [adcreview.com]
A Head-to-Head Comparison of Antibody-Drug Conjugate (ADC) Conjugation Methodologies
The efficacy and safety of an antibody-drug conjugate (ADC) are critically influenced by the method used to attach the cytotoxic payload to the monoclonal antibody (mAb). The choice of conjugation strategy impacts the drug-to-antibody ratio (DAR), homogeneity, stability, and ultimately, the therapeutic window of the ADC. This guide provides a comparative overview of common conjugation methods, with a focus on the context of linkers such as 4-(4-acetylphenoxy)butanoic acid (AcBut), a component of approved ADCs like Gemtuzumab ozogamicin and Inotuzumab ozogamicin.
Overview of Conjugation Strategies
ADCs are typically formed by linking a potent cytotoxic agent to an antibody through a chemical linker. The this compound linker is a bifunctional molecule that connects to the payload, and this complex is then conjugated to the antibody. The primary strategies for this final conjugation step can be broadly categorized as non-specific conjugation to native amino acids (lysine or cysteine) and site-specific conjugation methods.
-
Lysine Conjugation: This is a common method that targets the abundant and accessible ε-amino groups of lysine residues on the antibody surface. Typically, an activated linker-payload, such as an N-hydroxysuccinimide (NHS) ester, reacts with lysine to form a stable amide bond. The this compound-calicheamicin payload is conjugated via this method.[1][2][3]
-
Cysteine Conjugation: This strategy involves the thiol (-SH) group of cysteine residues. As native cysteines are often involved in disulfide bonds that maintain the antibody's structure, this method usually requires the reduction of these bonds prior to conjugation. The free thiols can then react with maleimide-functionalized linker-payloads to form a stable thioether bond.[4][5]
-
Site-Specific Enzymatic Conjugation: To overcome the heterogeneity of random conjugation, enzymatic methods have been developed. For instance, transglutaminase can create a stable amide bond between a glutamine residue (either native or engineered into the antibody) and a primary amine on the linker-payload.[6][7][]
Quantitative Comparison of Conjugation Methods
The selection of a conjugation method has a direct impact on the characteristics of the resulting ADC. The following table summarizes key performance indicators for the different strategies.
| Feature | Lysine Conjugation (e.g., with this compound-NHS ester) | Cysteine Conjugation (Thiol-Maleimide) | Site-Specific Enzymatic (Transglutaminase) |
| Target Residue | ε-amino group of Lysine | Thiol group of Cysteine | γ-carboxyamide of Glutamine |
| Homogeneity (DAR) | Heterogeneous (DAR 0-8+)[1] | Less heterogeneous than lysine (DAR 0, 2, 4, 6, 8)[9] | Homogeneous (e.g., DAR 2.0)[6] |
| Selectivity | Low (many accessible lysines)[10] | Moderate (fewer cysteines than lysines)[10] | High (specific enzyme recognition site)[] |
| Antibody Engineering | Not required | Often requires reduction of native disulfides | May require antibody engineering (glutamine tag) |
| Process Complexity | Relatively simple and straightforward[10] | More complex due to reduction and re-oxidation steps[10] | Can be complex, requiring specific enzyme and conditions |
| Stability of Linkage | Stable amide bond[11] | Thioether bond (can be susceptible to retro-Michael addition) | Stable isopeptide bond[6] |
| Potential for Aggregation | Higher, especially with hydrophobic payloads[1][12] | Can be lower than lysine, but still a concern[13] | Generally lower due to homogeneity |
| Typical Efficiency | Varies, can be optimized by reaction conditions | Generally high with optimized conditions | High, can achieve near-quantitative conjugation[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing conjugation experiments. Below are representative protocols for the three main conjugation strategies.
Protocol 1: Lysine-Based Conjugation with an this compound-Payload NHS Ester
This protocol is a generalized procedure for conjugating an NHS-activated linker-payload, similar to the method used for this compound-containing ADCs.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound-payload-NHS ester dissolved in an organic solvent (e.g., DMSO)
-
Reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 8.0)
-
Quenching reagent (e.g., Tris or glycine solution)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Buffer exchange the mAb into the reaction buffer to a concentration of 5-10 mg/mL.
-
Conjugation Reaction: Add the this compound-payload-NHS ester solution to the mAb solution at a specific molar ratio (e.g., 5-10 fold molar excess of the linker-payload). The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to avoid antibody denaturation.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Add a quenching reagent to stop the reaction by consuming the excess NHS ester.
-
Purification: Purify the ADC from unreacted linker-payload and other reagents using size-exclusion chromatography.
-
Characterization: Analyze the purified ADC to determine the average DAR, purity, and aggregation levels.
Protocol 2: Cysteine-Based Conjugation via Thiol-Maleimide Chemistry
This protocol outlines the steps for conjugating a maleimide-functionalized payload to an antibody via its cysteine residues.
Materials:
-
Monoclonal antibody (mAb)
-
Reducing agent (e.g., TCEP or DTT)
-
Maleimide-functionalized payload in a suitable solvent
-
Reaction buffer (e.g., PBS with EDTA, pH 6.5-7.5)
-
Quenching reagent (e.g., N-acetyl cysteine)
-
Purification system
Procedure:
-
Antibody Reduction: Incubate the mAb with a 10-50 fold molar excess of the reducing agent at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.
-
Removal of Reducing Agent: Immediately remove the reducing agent using a desalting column to prevent it from reacting with the maleimide.
-
Conjugation Reaction: Add the maleimide-functionalized payload to the reduced mAb at a 10-20 fold molar excess per thiol group.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.
-
Quenching: Add a quenching reagent to cap any unreacted thiol groups on the antibody.
-
Purification: Purify the ADC using size-exclusion chromatography.
-
Characterization: Characterize the ADC for DAR, purity, and stability.[14]
Protocol 3: Site-Specific Enzymatic Conjugation using Transglutaminase
This protocol describes a chemo-enzymatic approach for site-specific conjugation using microbial transglutaminase (MTGase).
Materials:
-
Engineered mAb with a glutamine tag (or a suitable native glutamine)
-
Microbial transglutaminase (MTGase)
-
Amine-containing linker-payload
-
Reaction buffer (e.g., Tris buffer, pH 7.5-8.5)
-
Purification system
Procedure:
-
Reaction Setup: Combine the mAb, the amine-containing linker-payload (at a 2.5-fold molar excess), and MTGase in the reaction buffer.
-
Incubation: Incubate the mixture at 37°C for several hours to overnight.
-
Enzyme Removal/Inactivation: The enzyme may be removed by purification or inactivated.
-
Purification: Purify the resulting homogeneous ADC using a suitable chromatography method (e.g., protein A or size-exclusion chromatography).
-
Characterization: Analyze the ADC to confirm the site of conjugation and the homogeneity of the DAR.[6][7]
Visualizing Key Processes
Diagrams can clarify complex biological pathways and experimental workflows.
References
- 1. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocols for Lysine Conjugation | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
- 5. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. synaffix.com [synaffix.com]
- 9. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cysteine- and Lysine-Based Conjugation | AxisPharm [axispharm.com]
- 11. Recent progress of chemical methods for lysine site-selective modification of peptides and proteins [ccspublishing.org.cn]
- 12. adcreview.com [adcreview.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
A Researcher's Guide to Cross-Validation of Analytical Methods for Acetyl-Butyl Antibody-Drug Conjugates
For drug development professionals and scientists working with acetyl-butyl antibody-drug conjugates (AcBut ADCs), ensuring the accuracy, reliability, and consistency of analytical methods is paramount. Cross-validation of these methods becomes critical when comparing data across different analytical platforms, laboratories, or throughout the lifecycle of a drug product. This guide provides an objective comparison of key analytical methods for this compound ADC characterization, complete with supporting experimental data and detailed protocols.
The complex nature of ADCs, which combine a large molecule antibody with a small molecule cytotoxic payload, presents unique analytical challenges.[1][2] Key quality attributes that require careful monitoring include the drug-to-antibody ratio (DAR), the level of aggregation, charge variants, and the overall potency of the conjugate.[3] This guide will delve into the cross-validation of methods used to assess these critical parameters.
Comparative Analysis of Key Analytical Methods
The selection of an appropriate analytical method depends on the specific quality attribute being measured. Cross-validation between these methods is essential to ensure data consistency.[4][5] Below is a summary of common methods for critical ADC quality attributes.
| Quality Attribute | Analytical Method | Principle | Advantages | Limitations |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. The addition of the hydrophobic this compound payload increases the retention time of the ADC.[6][7] | Allows analysis under non-denaturing conditions, preserving the native structure. Can resolve species with different drug loads.[8][9] | Resolution can be limited for highly heterogeneous mixtures.[7] |
| Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) | Separates ADC components under denaturing conditions, with mass spectrometry for detection and identification.[10] | Provides accurate mass information for different drug-loaded species and can identify conjugation sites.[10][11] | Can be complex and may require more extensive sample preparation. Differences in ionization of ADCs with different DAR values can be a challenge.[12] | |
| Aggregation | Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric ADC.[13] | A robust and widely used method for quantifying aggregates and fragments.[14] | Non-specific interactions between the hydrophobic ADC and the column stationary phase can affect peak shape and retention time.[13] |
| Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) | Measures the sedimentation rate of molecules in a centrifugal field to determine their size and shape.[14] | Provides high-resolution data on aggregate size and distribution without interaction with a stationary phase. | Requires specialized equipment and expertise. Lower throughput compared to SEC.[7] | |
| Charge Variants | Ion-Exchange Chromatography (IEX) | Separates molecules based on their net surface charge. | High-resolution separation of charge variants arising from modifications on the antibody or conjugation process.[15][16] | The complex charge profile of ADCs can be challenging to interpret. Methods may need significant optimization for different ADCs.[15] |
| Imaged Capillary Isoelectric Focusing (iCIEF) | Separates molecules based on their isoelectric point (pI) in a capillary.[17] | High resolution and can be coupled with mass spectrometry for peak identification.[18] | Requires specialized equipment. The interpretation of complex profiles can be challenging.[17] | |
| Potency | Cell-Based Cytotoxicity Assays | Measures the biological activity of the ADC by assessing its ability to kill target cancer cells.[19][20] | Provides a direct measure of the functional activity of the ADC, which is a critical quality attribute for regulatory agencies.[19] | Can have higher variability than physiochemical methods. Requires careful control of cell culture conditions.[19] |
| Ligand-Binding Assays (e.g., ELISA) | Measures the binding affinity of the ADC to its target antigen.[21] | High-throughput and sensitive method for assessing target binding.[1] | Does not directly measure the cytotoxic potential of the payload.[22] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the successful cross-validation of analytical methods. Below are representative protocols for key ADC analyses.
This method separates ADC species based on the increased hydrophobicity imparted by the this compound payload.
-
Instrumentation: A biocompatible HPLC system with a UV detector.
-
Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.[7]
-
Procedure:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject 10-50 µg of the this compound ADC sample.
-
Elute with a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 280 nm.
-
The average DAR is calculated from the relative peak areas of the different drug-loaded species.[7]
-
This method is used to quantify the amount of unconjugated this compound payload in the ADC preparation.
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.
-
Sample Preparation:
-
Precipitate the protein from the ADC sample (e.g., 100 µL) using a mixture of methanol and ethanol.[23]
-
Centrifuge to pellet the protein and collect the supernatant containing the free payload.
-
-
Chromatography:
-
Column: A C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the this compound payload from other components.
-
-
Mass Spectrometry:
-
Operate in multiple reaction monitoring (MRM) mode.
-
Optimize the precursor and product ion transitions for the this compound payload.
-
Quantify using a calibration curve prepared with a reference standard of the this compound payload.[2]
-
This assay measures the total concentration of antibody in a sample, including both conjugated and unconjugated forms.
-
Procedure (Sandwich ELISA):
-
Coat a 96-well plate with a capture antibody that binds to the this compound ADC (e.g., an anti-idiotypic antibody) and incubate overnight at 4°C.[24][25]
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.[24]
-
Add diluted samples and standards to the wells and incubate for 2 hours at room temperature.[25]
-
Wash the plate and add a detection antibody (e.g., a biotinylated anti-human IgG) and incubate for 1 hour.[25]
-
Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).[26]
-
Wash the plate and add a substrate (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 1 M H₂SO₄) and measure the absorbance at 450 nm.[27]
-
Calculate the concentration of the total antibody from the standard curve.
-
Visualizing Workflows and Pathways
Understanding the experimental workflows and the mechanism of action of this compound ADCs is facilitated by clear diagrams.
Caption: Workflow for DAR analysis of this compound ADCs by HIC-HPLC.
Caption: General mechanism of action for an this compound ADC.
By implementing robust analytical methods and conducting thorough cross-validation, researchers can ensure the quality and consistency of this compound ADCs, ultimately facilitating their successful development and translation to the clinic.
References
- 1. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. adcreview.com [adcreview.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. cellmosaic.com [cellmosaic.com]
- 7. agilent.com [agilent.com]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) DOI:10.1039/C8AN01178H [pubs.rsc.org]
- 11. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biopharmaspec.com [biopharmaspec.com]
- 15. Charge Variants Analysis of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 16. casss.org [casss.org]
- 17. pharmacytimes.com [pharmacytimes.com]
- 18. lcms.cz [lcms.cz]
- 19. abzena.com [abzena.com]
- 20. marinbio.com [marinbio.com]
- 21. blog.crownbio.com [blog.crownbio.com]
- 22. casss.org [casss.org]
- 23. researchgate.net [researchgate.net]
- 24. A Guide to Building a Direct Sandwich ELISA | Proteintech Group [ptglab.com]
- 25. mabtech.com [mabtech.com]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. genfollower.com [genfollower.com]
Benchmarking AcBut Linker Performance Against Industry Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with the linker component playing a pivotal role in defining the therapeutic index of these targeted therapies. The choice of linker dictates the stability of the ADC in circulation and the efficiency of payload release at the tumor site. This guide provides an objective comparison of the AcBut (4-(4-acetylphenoxy)butanoic acid) linker's performance against industry-standard cleavable and non-cleavable linkers, supported by experimental data.
Introduction to ADC Linkers
ADCs are complex biologics composed of a monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects them. The ideal linker remains stable in the systemic circulation to prevent premature payload release and off-target toxicity, while enabling efficient payload liberation within the target cancer cell.[1][2] Linkers are broadly categorized as cleavable or non-cleavable, based on their mechanism of payload release.[3]
Cleavable linkers are designed to be labile under specific conditions prevalent in the tumor microenvironment or within tumor cells, such as low pH or the presence of certain enzymes.[3] This targeted release can also lead to a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[]
Non-cleavable linkers rely on the complete degradation of the antibody component within the lysosome to release the payload.[5] This generally results in higher plasma stability and a reduced risk of off-target toxicity, but may limit the bystander effect.[6]
The this compound Linker: An Acid-Sensitive Technology
The this compound linker is a cleavable linker that utilizes a hydrazone bond, which is susceptible to hydrolysis in acidic environments.[7][] This pH-sensitive cleavage is designed to occur in the acidic compartments of cancer cells, such as endosomes and lysosomes, where the pH is significantly lower than in the bloodstream (pH ~7.4).[7][] The this compound linker is notably used in the FDA-approved ADCs, gemtuzumab ozogamicin (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), both of which carry the potent DNA-damaging agent calicheamicin as their payload.[10]
Comparative Performance Data
The following tables summarize the quantitative performance data of the this compound linker in comparison to industry-standard linkers, such as the enzyme-cleavable valine-citrulline (Val-Cit) linker and non-cleavable linkers.
| Table 1: Linker Stability and Payload Release Kinetics | |||
| Linker Type | Cleavage Mechanism | Plasma Stability (at pH 7.4) | Payload Release Conditions & Efficiency |
| This compound (Hydrazone) | Acid-catalyzed hydrolysis | Low premature release; ~6% hydrolysis after 24 hours.[7] For inotuzumab ozogamicin, the in vivo hydrolysis rate is reported as 1.5-2% per day. | High release in acidic conditions; ~97% release at pH 4.5 after 24 hours.[7] |
| Valine-Citrulline (Val-Cit) | Enzymatic (Cathepsin B) | High stability; reported to be over 100 times more stable than a hydrazone linker in human plasma.[11] | Efficient release in the presence of lysosomal proteases. The valine-citrulline linker shows over 80% digestion within 30 minutes in human liver lysosomes.[1] |
| Non-cleavable (e.g., SMCC) | Proteolytic degradation of the antibody | Very high stability, relies on antibody degradation for payload release.[5] | Payload is released with an attached amino acid residue after lysosomal degradation of the antibody.[5] |
| Table 2: In Vitro and In Vivo Efficacy | |||
| ADC (Linker-Payload) | Target & Cell Line | In Vitro Potency (IC50) | In Vivo Efficacy (Xenograft Model) |
| Gemtuzumab ozogamicin (this compound-Calicheamicin) | CD33+ AML | Potent activity in CD33+ cell lines. | Demonstrates significant anti-leukemic activity in AML xenograft models. |
| Inotuzumab ozogamicin (this compound-Calicheamicin) | CD22+ B-cell ALL | Sub-nanomolar cytotoxicity against CD22-positive B-cell lymphoma lines. | Induces complete tumor regression in B-cell lymphoma xenograft models. |
| Brentuximab vedotin (Val-Cit-MMAE) | CD30+ Lymphoma | Potent activity in CD30+ cell lines. | Leads to tumor regression in Hodgkin lymphoma xenograft models. |
| Trastuzumab emtansine (Non-cleavable-DM1) | HER2+ Breast Cancer | Potent activity in HER2+ breast cancer cell lines. | Shows significant tumor growth inhibition in HER2+ breast cancer xenografts. |
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and evaluation methodologies, the following diagrams illustrate the key processes.
Detailed Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in human and other species' plasma at 37°C.
-
Collect aliquots at multiple time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).
-
Quantify the amount of intact ADC and released payload using either an enzyme-linked immunosorbent assay (ELISA) based method or liquid chromatography-mass spectrometry (LC-MS/MS).
-
ELISA-based method: Use a capture antibody against the ADC's monoclonal antibody and a detection antibody that recognizes the payload. The signal is proportional to the amount of intact ADC.
-
LC-MS/MS-based method: Precipitate plasma proteins and analyze the supernatant to quantify the free payload. The remaining ADC can also be quantified after enzymatic digestion or reduction.
-
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the potency (IC50) of the ADC against target cancer cells.
Methodology:
-
Seed cancer cells (both antigen-positive and antigen-negative) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the ADC, a relevant isotype control ADC, and the free payload.
-
Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
Add MTT or XTT reagent to each well and incubate for 2-4 hours. Viable cells will metabolize the tetrazolium salt into a colored formazan product.
-
For MTT, solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot against the ADC concentration to determine the IC50 value.
In Vitro Bystander Effect Co-Culture Assay
Objective: To assess the ability of the released payload to kill neighboring antigen-negative cells.
Methodology:
-
Genetically engineer an antigen-negative cell line to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture the antigen-positive and GFP-labeled antigen-negative cells at various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate.
-
Treat the co-cultures with the ADC at a concentration that is cytotoxic to the antigen-positive cells.
-
Monitor the viability of the GFP-positive (antigen-negative) cells over time using fluorescence microscopy or flow cytometry.[12]
-
A significant reduction in the viability of the antigen-negative cells in the co-culture compared to a monoculture of antigen-negative cells treated with the same ADC concentration indicates a bystander effect.[12]
In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Implant human tumor cells (as a cell line-derived xenograft or patient-derived xenograft) subcutaneously into immunocompromised mice.
-
Once the tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, and the therapeutic ADC at various doses).
-
Administer the treatments intravenously.
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
The primary endpoint is typically tumor growth inhibition or tumor regression. Kaplan-Meier survival analysis can also be performed.
Conclusion
The selection of a linker is a critical decision in the design of an ADC, with profound implications for its stability, efficacy, and safety profile. The this compound linker, an acid-sensitive hydrazone linker, has demonstrated clinical success in hematological malignancies, offering a balance of plasma stability and efficient payload release in the acidic intracellular environment.
Industry-standard linkers, such as the enzyme-cleavable Val-Cit linker, generally exhibit higher plasma stability. Non-cleavable linkers provide the highest stability but have a different mechanism of action and may have a limited bystander effect. The choice of linker should be tailored to the specific target, payload, and desired therapeutic outcome. This guide provides a framework for comparing the this compound linker to these standards, supported by established experimental protocols to aid in the rational design and evaluation of next-generation ADCs.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. adcreview.com [adcreview.com]
- 3. iphasebiosci.com [iphasebiosci.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 7. Frontiers | Navigating hepatotoxicity of antibody-drug conjugates: from mechanistic insights to clinical and postmarketing evidence [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Successful Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapies that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. This guide provides a comparative analysis of three clinically successful ADCs: Kadcyla® (ado-trastuzumab emtansine), Adcetris® (brentuximab vedotin), and Enhertu® (fam-trastuzumab deruxtecan-nxki). While the initial request specified "AcBut-based ADCs," this term does not correspond to a widely recognized ADC technology in publicly available scientific literature. Therefore, this guide focuses on well-documented and impactful ADCs with diverse mechanisms to provide a valuable comparative resource. Each case study includes a summary of its mechanism of action, key quantitative data from pivotal clinical trials, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Case Study 1: Kadcyla® (Ado-trastuzumab emtansine)
Kadcyla® is an antibody-drug conjugate targeting HER2-positive breast cancer. It consists of the humanized anti-HER2 antibody trastuzumab, covalently linked to the microtubule inhibitor DM1 (a maytansine derivative) via a stable thioether linker.
Mechanism of Action:
Kadcyla® binds to the HER2 receptor on the surface of tumor cells.[1][2] This binding leads to the internalization of the ADC-receptor complex.[3][4] Inside the cell, the complex is trafficked to the lysosome, where the linker is cleaved, releasing the cytotoxic payload DM1.[1][3][5] DM1 then binds to tubulin, disrupting microtubule polymerization and leading to cell cycle arrest and apoptosis.[2][3][4] The trastuzumab component also retains its own anti-HER2 activities, including inhibition of HER2 signaling pathways.[2][5]
Signaling Pathway:
The HER2 signaling pathway plays a crucial role in cell growth, proliferation, and survival.[6] Upon dimerization with other HER family members, HER2 activates downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways. Trastuzumab, the antibody component of Kadcyla®, binds to the extracellular domain of HER2, inhibiting this dimerization and subsequent downstream signaling.[1]
Experimental Workflow: Kadcyla® Internalization and Payload Delivery
The following diagram illustrates the process of Kadcyla® binding to the HER2 receptor, its internalization, and the subsequent release of the DM1 payload.
Quantitative Performance Data
The efficacy and safety of Kadcyla® were evaluated in the pivotal Phase III EMILIA trial.
Table 1: Efficacy of Kadcyla® in the EMILIA Trial [2][3][7][8][9][10]
| Efficacy Endpoint | Kadcyla® (n=495) | Lapatinib + Capecitabine (n=496) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 9.6 months | 6.4 months | 0.65 (0.55-0.77) | <0.0001 |
| Median Overall Survival (OS) | 30.9 months | 25.1 months | 0.68 (0.55-0.85) | 0.0006 |
| Objective Response Rate (ORR) | 43.6% | 30.8% | - | <0.001 |
| Median Duration of Response (DoR) | 12.6 months | 6.5 months | - | - |
Table 2: Common Adverse Events (≥25%) in the EMILIA Trial [11][12]
| Adverse Event | Kadcyla® (n=490) | Lapatinib + Capecitabine (n=488) |
| Nausea | 40% | 45% |
| Fatigue | 36% | 24% |
| Musculoskeletal pain | 36% | 29% |
| Hemorrhage | 32% | 16% |
| Thrombocytopenia | 31% | 3% |
| Increased transaminases | 29% | 15% |
| Headache | 28% | 15% |
| Constipation | 27% | 20% |
Experimental Protocols: EMILIA Trial
-
Trial Design: A randomized, open-label, multicenter, Phase III study.[3][9][10][11][13]
-
Patient Population: 991 patients with HER2-positive, unresectable, locally advanced or metastatic breast cancer previously treated with a taxane and trastuzumab.[9][10]
-
Intervention: Patients were randomized 1:1 to receive either Kadcyla® (3.6 mg/kg intravenously every 3 weeks) or lapatinib (1250 mg orally daily) plus capecitabine (1000 mg/m² orally twice daily for 14 days of a 21-day cycle).[10]
-
Primary Endpoints: Progression-free survival (PFS) as assessed by an independent review committee and overall survival (OS).[9][10]
-
Secondary Endpoints: Objective response rate (ORR), duration of response (DoR), and safety.[14]
-
Statistical Analysis: Efficacy endpoints were analyzed in the intention-to-treat population.[10] Hazard ratios and 95% confidence intervals were calculated using a stratified Cox proportional hazards model.[2]
Case Study 2: Adcetris® (Brentuximab vedotin)
Adcetris® is an ADC directed against the CD30 antigen, which is expressed on the surface of malignant cells in classical Hodgkin lymphoma and systemic anaplastic large cell lymphoma. It comprises the chimeric anti-CD30 monoclonal antibody cAC10, a protease-cleavable linker, and the microtubule-disrupting agent monomethyl auristatin E (MMAE).[11][15]
Mechanism of Action:
Adcetris® binds to the CD30 receptor on tumor cells, leading to the internalization of the ADC-receptor complex.[9][11][16] Within the lysosome, the linker is cleaved by proteases, releasing MMAE into the cytoplasm.[9][16] MMAE then binds to tubulin, disrupting the microtubule network and inducing G2/M phase cell cycle arrest and apoptosis.[9][15]
Signaling Pathway:
CD30 is a member of the tumor necrosis factor receptor (TNFR) superfamily.[13][17] Ligation of CD30 can activate downstream signaling pathways, including NF-κB and MAPK, which are involved in cell survival and proliferation.[8][18]
Experimental Workflow: Adcetris® Internalization and Payload Delivery
The following diagram illustrates the workflow of Adcetris® from binding to the CD30 receptor to the induction of apoptosis.
Quantitative Performance Data
The ECHELON-1 Phase III trial evaluated Adcetris® in combination with chemotherapy for previously untreated Stage III or IV classical Hodgkin lymphoma.
Table 3: Efficacy of Adcetris® in the ECHELON-1 Trial (6-Year Follow-up) [19]
| Efficacy Endpoint | Adcetris® + AVD (n=664) | ABVD (n=670) | Hazard Ratio (95% CI) | p-value |
| Overall Survival (OS) | 93.9% (6-year rate) | 89.4% (6-year rate) | 0.59 (0.396-0.879) | 0.009 |
| Progression-Free Survival (PFS) | 82.3% (6-year rate) | 74.5% (6-year rate) | 0.678 (0.532-0.863) | 0.002 |
Table 4: Common Adverse Events in the ECHELON-1 Trial [5][20][21][22][23]
| Adverse Event | Adcetris® + AVD | ABVD |
| Neutropenia | Increased incidence | Lower incidence |
| Febrile Neutropenia | Increased incidence | Lower incidence |
| Peripheral Neuropathy | Increased incidence | Lower incidence |
| Pulmonary Toxicity | Lower rate and severity | Increased rate and severity |
Experimental Protocols: ECHELON-1 Trial
-
Trial Design: A randomized, open-label, two-arm, multicenter, Phase III study.[5][24][25]
-
Patient Population: 1,334 patients with previously untreated Stage III or IV classical Hodgkin lymphoma.[5][24][25]
-
Intervention: Patients were randomized to receive either Adcetris® (1.2 mg/kg) plus AVD (doxorubicin, vinblastine, dacarbazine) or ABVD (doxorubicin, bleomycin, vinblastine, dacarbazine) on days 1 and 15 of each 28-day cycle for up to six cycles.[5][25]
-
Primary Endpoint: Modified progression-free survival (mPFS).[5][24]
-
Statistical Analysis: The primary analysis was a log-rank test of the modified PFS. The key secondary endpoint of OS was also analyzed using a log-rank test.[26]
Case Study 3: Enhertu® (Fam-trastuzumab deruxtecan-nxki)
Enhertu® is a HER2-directed ADC composed of the humanized anti-HER2 antibody trastuzumab, a cleavable tetrapeptide-based linker, and a topoisomerase I inhibitor payload, deruxtecan (DXd).[25][27]
Mechanism of Action:
Enhertu® binds to HER2 on the surface of tumor cells and is subsequently internalized.[27] Inside the cell, the linker is cleaved by lysosomal enzymes, releasing the potent topoisomerase I inhibitor DXd.[27] DXd causes DNA damage and apoptosis.[24] A key feature of Enhertu® is its high drug-to-antibody ratio (approximately 8) and the membrane permeability of its payload, which allows for a "bystander effect" where the payload can diffuse out of the target cell and kill neighboring tumor cells, regardless of their HER2 expression status.[27]
Signaling Pathway:
Similar to Kadcyla®, Enhertu® targets the HER2 signaling pathway. The trastuzumab component of Enhertu® binds to the HER2 receptor, disrupting downstream signaling pathways like PI3K/Akt and MAPK that are critical for tumor cell growth and survival.
Experimental Workflow: Enhertu® Internalization, Payload Delivery, and Bystander Effect
The following diagram outlines the mechanism of action of Enhertu®, including the bystander effect.
References
- 1. daiichisankyo.com [daiichisankyo.com]
- 2. cda-amc.ca [cda-amc.ca]
- 3. Clinical Trial Results for KADCYLA® (ado-trastuzumab emtansine) in MBC [kadcyla-hcp.com]
- 4. Efficacy data | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 5. takeda.com [takeda.com]
- 6. daiichisankyo.com [daiichisankyo.com]
- 7. KADCYLA® (ado-trastuzumab emtansine) Important Safety Information [kadcyla-hcp.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. onclive.com [onclive.com]
- 10. Trastuzumab emtansine versus capecitabine plus lapatinib in patients with previously treated HER2-positive advanced breast cancer (EMILIA): a descriptive analysis of final overall survival results from a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical Trial Information for KADCYLA® (ado-trastuzumab emtansine) in MBC [kadcyla-hcp.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Clinical Trial Information for KADCYLA® (ado-trastuzumab emtansine) in EBC [kadcyla-hcp.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. Improved Overall Survival with First-Line Brentuximab Vedotin plus AVD in Patients with Advanced Hodgkin Lymphoma: Results from the ECHELON-1 Trial - Oncology Practice Management [oncpracticemanagement.com]
- 16. AstraZeneca-Daiichi Sankyo’s Enhertu boosts survival in breast cancer trial [clinicaltrialsarena.com]
- 17. Table 11, Statistical Analysis of Efficacy End Points in the DESTINY-Breast03 Study - Trastuzumab Deruxtecan (Enhertu) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. ENHERTU® Achieved Statistically Significant Overall Survival Reducing the Risk of Death by 36% Versus Trastuzumab Emtansine (T-DM1) in Patients with HER2 Positive Metastatic Breast Cancer in DESTINY-Breast03 | Nasdaq [nasdaq.com]
- 19. Takeda and Seagen to Highlight ADCETRIS® Combination Data Showing Statistically Significant Improvement in Overall Survival (OS) for Patients with Advanced Hodgkin Lymphoma [takedaoncology.com]
- 20. Takeda and Seattle Genetics Announce Positive Results from Phase 3 ECHELON-1 Clinical Trial Evaluating ADCETRIS® (brentuximab vedotin) in Frontline Advanced Hodgkin Lymphoma [takedaoncology.com]
- 21. takeda.com [takeda.com]
- 22. ec.europa.eu [ec.europa.eu]
- 23. content.takeda.com [content.takeda.com]
- 24. Takeda and Seattle Genetics to Present Positive Data from Phase 3 ECHELON-1 Clinical Trial Evaluating ADCETRIS® (brentuximab vedotin) in Frontline Advanced Hodgkin Lymphoma | Business Wire [sttinfo.fi]
- 25. adcreview.com [adcreview.com]
- 26. Table 15, Summary of Key Efficacy Results From the ECHELON-1 Trial (ITT Population) - Brentuximab Vedotin (Adcetris) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Table 18, Summary of OS Results From the ECHELON-1 Trial in Stage III Versus Stage IV Disease Subgroups — 2023 Descriptive Analysis (Data Cut-Off Date: March 11, 2023) - Brentuximab Vedotin (Adcetris) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of AcBut Linker Derivatives in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker component of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing both efficacy and safety. Among the various classes of cleavable linkers, the acid-labile acylhydrazone linker, 4-(4'-acetylphenoxy)butanoic acid (AcBut), has been a subject of significant interest due to its pH-sensitive drug release mechanism. This guide provides a comparative analysis of this compound linker derivatives, summarizing their performance based on available experimental data and outlining detailed methodologies for their evaluation.
Introduction to this compound Linkers
The this compound linker connects a cytotoxic payload to a monoclonal antibody via a hydrazone bond. This bond is designed to be stable at the physiological pH of the bloodstream (pH 7.4) but undergoes hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within cancer cells. This targeted release mechanism aims to minimize off-target toxicity and maximize the therapeutic effect at the tumor site. The this compound linker was notably utilized in the first-generation ADC, gemtuzumab ozogamicin (Mylotarg).
The general mechanism of action for an ADC employing an this compound linker begins with the binding of the antibody to its target antigen on the cancer cell surface, followed by internalization of the ADC-antigen complex. Trafficking to the acidic lysosomal compartment triggers the cleavage of the hydrazone bond, releasing the cytotoxic payload to induce cell death.
Optimizing this compound Linker Performance Through Derivatization
The stability and cleavage kinetics of the this compound linker can be modulated by introducing chemical modifications to its structure. These derivatives aim to improve the therapeutic window by enhancing plasma stability while maintaining efficient payload release within the tumor cell. Key areas for modification include the aromatic ring and the aliphatic chain of the butanoic acid moiety.
Comparative Stability of Acylhydrazone Linker Derivatives
The stability of the hydrazone bond is paramount to prevent premature drug release. Studies have shown that the chemical nature of the carbonyl and hydrazine precursors significantly influences the stability of the resulting hydrazone linker.
| Linker Derivative Type | Stability at Physiological pH (7.4) | Stability at Acidic pH (5.0) | Key Structural Feature | Reference |
| Aromatic Acylhydrazone (this compound) | More Stable | Readily Cleavable | Resonance stabilization from the aromatic ring. | [1] |
| Aliphatic Acylhydrazone | Less Stable | More Rapidly Cleavable | Lacks resonance stabilization. | [1] |
| Substituted Aromatic Acylhydrazone | Tunable | Tunable | Electron-donating or withdrawing groups on the aromatic ring can alter the electronic properties and thus the stability of the hydrazone bond. | [2] |
Note: The data presented is compiled from studies on various acylhydrazone linkers and provides a general principle for the design of this compound derivatives. Direct comparative data for a series of this compound derivatives was not available in the public domain at the time of this publication.
Experimental Protocols for Comparative Evaluation
A rigorous and standardized evaluation of this compound linker derivatives is essential to identify candidates with optimal properties. The following are key experimental protocols for a comprehensive comparative analysis.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma from different species (e.g., human, mouse).
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.
-
Quantification Method (LC-MS):
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency of the ADC in killing target cancer cells.
Methodology:
-
Seed target cancer cells in a 96-well plate at a predetermined density.
-
Treat the cells with a serial dilution of the ADC.
-
Incubate the plate for a period that allows for cell proliferation and ADC-mediated cytotoxicity (e.g., 72-120 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells will reduce the MTT to formazan.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the ADC that inhibits cell growth by 50%.[5][6][7][8]
In Vivo Pharmacokinetic Study in a Mouse Model
Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of the ADC.
Methodology:
-
Administer a single intravenous dose of the ADC to an appropriate mouse model (e.g., SCID mice bearing a relevant tumor xenograft).[9]
-
Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose).
-
Process the blood samples to isolate plasma.
-
Quantify the concentration of the total antibody and the antibody-conjugated drug in the plasma using methods like ELISA or LC-MS.[10]
-
Analyze the data to determine key pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC).[10]
Visualizing Key Processes and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and evaluation.
Conclusion
The this compound linker and its derivatives represent a valuable class of acid-labile linkers for the development of ADCs. By systematically synthesizing and evaluating derivatives with modified chemical structures, it is possible to fine-tune the stability and cleavage properties of the linker to optimize the therapeutic index of the resulting ADC. The experimental protocols outlined in this guide provide a framework for the rigorous comparative analysis of novel this compound linker derivatives, facilitating the identification of candidates with enhanced performance for further preclinical and clinical development.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051) as a novel leukotriene A4 hydrolase inhibitor of leukotriene B4 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
Safety Operating Guide
Proper Disposal of Acetyl Coenzyme A (AcBut) in a Laboratory Setting
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical and biological reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Acetyl Coenzyme A (often abbreviated as AcBut), a critical cofactor in numerous biochemical reactions. Adherence to these guidelines will help mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any procedure, it is crucial to be familiar with the appropriate personal protective equipment (PPE) and emergency procedures.
| Personal Protective Equipment (PPE) | Emergency Procedures: Spills and Exposure |
| Eye Protection: ANSI Z87.1 compliant safety goggles.[1] | Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[2] |
| Hand Protection: Nitrile gloves.[3] | Eye Contact: Rinse opened eyes for several minutes under running water.[4] |
| Body Protection: Laboratory coat.[3] | Inhalation: Move to fresh air. If not breathing, provide artificial respiration.[2] |
| Respiratory Protection: Not generally required under normal use with adequate ventilation. If dusts are generated, a NIOSH-approved respirator may be necessary.[2][5] | Ingestion: Wash out the mouth with water. Do not induce vomiting unless directed by medical personnel.[2] |
| General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[2] | Spill Cleanup: Avoid raising dust. Contain the spill and collect the material into a designated chemical waste container.[2] Provide adequate ventilation.[2] |
Disposal Workflow and Procedures
The proper disposal route for Acetyl Coenzyme A depends on whether it has been contaminated with biological or other hazardous materials.
Caption: Decision workflow for the proper disposal of Acetyl Coenzyme A (this compound) waste.
Detailed Disposal Protocols
Waste Identification and Segregation
The first and most critical step is to correctly identify and segregate the waste.
-
Non-Hazardous this compound Waste: If the Acetyl Coenzyme A is in its pure form (solid or aqueous solution) and has not been mixed with any other hazardous materials, it is generally not considered hazardous for transport.[6] However, always consult your institution's specific guidelines. Some institutions may permit disposal of small quantities of non-hazardous, water-soluble solids down the drain with copious amounts of water, provided the pH is between 5.5 and 10.5.[7]
-
Biohazardous this compound Waste: Any material that has come into contact with a biological molecule, such as proteins, enzymes, or nucleic acids, should be considered biohazardous waste.[8] This includes solutions, used pipette tips, and centrifuge tubes. This waste must be segregated into designated and clearly labeled biohazard containers.[8]
-
Chemical-Contaminated this compound Waste: If Acetyl Coenzyme A is mixed with other hazardous chemicals (e.g., solvents, acids, bases), it must be treated as hazardous chemical waste.[9] This waste should be collected in a container that is chemically compatible with all components of the mixture.[10] The container must be clearly labeled with all constituents.[7] Never mix incompatible chemicals.[11]
Waste Collection and Labeling
Proper collection and labeling are mandated by regulatory bodies to ensure safety and proper handling by waste management personnel.
-
Containers: Use sturdy, leak-proof containers with secure lids.[10][12] For liquid waste, ensure the container is compatible with the chemical nature of the waste.[11]
-
Labeling: All waste containers must be clearly labeled.[9] The label should include:
-
Storage: Keep waste containers closed except when adding waste.[11][12] Store them in a designated, secure area away from general laboratory traffic and incompatible materials.[9]
Final Disposal
The final step is to arrange for the removal and disposal of the waste through the proper channels.
-
Professional Disposal Service: Partner with a licensed professional waste disposal service for the collection, treatment, and disposal of laboratory waste.[6][9] Your institution's Environmental Health and Safety (EHS) office will manage this process.
-
Documentation: Maintain a log of all hazardous waste generated and disposed of to comply with regulatory requirements.[7][10]
-
Empty Containers: Containers that held Acetyl Coenzyme A should be triple-rinsed with an appropriate solvent (such as water).[12] The rinsate must be collected and disposed of as hazardous waste.[12] After rinsing, the empty container can often be disposed of in the regular trash, but be sure to deface the original label.[12]
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of Acetyl Coenzyme A, fostering a culture of safety and environmental responsibility. Always prioritize your institution's specific EHS guidelines, as they are tailored to local and national regulations.
References
- 1. acs.org [acs.org]
- 2. bio.vu.nl [bio.vu.nl]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. acs.org [acs.org]
- 8. Biohazard and Chemical Waste [thesammonslab.org]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 10. danielshealth.com [danielshealth.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for AcBut
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling AcBut (4-(4-Acetyl-phenoxy)-butyric acid), a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2][3][4] Adherence to these procedural steps is critical for minimizing risk and ensuring operational integrity.
Immediate Safety and Handling Protocol
Proper handling of this compound, a white to off-white solid, is crucial to prevent exposure and maintain its stability.[1] Always handle this compound in a well-ventilated area, preferably within a fume hood, to avoid the inhalation of any dust or vapors.[5]
Personal Protective Equipment (PPE):
The first line of defense is appropriate personal protective equipment. Before handling this compound, ensure you are equipped with the following:
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles or glasses | Protects eyes from dust and splashes. |
| Hand Protection | Nitrile gloves (chemical-impermeable) | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects from spills and contamination. |
Engineering Controls:
| Control Type | Specification | Purpose |
| Ventilation | Fume hood | Minimizes inhalation of dust or vapors.[5] |
| Workstation | Designated area | Confines handling to a specific, controlled space. |
Step-by-Step Handling and Storage Procedures
-
Preparation: Designate a clean and organized workspace within a fume hood. Assemble all necessary equipment and materials before retrieving the this compound container.
-
Personal Protective Equipment: Don the required PPE as outlined in the table above.
-
Handling:
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[6] Recommended storage temperatures are between 2-8°C or 4°C, under a nitrogen atmosphere.[1][4][5] Keep it away from incompatible materials such as strong acids and oxidizers.[5]
Emergency Procedures and Disposal Plan
In the event of a spill or exposure, follow these immediate steps:
-
Spill:
-
Skin Contact: Immediately wash the affected area with soap and water.[7]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
Disposal:
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for organic waste.[5] The material can be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[6] Do not discharge into sewer systems.[6]
This compound Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₄ |
| Molecular Weight | 222.24 g/mol |
| CAS Number | 65623-82-7 |
| Appearance | Solid (White to off-white) |
| Storage | 2-8°C (or 4°C), under nitrogen |
Note: The physicochemical properties are based on available data for 4-(4-acetyl-phenoxy)-butyric acid.[5]
Below is a workflow diagram illustrating the key safety and handling steps for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-(4-ACETYL-PHENOXY)-BUTYRIC ACID | 65623-82-7 [chemicalbook.com]
- 3. This compound (4-(4-Acetyl-phenoxy)-butyric acid) | ADC Linker | 65623-82-7 | Invivochem [invivochem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | 65623-82-7 | Benchchem [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. BUTYRIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
